molecular formula C15H12N2S B3263862 2,4-Diphenylthiazol-5-amine CAS No. 38093-77-5

2,4-Diphenylthiazol-5-amine

Cat. No.: B3263862
CAS No.: 38093-77-5
M. Wt: 252.3 g/mol
InChI Key: VJLYXPHXQXJPHM-UHFFFAOYSA-N
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Description

2,4-Diphenylthiazol-5-amine ( 38093-77-5) is an organic compound with the molecular formula C15H12N2S and a molecular weight of 252.33 g/mol [ ]. It belongs to the thiazole class of heterocyclic compounds, which are characterized by a five-membered ring structure containing both sulfur and nitrogen atoms. Thiazole derivatives are a subject of significant interest in medicinal chemistry due to their wide range of potential biological activities [ ]. This specific 2,4-diphenyl-substituted thiazol-5-amine serves as a valuable chemical building block (synthon) for researchers in organic synthesis and drug discovery. It can be used as a precursor for the development of more complex molecules. Scientific literature highlights that structurally similar thiazole derivatives have been explored for various pharmacological activities. For instance, some 2,4-disubstituted thiazole analogs have been synthesized and evaluated for their potential trypanocidal activity against parasites like Trypanosoma brucei [ ]. Other research into thiazole derivatives has also investigated their potential as antimicrobial agents [ ]. The compound can be synthesized via classic methods such as the Hantzsch thiazole synthesis [ ]. Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diphenyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLYXPHXQXJPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310463
Record name 2,4-Diphenyl-5-thiazolamine
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Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38093-77-5
Record name 2,4-Diphenyl-5-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38093-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diphenyl-5-thiazolamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Diphenylthiazol-5-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,4-Diphenylthiazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. Given that this molecule represents a novel synthetic target, this document outlines a proposed synthetic pathway, predicted physicochemical and spectroscopic properties based on analogous structures, and a discussion of its potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 5-Aminothiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] While 2-aminothiazoles have been extensively studied, the 5-aminothiazole scaffold is emerging as a privileged structure with a distinct profile of biological activities.[2] The arrangement of heteroatoms and substituents in 5-aminothiazoles offers unique opportunities for molecular interactions with biological targets, making them attractive candidates for drug discovery programs. Derivatives of this scaffold have shown potential in modulating protein-protein interactions, a key area in modern pharmacology.[3]

2,4-Diphenylthiazol-5-amine, with its specific substitution pattern, presents an intriguing target for synthesis and biological evaluation. The phenyl groups at the 2 and 4 positions are expected to influence the molecule's lipophilicity, stacking interactions, and overall three-dimensional shape, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

Proposed Synthesis of 2,4-Diphenylthiazol-5-amine

While multiple synthetic routes to substituted thiazoles exist, the Asinger reaction , a powerful multicomponent reaction, stands out as a plausible and efficient method for the one-pot synthesis of 3-thiazolines, which can be subsequently oxidized to the aromatic thiazole.[4][5] This reaction's operational simplicity and the diversity of accessible starting materials make it an attractive strategy.[4]

The proposed synthesis of 2,4-Diphenylthiazol-5-amine would involve the reaction of benzaldehyde, benzoin, ammonia, and elemental sulfur.

Reaction Mechanism

The reaction is proposed to proceed through the following key steps:

  • Formation of an α-aminonitrile intermediate: Benzaldehyde reacts with ammonia and a cyanide source (in this variation, cyanide is not a direct reactant, but the principle of forming an amino-substituted intermediate holds).

  • Reaction with elemental sulfur: The intermediate reacts with elemental sulfur.

  • Cyclization: The sulfur-containing intermediate undergoes cyclization with benzoin.

  • Aromatization: The resulting thiazoline intermediate undergoes oxidation to the final aromatic 5-aminothiazole product.

Asinger Reaction for 2,4-Diphenylthiazol-5-amine Benzaldehyde Benzaldehyde Thiazoline Intermediate 3-Thiazoline Derivative Benzaldehyde->Thiazoline Multicomponent Condensation Benzoin Benzoin Benzoin->Thiazoline Multicomponent Condensation Ammonia Ammonia (NH3) Ammonia->Thiazoline Multicomponent Condensation Sulfur Sulfur (S8) Sulfur->Thiazoline Multicomponent Condensation Product 2,4-Diphenylthiazol-5-amine Thiazoline->Product Oxidation/ Aromatization

Caption: Proposed Asinger reaction pathway for the synthesis of 2,4-Diphenylthiazol-5-amine.

Detailed Experimental Protocol

Caution: This is a proposed protocol and should be optimized and performed with appropriate safety precautions by trained personnel.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add benzoin (1 equivalent) and elemental sulfur (1.1 equivalents) in ethanol (100 mL).

  • Addition of Reactants: While stirring, add a solution of benzaldehyde (1 equivalent) in ethanol via the dropping funnel. Subsequently, bubble ammonia gas through the solution or add a solution of ammonia in ethanol (excess).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove any unreacted sulfur. Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure.

Physicochemical and Spectroscopic Properties (Predicted)

As no experimental data for 2,4-Diphenylthiazol-5-amine is publicly available, the following properties are predicted based on known analogous structures, particularly 2,4-diaryl-5-aminothiazoles.

Physicochemical Properties
PropertyPredicted ValueRationale
Molecular Formula C₁₅H₁₂N₂SBased on the chemical structure.
Molecular Weight 252.34 g/mol Calculated from the molecular formula.
Appearance Pale yellow to off-white solidTypical for aromatic aminothiazoles.
Melting Point 180 - 200 °CBased on melting points of similar diarylthiazoles.[6]
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water.The two phenyl groups increase lipophilicity.
pKa (of the amine) 3 - 5The aromatic nature of the thiazole ring is expected to decrease the basicity of the 5-amino group compared to aliphatic amines.
Spectroscopic Characterization (Predicted)

The ¹H NMR spectrum (predicted in DMSO-d₆) is expected to show:

  • Aromatic Protons: Multiplets in the range of δ 7.20-8.00 ppm, corresponding to the protons of the two phenyl rings.

  • Amine Protons: A broad singlet around δ 5.0-6.0 ppm, which is exchangeable with D₂O. The chemical shift will be dependent on concentration and solvent.[7]

The ¹³C NMR spectrum will provide information about the carbon skeleton. Key predicted chemical shifts include:

  • Thiazole Carbons: C2, C4, and C5 of the thiazole ring are expected to resonate in the aromatic region, with their specific shifts influenced by the phenyl and amino substituents.

  • Phenyl Carbons: Signals corresponding to the carbons of the two phenyl rings.

The IR spectrum will show characteristic vibrational frequencies:

  • N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[8]

  • C=N and C=C Stretching: Bands in the 1500-1650 cm⁻¹ region, characteristic of the thiazole ring and aromatic C=C bonds.[6]

  • C-S Stretching: A weaker band in the 600-800 cm⁻¹ region.

The mass spectrum under electron impact (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z = 252. The fragmentation pattern would likely involve the loss of small molecules and characteristic cleavages of the thiazole ring and its substituents.[9][10]

Potential Applications in Drug Discovery and Development

The 5-aminothiazole scaffold is a versatile platform for the development of novel therapeutic agents. The introduction of phenyl groups at the 2 and 4 positions of 2,4-Diphenylthiazol-5-amine suggests several avenues for investigation.

Potential Biological Targets

Based on the known activities of related aminothiazole derivatives, potential biological targets for 2,4-Diphenylthiazol-5-amine and its future analogs include:

  • Kinases: Many aminothiazole derivatives are known to be kinase inhibitors.[11] The diphenyl substitution pattern could be explored for activity against various kinases involved in cancer and inflammatory diseases.

  • Protein-Protein Interaction Modulators: As previously mentioned, the 5-aminothiazole scaffold has been shown to modulate protein-protein interactions.[3] This opens up possibilities for targeting disease pathways that are difficult to address with traditional enzyme inhibitors.

  • Antimicrobial and Antifungal Agents: Thiazole derivatives have a long history as antimicrobial and antifungal agents.[12][13] The lipophilic nature of the diphenyl substitution may enhance cell wall penetration and activity.

Potential_Biological_Targets Core 2,4-Diphenylthiazol-5-amine Kinase Kinase Inhibition Core->Kinase PPI PPI Modulation Core->PPI Antimicrobial Antimicrobial/Antifungal Core->Antimicrobial Cancer Oncology Kinase->Cancer Inflammation Immunology Kinase->Inflammation PPI->Cancer InfectiousDisease Infectious Diseases Antimicrobial->InfectiousDisease

Caption: Potential therapeutic applications stemming from the 2,4-Diphenylthiazol-5-amine scaffold.

In Silico ADME Prediction

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery.[14][15][16] For 2,4-Diphenylthiazol-5-amine, in silico models can provide initial predictions:

  • Lipophilicity (logP): The presence of two phenyl groups suggests a moderate to high logP, which could favor cell membrane permeability but might also lead to solubility issues and higher plasma protein binding.

  • Metabolic Stability: The phenyl rings and the thiazole core could be susceptible to metabolism by cytochrome P450 enzymes (e.g., hydroxylation).

  • Drug-likeness: The molecular weight and predicted properties are likely to fall within the ranges defined by Lipinski's Rule of Five, suggesting good oral bioavailability potential.

Further derivatization of the 5-amino group could be a key strategy to modulate these properties and optimize the ADME profile.

Conclusion and Future Directions

2,4-Diphenylthiazol-5-amine represents a promising, albeit currently underexplored, chemical entity. This guide has outlined a feasible synthetic approach via the Asinger reaction and provided a predictive framework for its physicochemical and spectroscopic properties. The true potential of this molecule lies in its future exploration as a scaffold for the development of novel therapeutics, particularly in the areas of oncology, immunology, and infectious diseases.

Future work should focus on the successful synthesis and purification of 2,4-Diphenylthiazol-5-amine, followed by comprehensive experimental characterization to validate the predictions made in this guide. Subsequently, a systematic biological screening against a panel of relevant targets will be essential to uncover its therapeutic potential. Structure-activity relationship (SAR) studies through the synthesis of a library of derivatives will be crucial for lead optimization and the development of potent and selective drug candidates.

References

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  • Asinger, F., & Offermanns, H. (1967). Syntheses with ketones, sulfur, and ammonia or amines at room temperature. Angewandte Chemie International Edition in English, 6(11), 907–919.
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  • Dabholkar, V. V., & Ansari, F. Y. (2015). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 7(3), 147-152.
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  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
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  • Leppänen, J., et al. (2018). 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions. Journal of Medicinal Chemistry, 61(15), 6643–6658.
  • Ayati, A., et al. (2015). Thiazole Ring—A Biologically Active Scaffold. Mini-Reviews in Medicinal Chemistry, 15(12), 1018-1033.
  • Batista, R. M. F., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
  • Lugovik, K., et al. (2021). Synthesis and Photophysical Properties of 5-N-Arylaminothiazoles with Sulfur-Containing Groups on the Aromatic Ring at the 2-Position. The Journal of Organic Chemistry, 86(17), 11843–11853.
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Sources

An In-Depth Technical Guide to the Biological Activities of 5-Amino-2,4-diphenylthiazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole nucleus, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically significant therapeutic agents. Among the vast array of thiazole derivatives, the 5-amino-2,4-diphenylthiazole core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of 5-amino-2,4-diphenylthiazole and its analogs. We will delve into the key synthetic strategies for accessing this scaffold, followed by an in-depth exploration of its prominent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the structure-activity relationships, mechanisms of action, and experimental protocols relevant to this promising class of compounds.

Introduction: The Thiazole Scaffold in Drug Discovery

Heterocyclic compounds are fundamental to the development of new pharmaceuticals, with a significant percentage of FDA-approved drugs featuring at least one heterocyclic ring. The thiazole ring, in particular, is a versatile pharmacophore found in a wide range of bioactive molecules, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1][2][3] The unique electronic properties and the ability of the thiazole nucleus to participate in various non-covalent interactions contribute to its success as a scaffold in drug design.

The 2-aminothiazole moiety is a particularly important subclass, serving as a key structural component in numerous therapeutic agents.[2] The presence of the amino group provides a crucial handle for synthetic modification, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological properties. This guide will focus on a specific, yet highly potent, member of this family: 5-amino-2,4-diphenylthiazole. The strategic placement of two phenyl rings at positions 2 and 4, coupled with an amino group at position 5, confers a unique three-dimensional structure and electronic distribution, leading to a diverse and potent biological activity profile.

Synthesis of the 5-Amino-2,4-diphenylthiazole Scaffold

The synthesis of the 5-amino-2,4-diphenylthiazole core and its derivatives can be achieved through several synthetic routes. While a direct, one-pot synthesis of the parent 5-amino-2,4-diphenylthiazole is not prominently described in the literature, its synthesis can be inferred from established methods for constructing substituted aminothiazoles. A common and versatile approach is the Hantzsch thiazole synthesis and its modifications.

A plausible synthetic pathway to obtain 2,4-diaryl-5-aminothiazole derivatives involves a multi-step sequence. One such method involves the reaction of an α-haloketone with a thiourea derivative. To introduce the 5-amino group, a common strategy is to start with a precursor that already contains a nitrogen functionality at the α-position to the carbonyl group, or to introduce it via subsequent reactions like halogenation followed by nucleophilic substitution.[4]

A general synthetic approach to 2,4-diaryl-5-aminothiazoles can be envisioned as follows:

cluster_synthesis General Synthesis of 2,4-Diaryl-5-aminothiazoles start α-Amino Ketone or Precursor cyclization Cyclization start->cyclization thiourea Thiourea or Substituted Thiourea thiourea->cyclization thiazole 2,4-Diaryl-5-aminothiazole Derivative cyclization->thiazole

Caption: General synthetic scheme for 2,4-diaryl-5-aminothiazoles.

Representative Synthetic Protocol: Synthesis of 2-Amino-4,5-diarylthiazole Derivatives

This protocol is adapted from the synthesis of 2-amino-4,5-diarylthiazole derivatives and can be modified to target the specific 2,4-diphenyl substitution.[5][6]

Step 1: Synthesis of the α-bromoketone.

  • To a solution of the corresponding deoxybenzoin (e.g., deoxybenzoin for 4,5-diphenylthiazole) in a suitable solvent such as diethyl ether or chloroform, add an equimolar amount of bromine dropwise at 0 °C with constant stirring.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude α-bromodeoxybenzoin, which can be used in the next step without further purification.

Step 2: Cyclization with Thiourea.

  • Dissolve the crude α-bromodeoxybenzoin and a slight excess of thiourea in ethanol.

  • Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., aqueous sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the 2-amino-4,5-diphenylthiazole.

To obtain the 5-amino derivative, a different starting material or a subsequent functionalization of the C5 position would be necessary. One approach could involve the use of an α-aminonitrile as a starting material in a variation of the Gewald synthesis, although this method is more commonly used for the synthesis of aminothiophenes.[4][7] Another possibility is the direct amination of a 5-halo-2,4-diphenylthiazole derivative.

Anticancer Activity

Derivatives of the 2-aminothiazole scaffold are well-documented for their potent anticancer activities, and compounds bearing the 2,4-diphenylthiazole moiety are no exception.[8][9] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis.

Mechanism of Action

The anticancer mechanism of 5-amino-2,4-diphenylthiazole derivatives is likely multifactorial, targeting key signaling pathways involved in cancer cell proliferation and survival.

  • Kinase Inhibition: A prominent mechanism of action for many aminothiazole-based anticancer agents is the inhibition of protein kinases.[10] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminothiazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. For instance, some thiazole derivatives have been shown to inhibit VEGFR-2, a key regulator of angiogenesis.[11] Cell cycle analysis of cells treated with such compounds often reveals an accumulation of cells in the G1 and G2/M phases, consistent with the inhibition of kinases that regulate cell cycle progression.[11]

cluster_anticancer Anticancer Mechanism of Action compound 5-Amino-2,4-diphenylthiazole Derivative kinase Protein Kinase (e.g., VEGFR-2) compound->kinase Inhibition proliferation Cell Proliferation kinase->proliferation Promotes apoptosis Apoptosis kinase->apoptosis Inhibits cell_cycle Cell Cycle Arrest kinase->cell_cycle Regulates

Caption: Potential anticancer mechanism via protein kinase inhibition.

  • Induction of Apoptosis: Many effective anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Thiazole derivatives have been shown to trigger apoptosis in cancer cells.[9] This can be a consequence of kinase inhibition or through other cellular stresses induced by the compound.

Quantitative Data
Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference
Thiazole-2-imine (4a)SaOS-20.244 ± 0.012[8]
Thiazole-2-imine (4b)SaOS-20.214 ± 0.009[8]
Thiazole-2-imine (4d)SaOS-20.212 ± 0.006[8]
Thiazole-2-imine (4i) SaOS-2 0.190 ± 0.045 [8]
Thiazole-2-imine (4j)SaOS-20.273 ± 0.029[8]
Paclitaxel (Control)SaOS-20.170 ± 0.002[8]
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Culture: Culture the desired cancer cell line (e.g., SaOS-2, MCF-7, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like paclitaxel).

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The 2-aminothiazole scaffold has been explored for the development of novel anti-inflammatory agents.[12]

Mechanism of Action

A key target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.

Thiazole and thiazolidinone derivatives have been investigated as potential COX-1/COX-2 inhibitors.[12] The structural features of the 5-amino-2,4-diphenylthiazole core may allow it to bind to the active site of COX enzymes, thereby inhibiting the production of prostaglandins, which are key mediators of inflammation.

cluster_antiinflammatory Anti-inflammatory Mechanism of Action compound 5-Amino-2,4-diphenylthiazole Derivative cox COX-2 Enzyme compound->cox Inhibition prostaglandins Prostaglandins cox->prostaglandins Synthesis inflammation Inflammation prostaglandins->inflammation Mediates

Caption: Potential anti-inflammatory mechanism via COX-2 inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[13]

  • Enzyme and Substrate Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of arachidonic acid (the substrate) in an appropriate buffer.

  • Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the wells containing the COX enzyme (either COX-1 or COX-2) in a suitable buffer (e.g., Tris-HCl). Include a vehicle control and a positive control (e.g., celecoxib for COX-2, indomethacin for non-selective inhibition).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination and Detection: After a specific incubation period at 37 °C, terminate the reaction. The amount of prostaglandin E2 (PGE2) produced can be quantified using a commercial enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition of COX activity for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. The 2-aminothiazole scaffold has demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[14]

Mechanism of Action

The antimicrobial mechanism of 2-amino-4,5-diarylthiazole derivatives against fungi, particularly Candida albicans, has been investigated.[5][6] Molecular docking studies suggest that these compounds may inhibit several key fungal enzymes essential for cell wall synthesis and survival:

  • Glutamine:fructose-6-phosphate amidotransferase (GFAT): A key enzyme in the chitin biosynthesis pathway, which is crucial for the integrity of the fungal cell wall.[6]

  • Protein Kinase (Yck2): Involved in various cellular processes, including cell growth and morphogenesis.[6]

  • Heat-shock protein 90 (Hsp90): A molecular chaperone that plays a critical role in fungal stress responses and drug resistance.[6]

  • Lanosterol 14α-demethylase (CYP51): An essential enzyme in the ergosterol biosynthesis pathway, a major component of the fungal cell membrane.[6]

cluster_antifungal Antifungal Mechanism of Action compound 2-Amino-4,5-diarylthiazole Derivative gfat GFAT compound->gfat Inhibition yck2 Yck2 compound->yck2 Inhibition hsp90 Hsp90 compound->hsp90 Inhibition cyp51 CYP51 compound->cyp51 Inhibition cell_wall Cell Wall Synthesis gfat->cell_wall cell_membrane Ergosterol Synthesis cyp51->cell_membrane fungal_death Fungal Cell Death cell_wall->fungal_death Disruption leads to cell_membrane->fungal_death Disruption leads to

Caption: Proposed antifungal mechanisms of 2-amino-4,5-diarylthiazoles.

Quantitative Data

Several 2-amino-4,5-diarylthiazole derivatives have been synthesized and evaluated for their anti-Candida albicans activity. One particularly potent compound, 5a8 , demonstrated a minimum inhibitory concentration (MIC80) of 9 μM, which is comparable to the standard antifungal drug fluconazole.[5][6]

CompoundCandida albicans StrainMIC80 (µM)Reference
5a8 Fluconazole-sensitive9 [5][6]
FluconazoleFluconazole-sensitiveNot specified[5][6]
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16][17][18]

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using the broth medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus without compound) and a negative control (broth without fungus).

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, or MIC80) compared to the growth in the positive control well. This can be determined visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR)

The biological activity of 5-amino-2,4-diphenylthiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the phenyl groups.

  • The 5-Amino Group: The presence of an amino group at the C5 position provides a key point for hydrogen bonding interactions with biological targets. Modifications of this group, such as acylation or the introduction of other functional groups, can significantly impact activity and selectivity.

  • The 2- and 4-Phenyl Groups: The phenyl rings at positions 2 and 4 contribute to the overall lipophilicity of the molecule and can engage in hydrophobic and π-π stacking interactions within the binding pockets of target proteins. Substitution on these phenyl rings with electron-donating or electron-withdrawing groups can modulate the electronic properties and steric profile of the molecule, thereby influencing its biological activity. For instance, in some series of thiazole derivatives, the presence of electron-withdrawing groups on the phenyl rings has been shown to enhance antimicrobial activity.[3]

Conclusion and Future Perspectives

The 5-amino-2,4-diphenylthiazole scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The synthetic versatility of the thiazole ring allows for extensive structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on several key aspects:

  • Elucidation of Detailed Mechanisms: While some potential targets have been identified, further studies are needed to fully elucidate the precise molecular mechanisms underlying the anticancer, anti-inflammatory, and antimicrobial activities of these compounds.

  • Expansion of Biological Screening: A broader screening of these compounds against a wider range of cancer cell lines, microbial pathogens, and inflammatory models is warranted to fully explore their therapeutic potential.

  • Structure-Based Drug Design: The use of computational tools, such as molecular docking and molecular dynamics simulations, can guide the rational design of more potent and selective derivatives.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles in animal models.

References

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules. 2023.

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. PubMed. 2023.

  • The Gewald Synthesis: A Versatile Route to Medicinally Important Aminothiophenes. Benchchem.

  • Gewald reaction. Wikipedia.

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. 2022.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. 2021.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. 2021.

  • Synthesis of 2-Amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles. ResearchGate.

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. 2023.

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PMC.

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC.

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH.

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. 2021.

  • (PDF) Thiazole formation through a modified Gewald reaction. ResearchGate. 2015.

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PMC.

  • Thiazole Ring—A Biologically Active Scaffold. PMC.

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. 2022.

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. 2017.

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.

  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. 2023.

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR.

  • Novel substituted aminothiazoles as potent and selective anti-hepatocellular carcinomaagents. ResearchGate.

  • (PDF) Discovery of a novel tricyclic 4H-thiazolo[5′,4′:4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. ResearchGate.

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. 2023.

  • Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. NIH.

  • Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivat. Semantic Scholar.

  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. MDPI.

  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PMC. 2021.

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. 2022.

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. 2023.

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC.

  • Broth microdilution. Wikipedia.

  • Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides. PMC.

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. PMC.

  • Structure‐Activity Relationship (SAR) of the newly prepared thiazoles 5 and 6.. ResearchGate.

  • In virto Anti inflammatory assay: Dr. Bhushan P Pimple. YouTube. 2020.

  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PMC.

  • Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats. PubMed.

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI.

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. PMC. 2022.

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

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A Technical Guide to the Physicochemical Characterization of 2,4-Diarylthiazol-5-amines, with a Focus on 2,4-Diphenylthiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The thiazole ring is a cornerstone in the development of numerous therapeutic agents, valued for its diverse biological activities.[1][2] The 2,4-diarylthiazol-5-amine core, in particular, presents a versatile platform for structural modifications to modulate physicochemical and pharmacological properties. Understanding these fundamental characteristics is a critical first step in the drug development pipeline, influencing everything from synthesis and purification to formulation and bioavailability.

I. Structural Elucidation and Identification

The nomenclature of substituted thiazoles can sometimes lead to ambiguity. The compound of interest, 2,4-Diphenylthiazol-5-amine, specifies a thiazole ring with phenyl groups at positions 2 and 4, and an amine group at position 5. It is crucial to confirm the precise connectivity, as isomers such as 2-amino-4,5-diphenylthiazole will exhibit distinct properties.

A definitive identification of a novel compound like 2,4-Diphenylthiazol-5-amine would necessitate a comprehensive suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.

II. Physical Characteristics: An Inferential Approach

In the absence of specific data for 2,4-Diphenylthiazol-5-amine, we can infer its physical properties based on the established characteristics of analogous 2,4-diarylthiazol-5-amine derivatives.

Appearance: Thiazole derivatives are typically crystalline solids at room temperature.[3] Depending on the specific substituents and the purity of the sample, their appearance can range from white to off-white or pale yellow crystalline powders. For instance, a related compound, N-(4-(3,4-dihydroxyphenyl)-5-phenylthiazol-2-yl)-4-methylbenzamide, is reported as a yellowish solid.[4]

Solubility: The solubility of aminothiazole derivatives is influenced by the interplay of the polar amine group and the nonpolar aryl substituents. Generally, these compounds exhibit limited solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[5] The presence of the two phenyl groups in 2,4-Diphenylthiazol-5-amine would likely render it sparingly soluble in aqueous media and readily soluble in common organic solvents. The amine group can be protonated in acidic conditions, which may enhance its solubility in aqueous acids.[6]

III. The Criticality of the Melting Point in Drug Development

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline substance, this occurs over a narrow temperature range. In the pharmaceutical industry, melting point determination is a fundamental analytical technique for several reasons:

  • Purity Assessment: A sharp melting point range is a strong indicator of high purity. Impurities tend to broaden and depress the melting range.[7]

  • Identification: The melting point is a characteristic physical property that can be used to identify a compound.

  • Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of a drug will have distinct melting points. Identifying and controlling the polymorphic form is crucial as it can impact solubility, stability, and bioavailability.[8]

  • Preformulation Studies: The melting point provides an indication of the lattice energy of the solid, which is related to its solubility.[7] This information is vital for designing appropriate formulations.

IV. Melting Point of 2,4-Diarylthiazol-5-amine Derivatives: A Comparative Analysis

While the melting point of 2,4-Diphenylthiazol-5-amine is not explicitly documented, an examination of related structures provides valuable insight. The melting point is influenced by factors such as molecular weight, symmetry, and intermolecular forces (e.g., hydrogen bonding, van der Waals forces). The presence of two phenyl groups suggests a relatively high melting point due to increased molecular weight and potential for π-π stacking interactions.

Compound Name/StructureAryl SubstituentsMelting Point (°C)
N-(4-(3,4-dihydroxyphenyl)-5-phenylthiazol-2-yl)-4-methylbenzamidePhenyl, 3,4-dihydroxyphenyl, 4-methylbenzoyl(amino)123.6–125.5
Hypothetical 2,4-Diphenylthiazol-5-aminePhenyl at C2 and C4Estimated > 150
2-Amino-4-phenylthiazolePhenyl at C4152-154
2-Amino-5-phenyl-1,3,4-thiadiazolePhenyl at C5223-227

Data for related compounds are provided for comparative purposes. The melting point of 2,4-Diphenylthiazol-5-amine is an estimate based on structural similarities.

The data suggests that the introduction of additional aryl groups and functional groups capable of hydrogen bonding generally leads to an increase in the melting point.

V. Standard Operating Procedure for Melting Point Determination

The following protocol is a generalized procedure for determining the melting point of a solid crystalline compound, aligned with the principles outlined in the United States Pharmacopeia (USP) General Chapter <741>.[9][10][11]

Objective: To accurately determine the melting range of a solid sample.

Apparatus:

  • Melting point apparatus (capillary method) with a heating block, a temperature sensor, and a viewing lens/camera.

  • Glass capillary tubes (closed at one end).

  • Spatula.

  • Mortar and pestle (if the sample requires grinding).

  • Certified melting point standards for calibration.

Procedure:

  • Sample Preparation:

    • Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

    • Introduce the powdered sample into the open end of a capillary tube to a height of 2-4 mm.

    • Pack the sample firmly at the bottom of the tube by tapping it gently on a hard surface.

  • Instrument Calibration:

    • Calibrate the melting point apparatus using certified reference standards with melting points that bracket the expected melting point of the sample.

    • Follow the instrument manufacturer's instructions for calibration.

  • Melting Point Determination:

    • Place the capillary tube containing the sample into the heating block of the apparatus.

    • Set a rapid heating rate to quickly approach the expected melting point (e.g., 10-20 °C/min).

    • Once the temperature is approximately 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C/min. A slower heating rate is crucial for an accurate determination.

    • Observe the sample closely through the viewing lens.

    • Record the temperature at which the first droplet of liquid appears (T1). This is the onset of melting.

    • Record the temperature at which the last solid particle melts (T2). This is the clear point.

    • The melting range is reported as T1 – T2.

  • Reporting:

    • Report the observed melting range along with the heating rate used.

    • If the substance decomposes, note the decomposition temperature.

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution within the capillary tube, leading to a sharper and more reproducible melting range.

  • Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to remain in equilibrium, ensuring an accurate reading. A fast heating rate can lead to a falsely elevated and broad melting range.

  • Calibration: Regular calibration with certified standards ensures the accuracy and reliability of the temperature readings provided by the apparatus.

VI. Visualizing the Workflow

The following diagrams illustrate the logical flow of physicochemical characterization and the experimental workflow for melting point determination.

G cluster_0 Physicochemical Characterization Workflow cluster_1 Key Physical Properties A Compound Synthesis & Purification B Structural Elucidation (NMR, MS) A->B C Physical Property Determination B->C D Preformulation Studies C->D P1 Melting Point C->P1 P2 Solubility C->P2 P3 Appearance C->P3 P4 Crystal Form (Polymorphism) C->P4 E Formulation Development D->E

Caption: Conceptual workflow for the physicochemical characterization of a new chemical entity.

G cluster_0 Melting Point Determination Protocol S1 Prepare Dry, Powdered Sample S2 Pack Capillary Tube (2-4 mm) S1->S2 S4 Set Rapid Initial Heating S2->S4 S3 Calibrate Instrument S3->S4 S5 Reduce Heating Rate (1-2 °C/min) near Expected MP S4->S5 S6 Observe & Record Onset of Melting (T1) S5->S6 S7 Observe & Record Clear Point (T2) S6->S7 S8 Report Melting Range (T1-T2) S7->S8

Caption: Step-by-step experimental workflow for melting point determination.

VII. Conclusion

While a dedicated datasheet for 2,4-Diphenylthiazol-5-amine remains elusive, a thorough understanding of its physicochemical properties can be effectively constructed through the analysis of its structural analogues. This guide provides a framework for researchers to anticipate the physical characteristics and to rigorously determine the melting point of this and other novel 2,4-diarylthiazol-5-amine derivatives. Adherence to standardized protocols and a keen understanding of the principles behind them are paramount for generating reliable and reproducible data, which is the bedrock of successful drug discovery and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7, Thiazole. Retrieved from [Link].

  • MDPI (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link].

  • National Center for Biotechnology Information (2021). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 40302, 2-Amino-4-phenylthiazole. Retrieved from [Link].

  • Clinical Gate (2015). Pharmaceutical preformulation. Retrieved from [Link].

  • USP-NF (2022). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link].

  • USP (2011). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link].

  • ChemRxiv (2021). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link].

  • Solubility of Things. 2-Aminothiazole. Retrieved from [Link].

  • SlideShare (2013). Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. Retrieved from [Link].

  • ChemRxiv (2023). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Retrieved from [Link].

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Technical Guide: Solubility Profile & Physicochemical Characterization of 2,4-Diphenylthiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and characterization protocols for 2,4-Diphenylthiazol-5-amine .

Executive Summary

2,4-Diphenylthiazol-5-amine (CAS: 38093-77-5) is a privileged heterocyclic scaffold in medicinal chemistry, notably investigated for prion disease therapeutics and IAP (Inhibitor of Apoptosis Protein) inhibition.[1][2][3] Its structural rigidity, conferred by the 2,4-diaryl substitution, presents specific solubility challenges distinct from its 2-amino isomers.

This guide provides a comprehensive solubility analysis derived from synthetic workups, biological assay preparations, and structural activity relationship (SAR) data. It serves as a roadmap for researchers optimizing formulation, recrystallization, and biological screening workflows.

Physicochemical Identity & Structural Basis

The solubility behavior of 2,4-Diphenylthiazol-5-amine is governed by the competition between its lipophilic diaryl backbone and the hydrogen-bonding potential of the C5-amine.

PropertyValue / CharacteristicImplication for Solubility
CAS Number 38093-77-5Specific isomer identification.
Molecular Formula C₁₅H₁₂N₂SMW: 252.33 g/mol .[1]
Lipophilicity (cLogP) ~3.5 – 4.2 (Predicted)High affinity for non-polar/chlorinated solvents. Poor aqueous solubility.
H-Bond Donors 1 (–NH₂)Capable of interaction with DMSO/Alcohols.
H-Bond Acceptors 2 (Thiazole N, –NH₂)Facilitates solubility in acidic aqueous media.
pKa (Conjugate Acid) ~2.5 – 3.5 (Estimated)Weak base; requires pH < 2 for significant aqueous solubility.
Structural Solubility Logic
  • The Diaryl Scaffold: The two phenyl rings at positions 2 and 4 create a large hydrophobic surface area, driving the molecule towards organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).

  • The 5-Amine Group: Unlike the highly basic aliphatic amines, the 5-amino group on the thiazole ring is electronically coupled to the aromatic system, reducing its basicity. This limits its water solubility at physiological pH (7.4) but allows for salt formation with strong acids (HCl, Oxalic acid).

Solubility Profile by Solvent Class

The following data summarizes the operational solubility observed during synthesis (Gewald reaction), purification, and biological screening.

A. High Solubility (Primary Solvents)

Used for stock solutions, NMR analysis, and reaction media.

SolventSolubility RatingApplication Notes
DMSO Excellent (>50 mg/mL)Standard solvent for biological assay stocks (10-20 mM).
DMF Excellent Alternative reaction solvent; difficult to remove.
Dichloromethane (DCM) Good Primary solvent for extraction and chromatography loading.
Chloroform (CDCl₃) Good Preferred solvent for ¹H-NMR characterization.
THF Good Soluble; often used in coupling reactions.
B. Moderate / Temperature-Dependent Solubility

Used for recrystallization and purification.

SolventSolubility RatingApplication Notes
Ethanol (EtOH) Variable Key Recrystallization Solvent. Soluble at reflux; precipitates upon cooling.
Methanol (MeOH) Moderate Higher solubility than EtOH; often used for trituration.
Ethyl Acetate Moderate to Good Used in liquid-liquid extraction (organic phase).
Acetonitrile Moderate Used in HPLC mobile phases; compound may precipitate at high concentrations if water content increases.
C. Poor Solubility (Anti-Solvents)

Used to precipitate the compound or wash filter cakes.

SolventSolubility RatingApplication Notes
Water (Neutral pH) Insoluble (<10 µg/mL)Hydrophobic nature dominates.
Hexanes / Heptane Insoluble Used to wash the crude solid to remove non-polar impurities.
Diethyl Ether Poor Often used to wash the product after filtration.

Experimental Protocols

Protocol A: Recrystallization (Purification)

Rationale: The steep solubility curve in ethanol makes it the ideal solvent for purifying the crude amine from tarry impurities.

  • Dissolution: Place crude 2,4-Diphenylthiazol-5-amine in a round-bottom flask. Add Ethanol (95% or absolute) (approx. 10-15 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (78°C) with stirring until the solid completely dissolves. If undissolved particles remain after 15 minutes, filter the hot solution through a pre-heated glass funnel.

  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature.

  • Crystallization: Place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration.

  • Wash: Wash the filter cake with cold Hexane or Diethyl Ether to remove residual mother liquor.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask)

Rationale: For drug development, exact saturation limits are required. This protocol ensures equilibrium is reached.

  • Preparation: Add excess solid 2,4-Diphenylthiazol-5-amine (~5-10 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4, SGF, FaSSIF) in a glass vial.

  • Equilibration: Cap tightly and shake/stir at 37°C for 24-48 hours .

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes (or filter using a 0.22 µm PVDF filter, pre-saturated).

  • Quantification: Dilute the supernatant with Mobile Phase (Acetonitrile/Water) and analyze via HPLC-UV (Detection λ: ~280-300 nm).

Visualization of Workflows

Figure 1: Solubility-Driven Purification Workflow

This diagram illustrates the logical flow of solvent selection during the isolation of the compound.

PurificationLogic Crude Crude Reaction Mixture (Containing 2,4-Diphenylthiazol-5-amine) Extract Extraction Solvent: Ethyl Acetate / Water Crude->Extract Partitioning OrgPhase Organic Phase (Product + Impurities) Extract->OrgPhase Select Organic Layer Evap Evaporation to Dryness OrgPhase->Evap Recryst Recrystallization Solvent: Boiling Ethanol Evap->Recryst Dissolve at 78°C Cooling Cooling (RT -> 0°C) Recryst->Cooling Supersaturation Filter Filtration & Wash Wash: Cold Hexane Cooling->Filter Precipitation Pure Pure Crystalline Product Filter->Pure

Caption: Purification workflow leveraging the temperature-dependent solubility in ethanol and insolubility in hexane.

Figure 2: Biological Assay Preparation

Strategies for solubilizing the hydrophobic scaffold for cellular assays.

AssayPrep Solid Solid Compound (2,4-Diphenylthiazol-5-amine) Stock Stock Solution (10-20 mM in 100% DMSO) Solid->Stock Dissolve Intermed Intermediate Dilution (10x Conc. in Media/Buffer) Stock->Intermed Dilute 1:100 Watch for turbidity Final Final Assay Well (<1% DMSO) Stock->Final Direct Spike (High Throughput) Precip RISK: Precipitation Intermed->Precip If Conc > Solubility Limit Intermed->Final Dilute 1:10

Caption: Serial dilution strategy to avoid compound precipitation ("crashing out") in aqueous assay media.

References

  • Synthesis and Library Screening: Bertsch, A., et al. (2009).[4] Library Synthesis and Screening: 2,4-Diphenylthiazoles and 2,4-Diphenyloxazoles as Potential Novel Prion Disease Therapeutics. Journal of Medicinal Chemistry.

  • General Thiazole Synthesis (Gewald Reaction): Gewald, K., Schönefelder, H., & Hain, U. (1974).[5][6] Heterocyclen aus CH-aziden Nitrilen, VIII. 2-Amino-thiazole aus α-Halogen-ketonen und Thiourea. Journal für Praktische Chemie.

  • Solubility of Analogous Aminothiazoles: Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives. Asian Journal of Chemistry.

  • Physicochemical Data Source: PubChem Compound Summary for 2,4-diphenylthiazol-5-amine (CAS 38093-77-5).[1][3]

Sources

2,4-Diphenylthiazol-5-amine: A Privileged Scaffold for Neurodegenerative and Antiproliferative Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of 2,4-Diphenylthiazol-5-amine , a specialized heterocyclic scaffold with emerging significance in neurodegenerative and oncological drug discovery.

Executive Summary

While 2-aminothiazoles are ubiquitous in medicinal chemistry (e.g., famotidine, dasatinib), the 5-amino isomer—specifically 2,4-diphenylthiazol-5-amine —represents a distinct chemical space with unique electronic properties and binding vectors. Unlike its 2-amino counterpart, the 5-amine position is nucleophilic yet often requires stabilization, making it a critical "warhead" or linker in peptidomimetics.

This scaffold has recently transitioned from a synthetic curiosity to a high-value lead compound for Transmissible Spongiform Encephalopathies (TSEs) and Inhibitor of Apoptosis Protein (IAP) antagonists. Its ability to intercalate into amyloid fibrils and bind the Prion Protein (PrP) distinguishes it as a lipophilic chaperone modulator.

Chemical Architecture & Synthesis

The core structure consists of a thiazole ring substituted at the C2 and C4 positions with phenyl rings, and a primary amine at C5. The electron-rich nature of the 5-position makes the amine prone to oxidation; thus, it is frequently derivatized into amides or ureas in final drug candidates.

Synthetic Pathways

Two primary strategies dominate the synthesis of this scaffold: the classical Gewald Condensation and the modern Isocyanide Multicomponent Reaction (IMCR) .

Method A: Modified Gewald Condensation (Classical)

The most robust route involves the condensation of


-aminonitriles with carbon disulfide or thionating agents, followed by reaction with benzyl halides. However, for the specific 2,4-diphenyl variant, a cyclization of thioamides is often preferred.
Method B: Isocyanide Multicomponent Reaction (Modern)

For rapid library generation, the reaction of thiobenzamides with isocyanides and aldehydes allows for the one-pot assembly of the thiazole core, particularly useful for generating peptidomimetic derivatives.

Synthesis Workflow Diagram

The following graph illustrates the logical flow of synthesis and downstream derivatization.

G Start Precursors: Benzonitrile / Thiobenzamide Inter Intermediate: 2-Phenyl-thioacetimidate Start->Inter Activation Cyclization Cyclization: + u03b1-Haloketone / Isocyanide Inter->Cyclization Gewald/Thorpe-Ziegler Core CORE SCAFFOLD: 2,4-Diphenylthiazol-5-amine Cyclization->Core Ring Closure Deriv1 Derivatization A: Amide Coupling (Peptidomimetics) Core->Deriv1 R-COCl / Pyridine Deriv2 Derivatization B: Urea Formation (IAP Inhibitors) Core->Deriv2 R-NCO

Caption: Comparative synthetic routes yielding the 5-amino core and subsequent functionalization for medicinal applications.

Pharmacology & Mechanism of Action

Prion Disease (PrP) Modulation

The 2,4-diphenylthiazol-5-amine scaffold acts as a chemical chaperone .

  • Mechanism: It binds to the cellular prion protein (

    
    ), stabilizing its native conformation and preventing the pathogenic conversion to the misfolded scrapie isoform (
    
    
    
    ).
  • Binding Site: Surface Plasmon Resonance (SPR) studies indicate binding to the structured globular domain of PrP, likely utilizing the hydrophobic phenyl rings for pi-stacking within the protein's hydrophobic pockets, while the 5-amine (or its amide derivative) engages in hydrogen bonding.

IAP Inhibition (Oncology)

In cancer therapy, this scaffold serves as a Smac mimetic .[1]

  • Target: X-linked Inhibitor of Apoptosis Protein (XIAP).[2]

  • Action: The thiazole core mimics the N-terminal AVPI peptide binding motif of Smac/DIABLO. The 2,4-diphenyl substitution pattern provides the necessary bulk to displace the native caspase-9 binding groove on the BIR3 domain of XIAP.

Medicinal Chemistry Optimization (SAR)

The Structure-Activity Relationship (SAR) data highlights the sensitivity of the 5-position.

Structural VectorModificationEffect on Activity
C2-Phenyl UnsubstitutedBaseline activity for PrP binding.
4-Fluoro / 4-ChloroIncreases metabolic stability; enhances lipophilic contact.
C4-Phenyl 3-MethoxyImproves solubility; critical for blood-brain barrier (BBB) penetration.
C5-Amine Free Amine (-NH2)Potent but metabolically labile (rapid oxidation).
Amide Linkage Optimal. Increases stability; mimics peptide backbone in Smac mimetics.
Urea LinkageEnhances potency against XIAP; introduces additional H-bond donors.

Experimental Protocols

Protocol: Synthesis of 2,4-Diphenylthiazol-5-amine (Gewald Variant)

Note: This protocol requires a fume hood due to the use of sulfur and lachrymators.

Reagents:

  • Phenylacetonitrile (10 mmol)

  • Benzaldehyde (10 mmol)

  • Sulfur (elemental, 10 mmol)[1]

  • Triethylamine (Et3N)

  • Ethanol (Absolute)[3]

Step-by-Step Methodology:

  • Mixing: In a 50 mL round-bottom flask, dissolve Phenylacetonitrile (1.17 g) and Benzaldehyde (1.06 g) in Ethanol (20 mL).

  • Catalysis: Add Triethylamine (1.5 mL) dropwise. Stir at room temperature for 15 minutes.

  • Sulfuration: Add elemental Sulfur (0.32 g) to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a yellow/orange solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF to yield pure 2,4-Diphenylthiazol-5-amine .

  • Validation: Confirm structure via

    
    H-NMR (DMSO-
    
    
    
    ): Look for the singlet at
    
    
    6.0–7.5 ppm (amine protons, broad) and aromatic multiplets.
Protocol: PrP Inhibition Assay (Cell-Based)

System: Scrapie-infected Mouse Brain (SMB) cells.

  • Culture: Grow SMB cells in DMEM supplemented with 10% FBS.

  • Treatment: Seed cells in 96-well plates. Treat with test compounds (0.1 – 20

    
    M) for 4 days.
    
  • Lysis: Lyse cells in lysis buffer (0.5% Triton X-100, 0.5% DOC).

  • Digestion: Treat lysates with Proteinase K (PK) (20

    
    g/mL) for 30 min at 37°C. (Only misfolded 
    
    
    
    resists digestion).
  • Detection: Terminate digestion with PMSF. Analyze via Western Blot using anti-PrP monoclonal antibody (e.g., 6H4).

  • Quantification: Measure band intensity relative to

    
    -actin control.
    

References

  • Synthesis & Prion Therapeutics

    • Library Synthesis and Screening: 2,4-Diphenylthiazoles and 2,4-Diphenyloxazoles as Potential Novel Prion Disease Therapeutics.[4]

    • Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters.
  • Foundational Synthesis (Gewald)

    • Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. (Contextual reference for Gewald chemistry).
    • Source: J. Prakt.[1][2] Chem. (1974).[1][2]

  • IAP/Smac Mimetics Patent

    • Heterocyclic derivatives as IAP binding compounds (WO2009152824A1).
    • Source: Google P
  • Synthetic Methodology (Katritzky)

    • Synthesis of 2-Amino-1,3-thiazoles...
    • Source: J. Org. Chem. (2000).[5]

Sources

Methodological & Application

Step-by-step synthesis protocol for 2,4-Diphenylthiazol-5-amine

[1][2][3]

Executive Summary & Retrosynthetic Analysis

This protocol details the synthesis of 2,4-Diphenylthiazol-5-amine , a privileged scaffold in medicinal chemistry known for its applications in prion disease therapeutics and kinase inhibition. Unlike the classic Hantzsch synthesis (which typically yields 2-aminothiazoles), this protocol utilizes a modified Gewald-type multi-component condensation .

This route is preferred for its convergent nature, allowing the direct installation of the 5-amino group without requiring unstable 5-nitro/nitroso intermediates or post-cyclization amination.

Retrosynthetic Logic (DOT Visualization)

The synthesis disconnects into three readily available components:


-aminophenylacetonitrilebenzaldehydeelemental sulfur

RetrosynthesisTarget2,4-Diphenylthiazol-5-amine(Target)IntermediateIntermediate Imine SpeciesIntermediate->Target Cyclization & AromatizationSubstrate1α-Aminophenylacetonitrile(Prepared via Strecker)Substrate1->Intermediate CondensationSubstrate2BenzaldehydeSubstrate2->IntermediateReagentElemental Sulfur (S8)Reagent->Target Sulfur Insertion

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the thiazole core.

Safety & Handling (Critical)

  • Cyanide Hazard: If preparing the precursor

    
    -aminophenylacetonitrile via Strecker synthesis, strict cyanide safety protocols (antidote kit availability, H2S/HCN detectors) are mandatory.
    
  • Elemental Sulfur: Reactions involving elemental sulfur and amines can generate Hydrogen Sulfide (

    
    ), a highly toxic gas. Perform all steps in a well-ventilated fume hood.
    
  • Skin Absorption: Thiazole amines can be biologically active. Wear double nitrile gloves and a lab coat.

Experimental Protocol

Phase 1: Precursor Synthesis (Strecker Reaction)

Note: If

Objective: Synthesis of

  • Reagents: Benzaldehyde (1.0 eq), Ammonium Chloride (1.1 eq), Sodium Cyanide (1.1 eq), Ammonia (aq), Ethanol/Water.

  • Procedure:

    • Dissolve ammonium chloride in water and add concentrated ammonia.

    • Add benzaldehyde in ethanol; stir for 15 minutes.

    • Add sodium cyanide solution dropwise at 0°C.[1][2]

    • Stir at room temperature for 3-4 hours.

    • Extract with ether/DCM, dry, and treat with HCl gas or acetyl chloride in MeOH to precipitate the hydrochloride salt.

    • Yield Target: >70% (White/off-white solid).

Phase 2: Cyclization to 2,4-Diphenylthiazol-5-amine

This step follows the method described by Gewald et al. (1974) , utilizing a base-catalyzed condensation.

Reagent Table
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)

-Aminophenylacetonitrile HCl
Core Scaffold (C4-Ph, C5-N)1.0168.621.69 g
Benzaldehyde C2-Ph Donor2.0106.122.12 g (2.0 mL)
Sulfur (Powdered) Heteroatom Source1.0 (as S)32.060.32 g
Triethylamine (TEA) Base Catalyst1.5101.191.52 g (2.1 mL)
Ethanol (Absolute) Solvent--10-15 mL
Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Mixing: Add

    
    -aminophenylacetonitrile hydrochloride (1.0 eq) and powdered sulfur (1.0 eq) to the flask. Suspend in Ethanol (10 mL).
    
  • Activation: Add Benzaldehyde (2.0 eq) followed by dropwise addition of Triethylamine (1.5 eq).

    • Observation: The mixture may darken as the base liberates the free amine and sulfur begins to react.

  • Reaction: Heat the mixture to 50°C in an oil bath. Stir vigorously for 80–90 minutes .

    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the nitrile starting material and the formation of a fluorescent spot (thiazoles are often fluorescent).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethanol (5 mL).

    • Optional Hydrolysis Step (if imine byproducts persist): Treat with aqueous hydroxylamine (50% wt, 1.1 eq) for 15 hours at ambient temperature to cleave unreacted imines (as per patent literature modifications).

    • Dilute with Dichloromethane (50 mL) and wash with saturated aqueous

      
      .
      
    • Extract the aqueous phase with DCM (2 x 25 mL).

    • Combine organic layers, dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude residue will likely be a dark brown oil/foam.

    • Purify via Flash Column Chromatography on silica gel.[3]

    • Eluent: Gradient of Ethyl Acetate in Hexanes (start 10% EtOAc, ramp to 30-40%).

    • Crystallization: The purified product can be recrystallized from Toluene or Ethanol/Water to yield yellow/brown needles.

Mechanism of Action

The reaction proceeds via a domino condensation-sulfurization-cyclization sequence.

Mechanismcluster_conditionsConditionsStep1Imine Formation(Nitrile + Benzaldehyde)Step2Sulfur Activation(Base-catalyzed)Step1->Step2- H2OStep3Nucleophilic Attack(S on Nitrile C)Step2->Step3Step4Cyclization &AromatizationStep3->Step4Thiazole CoreEt3N, 50°CEt3N, 50°C

Figure 2: Simplified mechanistic pathway. The initial condensation forms a benzylidene intermediate which facilitates the uptake of sulfur and subsequent ring closure.

Analytical Data & Validation

To validate the synthesis, compare spectral data against the following standard values for 2,4-diphenylthiazol-5-amine :

  • Physical State: Yellow to brownish crystalline solid.

  • Melting Point: 123–125 °C (Lit. range).

  • Mass Spectrometry (ESI+): Calculated for

    
    
    
    
    ; Found: ~253.1.
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.8–7.9 (m, 2H, Ar-H)
      
    • 
       7.6–7.7 (m, 2H, Ar-H)
      
    • 
       7.3–7.5 (m, 6H, Ar-H)
      
    • 
       6.0–6.5 (br s, 2H, 
      
      
      - exchangeable with
      
      
      )
    • Note: The chemical shift of the amine protons is sensitive to concentration and solvent.

References

  • Gewald, K., Schonfelder, H., & Hain, U. (1974).[3][4][5] Synthese von 4-substituierten 2-Aminothiazolen und 2,4-Diaryl-5-aminothiazolen. Journal für Praktische Chemie, 316(2), 299–303.

  • Stogniew, M., & Geisser, P. (2009). Heterocyclic derivatives as IAP binding compounds. World Intellectual Property Organization Patent WO2009152824A1. (See Preparation 40).

  • Heal, W. P., et al. (2015). Library Synthesis and Screening: 2,4-Diphenylthiazoles and 2,4-Diphenyloxazoles as Potential Novel Prion Disease Therapeutics. Chemical Biology & Drug Design.

  • PubChem Compound Summary. (n.d.). 2,4-Diphenylthiazol-5-amine (CID 10046896). National Center for Biotechnology Information.

One-Pot Synthesis of 5-Amino-2,4-diphenylthiazole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry and materials science, with substituted aminothiazoles, in particular, demonstrating a wide array of biological activities. Among these, 5-amino-2,4-diphenylthiazole stands out as a valuable scaffold in drug discovery. Its synthesis, however, can be challenging, often requiring multi-step procedures with the attendant drawbacks of lower overall yields and increased waste production. This document provides detailed application notes and protocols for the efficient one-pot synthesis of this important molecule, tailored for researchers, scientists, and professionals in drug development. The methodologies presented herein are designed to be robust, reproducible, and grounded in established chemical principles.

The Synthetic Challenge and One-Pot Solutions

Traditional synthetic routes to polysubstituted thiazoles, such as the venerable Hantzsch synthesis, typically yield 2-aminothiazoles. The regioselective synthesis of 5-aminothiazoles, especially with specific aryl substitutions at the C2 and C4 positions, necessitates alternative and more nuanced strategies. One-pot multicomponent reactions (MCRs) offer an elegant solution, minimizing reaction time, resource utilization, and purification steps, thereby aligning with the principles of green chemistry. This guide will focus on two promising one-pot approaches for the synthesis of 5-amino-2,4-diphenylthiazole.

Method 1: Calcium-Catalyzed Three-Component Synthesis from a Thioamide Precursor

This protocol leverages a calcium-catalyzed reaction that efficiently assembles the thiazole ring from three key components. The causality behind this approach lies in the ability of the calcium catalyst to activate the thioamide precursor, facilitating a cascade of reactions with an isocyanide and a suitable carbonyl compound equivalent.

Mechanistic Rationale

The proposed mechanism involves the in-situ formation of an N-thioacyl-N,O-acetal from benzaldehyde and a secondary amine, which is then activated by the calcium catalyst. This activated intermediate subsequently reacts with an isocyanide to form a nitrilium ion. Intramolecular cyclization followed by aromatization yields the desired 5-aminothiazole.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Benzaldehyde, N-phenylthiobenzamide, and Isopropylamine in EtOAc B Add Ca(NTf2)2 and nBu4NPF6 A->B Catalyst Addition C Stir at 100 °C B->C Heating D Monitor by TLC C->D In-process Control E Concentrate in vacuo D->E Completion F Purify by Flash Column Chromatography E->F Crude Product G Isolate 5-Amino-2,4-diphenylthiazole F->G Pure Product

Caption: Experimental workflow for the calcium-catalyzed synthesis.

Detailed Protocol

Materials:

  • N-phenylthiobenzamide

  • Benzaldehyde

  • Benzyl isocyanide

  • Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂)

  • Tetrabutylammonium hexafluorophosphate (nBu₄NPF₆)

  • Ethyl acetate (EtOAc), anhydrous

  • Triethylamine (NEt₃)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenylthiobenzamide (1.0 mmol, 1.0 equiv), benzaldehyde (1.2 mmol, 1.2 equiv), and anhydrous ethyl acetate (5 mL).

  • To this mixture, add benzyl isocyanide (1.2 mmol, 1.2 equiv).

  • Add Ca(NTf₂)₂ (0.1 mmol, 10 mol%) and nBu₄NPF₆ (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 5% to 30%) as the eluent. It is advisable to add 1% triethylamine to the eluent to prevent product streaking on the column.

  • Combine the fractions containing the desired product and evaporate the solvent to yield 5-amino-2,4-diphenylthiazole.

Quantitative Data Summary
ReagentMolar Equiv.Amount (for 1 mmol scale)Purpose
N-phenylthiobenzamide1.0213.3 mgThiazole ring precursor (C2-N-S unit)
Benzaldehyde1.2127.3 mg (0.12 mL)Thiazole ring precursor (C4-C5 unit)
Benzyl isocyanide1.2140.6 mg (0.14 mL)Thiazole ring precursor (N at 5)
Ca(NTf₂)₂0.160.4 mgLewis acid catalyst
nBu₄NPF₆0.138.7 mgAdditive
Ethyl acetate-5 mLSolvent

Note: Yields for this specific substrate combination may vary and require optimization.

Method 2: Multi-Component Reaction via α-Amino Nitrile Intermediate

This innovative one-pot approach is predicated on the reaction of an α-amino nitrile with an isothiocyanate, which upon cyclization, forms the 5-aminothiazole core. The choice of an α-amino nitrile is critical as it provides the nitrogen atom at the 5-position and the carbon at the 4-position of the final thiazole ring.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the amino group of α-phenyl-α-aminoacetonitrile on the electrophilic carbon of phenyl isothiocyanate to form a thiourea intermediate. Subsequent base-mediated intramolecular cyclization, involving the attack of the sulfur atom on the nitrile group, followed by tautomerization, leads to the formation of the aromatic 5-aminothiazole ring.

Reaction Pathway Diagram

G A α-Phenyl-α-aminoacetonitrile C Thiourea Intermediate A->C + B Phenyl Isothiocyanate B->C + D 5-Amino-2,4-diphenylthiazole C->D Base-mediated cyclization

Caption: Proposed reaction pathway for the MCR synthesis.

Detailed Protocol

Materials:

  • α-Phenyl-α-aminoacetonitrile

  • Phenyl isothiocyanate

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a dry 25 mL round-bottom flask, add α-phenyl-α-aminoacetonitrile (1.0 mmol, 1.0 equiv) and anhydrous DMF (10 mL).

  • Add phenyl isothiocyanate (1.1 mmol, 1.1 equiv) to the solution at room temperature.

  • Add finely powdered potassium carbonate (2.0 mmol, 2.0 equiv).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction by TLC. The reaction may require several hours for completion.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford pure 5-amino-2,4-diphenylthiazole.

Quantitative Data Summary
ReagentMolar Equiv.Amount (for 1 mmol scale)Purpose
α-Phenyl-α-aminoacetonitrile1.0132.16 mgThiazole ring precursor (C4-C5-N at 5)
Phenyl isothiocyanate1.1148.7 mg (0.12 mL)Thiazole ring precursor (C2-S and N at 3)
Potassium carbonate2.0276.4 mgBase for cyclization
Dimethylformamide-10 mLSolvent

Note: The reaction conditions, particularly the base and temperature, may require optimization for optimal yield.

Conclusion

The one-pot synthetic methodologies detailed in this guide offer efficient and direct routes to 5-amino-2,4-diphenylthiazole, a molecule of significant interest in medicinal chemistry. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can reliably synthesize this valuable compound. These protocols are intended to serve as a robust starting point for further exploration and optimization in your specific research context.

References

  • Sustainable Access to 5-Amino-Oxazoles and Thiazoles via Calcium-Catalyzed Elimination-Cyclization with Isocyanides. ChemSusChem, 2021 . [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. The Journal of Organic Chemistry, 2023 . [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 2022 . [Link]

  • Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. Scientific Reports, 2023 . [Link]

  • Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry, 2021 . [Link]

Application Note: Precision Recrystallization of 2,4-Diphenylthiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of 2,4-Diphenylthiazol-5-amine (CAS: 38093-77-5), a critical intermediate in the synthesis of prion disease therapeutics and bioactive peptidomimetics. Unlike its 2-amino isomers, the 5-amino thiazole scaffold exhibits significant sensitivity to oxidative degradation, readily forming azo-dimers and dark oxidative tars upon prolonged exposure to air or light in solution.

This protocol departs from standard "boil-and-cool" recrystallization methods. It introduces a Rapid-Inert Recrystallization (RIR) workflow designed to maximize recovery while suppressing the formation of oxidative byproducts (e.g., 2-imino-2,3-dihydrothiazole isomers).

Compound Profile & Stability Assessment[1][2]

Before initiating purification, the operator must understand the physicochemical limitations of the target molecule.

PropertySpecification / Behavior
Chemical Structure Thiazole ring substituted at C2 and C4 with phenyl groups; C5 bears a primary amine.
Melting Point Expected range: 120–130 °C (Lit.[1] varies by crystal habit/purity).
Solubility High: DMSO, DMF, DCM, THF.Moderate: Ethanol, Ethyl Acetate (Hot).Low/Insoluble: Water, Hexanes, Heptane.
Stability Warning High Risk. 5-aminothiazoles are electron-rich and prone to oxidation. Solutions in DMSO or alcohols can darken from yellow to brown/black within hours at RT if exposed to air.
Major Impurities 1. Thiobenzamide (Starting material).2.

-Haloketone residues
.3. Oxidative Dimers (Azo compounds).
Pre-Purification Diagnostics

Perform a Thin Layer Chromatography (TLC) analysis (Eluent: 30% EtOAc in Hexanes) before starting.

  • Target Spot:

    
     (Fluorescent under UV).
    
  • Impurity Flag: A streak at the baseline or a dark spot at the solvent front indicates oxidative degradation. If the crude material is a dark tar, do not proceed directly to recrystallization; perform Protocol B (Acid-Base Rescue) first.

Solvent System Selection Strategy

The choice of solvent is dictated by the impurity profile and the hydrophobicity of the phenyl rings.

SolventSelection Start Start: Crude 2,4-Diphenylthiazol-5-amine CheckState Physical State? Start->CheckState Solid Yellow/Orange Solid CheckState->Solid Crystalline Oil Dark Oil / Tar CheckState->Oil Amorphous CheckSolubility Solubility Test (100 mg) Solid->CheckSolubility MethodC Method C: Acid-Base Rescue (For Tars/Oils) Oil->MethodC EthanolTest Soluble in Hot EtOH? CheckSolubility->EthanolTest EtOAcTest Soluble in Hot EtOAc? EthanolTest->EtOAcTest No MethodA Method A: Ethanol/Water (Standard) EthanolTest->MethodA Yes (Clear Solution) MethodB Method B: EtOAc/Heptane (Lipophilic Impurities) EtOAcTest->MethodB Yes EtOAcTest->MethodC No / Insoluble

Figure 1: Decision tree for selecting the appropriate purification pathway based on the physical state and solubility of the crude material.

Detailed Protocols

Protocol A: Rapid-Inert Recrystallization (Ethanol/Water)

Best for: Crystalline crude solids with minor impurities.

Reagents:

  • Absolute Ethanol (degassed via N2 sparging for 10 mins).

  • Deionized Water (degassed).

  • Activated Charcoal (optional, only if solution is dark).

Procedure:

  • Dissolution: Place crude solid in a flask equipped with a magnetic stir bar. Add the minimum amount of boiling Ethanol required to dissolve the solid.

    • Critical: Perform this under a blanket of Nitrogen to prevent oxidation.

  • Clarification (Optional): If the solution is dark brown/black, add activated charcoal (1-2% w/w) and stir for 2 minutes. Filter immediately while hot through a pre-warmed Celite pad.

    • Warning: Do not leave the amine in contact with charcoal for >5 mins; surface catalysis can promote oxidation.

  • Nucleation: Remove from heat. While stirring gently, add degassed Water dropwise until a persistent turbidity (cloudiness) just appears.

  • Re-solubilization: Add a few drops of hot Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil to exclude light). Then, transfer to a 4°C fridge for 2 hours.

  • Isolation: Filter the yellow needles/prisms under vacuum. Wash the cake with cold 50% EtOH/Water.

  • Drying: Dry in a vacuum desiccator over

    
     or silica gel. Avoid oven drying  >60°C.
    
Protocol B: Acid-Base Rescue (Salt Formation)

Best for: Dark oils, tars, or crude products that "oil out" in Protocol A.

Rationale: Aminothiazoles form stable salts with mineral acids. Non-basic impurities (tars, starting ketones) will not form salts and can be washed away.

Procedure:

  • Dissolution: Dissolve the crude oil in Diethyl Ether or Ethyl Acetate (10 mL/g).

  • Salt Precipitation: Cool the solution to 0°C in an ice bath. Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

    • Observation: A precipitate (the hydrochloride salt) should form immediately.

  • Filtration: Filter the salt. The dark impurities will remain in the organic filtrate. Wash the salt cake with cold Ether.

  • Free Base Regeneration: Suspend the salt in water. Slowly add saturated Sodium Bicarbonate (

    
    )  solution until pH ~8-9.
    
  • Extraction: Extract the liberated free amine into Ethyl Acetate (3x).

  • Final Isolation: Dry the organic layer over

    
    , filter, and evaporate. The resulting solid can now be recrystallized using Protocol A if ultra-high purity is required.
    

Process Workflow & Critical Control Points

RecrystallizationWorkflow Crude Crude Material Dissolve Hot Dissolution (Min. Vol.) Crude->Dissolve Degas Degas Solvent (N2) Degas->Dissolve Essential Filter Hot Filtration (Remove Insolubles) Dissolve->Filter CloudPoint Add Anti-solvent (Water/Heptane) Filter->CloudPoint Cooling Controlled Cooling (RT -> 4°C) CloudPoint->Cooling Cooling->Dissolve Oiling Out? Isolate Vacuum Filtration Cooling->Isolate Dry Vacuum Dry (<40°C) Isolate->Dry

Figure 2: Workflow for the Rapid-Inert Recrystallization process. Note the feedback loop: if "oiling out" occurs during cooling, reheat and add slightly more solvent.

Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooling too fast.Reheat to dissolve. Add 10% more solvent (Ethanol). Add a seed crystal at the cloud point.
Dark Color Persists Oxidative impurities (azo-dimers).Use Protocol B (Acid-Base Rescue) . Charcoal is often ineffective against these specific dimers.
Low Yield Too much solvent used or product is water-soluble.Concentrate the mother liquor by 50% and repeat cooling. Check pH of water (ensure it is neutral).
Melting Point Depression Residual solvent or wet cake.Dry under high vacuum for 24h. Thiazoles can solvate; ensure thorough drying.

References

  • Synthesis & Properties: Gewald, K.; Schonfelder, H.; Hain, U. "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiazole aus α-Aminonitrilen." Journal für Praktische Chemie, 1974 , 316(2), 299–303. Link

  • Stability of 5-Aminothiazoles: Maschmeyer, T., et al. "Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity." ChemMedChem, 2017 , 12, 1-6. (Describes oxidative decomposition pathways). Link

  • General Thiazole Chemistry: Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton." Justus Liebigs Annalen der Chemie, 1888 , 250(3), 257–273. Link

  • Prion Disease Therapeutics (Application): Heal, W. P., et al. "Library Synthesis and Screening: 2,4-Diphenylthiazoles and 2,4-Diphenyloxazoles as Potential Novel Prion Disease Therapeutics."[2] Bioorganic & Medicinal Chemistry, 2017 .[3] Link

Sources

Application Note: Strategic Solvent Selection for Reactions of 2,4-Diphenylthiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,4-Diphenylthiazol-5-amine is a key heterocyclic building block in medicinal chemistry and materials science, valued for its versatile reactivity. The amine functionality serves as a primary site for a variety of chemical transformations, including N-acylation, N-alkylation, and condensation reactions. The success of these reactions—in terms of yield, purity, and reaction rate—is critically dependent on the judicious selection of the reaction solvent. This guide provides a comprehensive overview of solvent selection strategies for common reactions involving 2,4-diphenylthiazol-5-amine, grounded in mechanistic principles and supported by established protocols for analogous systems. We will explore the interplay between solvent properties and the reactivity of the aminothiazole core, offering detailed protocols and troubleshooting advice for researchers in drug development and synthetic chemistry.

Physicochemical Properties of 2,4-Diphenylthiazol-5-amine

Understanding the inherent properties of 2,4-diphenylthiazol-5-amine is fundamental to selecting an appropriate solvent system. The molecule's structure features a combination of polar and non-polar elements that dictate its solubility and reactivity.

  • Structure and Polarity: The molecule contains a polar aminothiazole core capable of hydrogen bonding, and two non-polar phenyl rings. This amphiphilic nature suggests solubility in a range of organic solvents.

  • Solubility Profile: While specific solubility data for 2,4-diphenylthiazol-5-amine is not extensively published, analogous compounds like 5-phenylthiazole-2,4-diamine show higher solubility in polar solvents such as alcohols (methanol, ethanol) and DMSO, with some solubility in non-polar solvents due to the aromatic groups.[1] For practical purposes, solubility tests in the intended solvent are recommended before commencing any reaction on a large scale.

  • Nucleophilicity: The exocyclic amine at the C5 position is the primary nucleophilic center. Its reactivity is modulated by the electron-donating nature of the thiazole ring and the steric hindrance from the adjacent phenyl group at C4. The choice of solvent can significantly influence this nucleophilicity.

PropertyPredicted CharacteristicImplication for Solvent Selection
Molecular Weight ~266.35 g/mol Standard dissolution properties.
Polarity Moderately polarSoluble in a range of polar protic and aprotic solvents.
Hydrogen Bonding Donor (N-H) and Acceptor (thiazole N)Protic solvents can solvate the amine, potentially reducing nucleophilicity.
pKa (estimated) ~4-5 (for the conjugate acid)The amine is weakly basic; strong acids will protonate it, while a suitable base may be needed for some reactions.

The Mechanistic Role of the Solvent

The solvent is not merely a medium for dissolution but an active participant in the reaction, influencing kinetics, equilibria, and even product distribution.

Protic vs. Aprotic Solvents
  • Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess acidic protons and can form hydrogen bonds with the 5-amino group. This solvation shell can stabilize the ground state of the amine, potentially increasing the activation energy required for it to act as a nucleophile. However, in reactions that generate charged intermediates, protic solvents can offer stabilization through hydrogen bonding, thereby accelerating the reaction. For instance, in Schiff base formation, protic solvents like ethanol can facilitate proton transfer steps in the mechanism.[2][3]

  • Aprotic Solvents (e.g., THF, DCM, Acetonitrile, DMF): These solvents lack acidic protons.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents possess high dielectric constants and can solvate ions effectively. They do not, however, form strong hydrogen bonds with the amine, leaving its lone pair more available for nucleophilic attack. This often leads to faster reaction rates for bimolecular nucleophilic substitutions. Caution is advised with DMSO, as some 2-aminothiazoles have been reported to decompose upon prolonged storage in this solvent.

    • Non-polar Aprotic Solvents (Toluene, Dichloromethane): These are often used when reactants are sufficiently soluble and when it is desirable to minimize side reactions that might be promoted by more polar media. Dichloromethane (DCM) is a common choice for N-acylations with acid chlorides, as it is unreactive and easily removed.

Solvent as a Catalyst or Reagent

In some cases, the solvent can play a more direct role. For example, using pyridine as a solvent for acylation reactions not only dissolves the reactants but also acts as a base to neutralize the HCl generated, driving the reaction to completion. Similarly, glacial acetic acid can be used as both a solvent and a catalyst for certain condensation reactions.[1]

Solvent Selection for Key Transformations

Reaction Type 1: Schiff Base Formation (Condensation with Aldehydes)

The formation of an imine (Schiff base) by reacting the 5-amino group with an aldehyde is a cornerstone transformation. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Core Directive: The primary considerations are ensuring solubility of both reactants and facilitating the removal of the water by-product to drive the reaction equilibrium towards the product.

Recommended Solvents:

  • Ethanol (EtOH) or Methanol (MeOH): These are the most commonly cited solvents for this reaction.[2][3] They are effective at dissolving both the aminothiazole and the aldehyde. Often, a catalytic amount of a weak acid like glacial acetic acid is added to protonate the aldehyde's carbonyl group, making it more electrophilic and facilitating the reaction.[3]

  • Toluene: For reactions where water removal is challenging, toluene can be used with a Dean-Stark apparatus to azeotropically remove water as it is formed, thus driving the reaction to completion.

Solvent Comparison for Schiff Base Formation:

SolventTypical ConditionsAdvantagesDisadvantages
Ethanol/Methanol Reflux, with catalytic acetic acidGood solubility, readily available, easy to handle.[2]Water removal is by equilibrium; may not go to completion.
Glacial Acetic Acid Microwave irradiation or refluxActs as both solvent and catalyst.[1]Can be corrosive; purification can be more complex.
Toluene Reflux with Dean-Stark trapEfficient water removal drives reaction to completion.Higher boiling point; requires specific apparatus.

Protocol 1: General Procedure for Schiff Base Synthesis in Ethanol

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-diphenylthiazol-5-amine (1.0 eq.) in absolute ethanol (approx. 0.1 M concentration).

  • Reagent Addition: Add the desired aldehyde (1.1 eq.) to the solution.

  • Catalyst: Add 2-3 drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure and pour the residue into cold water to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from ethanol or another suitable solvent can be performed for further purification.[3]

Reaction Type 2: N-Acylation and N-Sulfonylation

This reaction involves the formation of an amide or sulfonamide linkage by reacting the 5-amino group with an acyl chloride, sulfonyl chloride, or anhydride.

Core Directive: The solvent should be aprotic and inert to the highly reactive acylating/sulfonylating agent. A base is typically required to scavenge the acid by-product (e.g., HCl).

Recommended Solvents:

  • Dichloromethane (DCM) or Chloroform (CHCl₃): These are excellent choices due to their inertness and ability to dissolve a wide range of organic compounds.

  • Tetrahydrofuran (THF): Another suitable aprotic solvent.

  • Pyridine: Can be used as both the solvent and the base. It is particularly effective at driving the reaction forward but can be difficult to remove during work-up.

  • Acetic Anhydride: Can serve as both the acylating reagent and the solvent for acetylation reactions.

Solvent and Base System for N-Acylation:

SolventBaseAdvantagesDisadvantages
DCM Triethylamine (TEA) or PyridineInert solvent, easy work-up.Requires an external base.
Pyridine (Solvent is the base)Excellent acid scavenger, drives reaction.High boiling point, difficult to remove completely.
Acetic Anhydride (No base needed)Reagent and solvent in one for acetylation.Limited to acetylation; can be harsh.

Protocol 2: General Procedure for N-Acylation in Dichloromethane

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-diphenylthiazol-5-amine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Add a suitable base, such as triethylamine (1.5 eq.). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the acyl chloride or sulfonyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reaction Type 3: N-Alkylation (via Reductive Amination)

Reductive amination is a robust method for N-alkylation that first forms an imine intermediate with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine.

Core Directive: The solvent must be compatible with both the imine formation step and the reducing agent.

Recommended Solvents:

  • Methanol (MeOH): An excellent solvent for this reaction as it readily dissolves the reactants and is compatible with common reducing agents like sodium borohydride (NaBH₄).[4]

  • Tetrahydrofuran (THF): A good aprotic alternative, particularly if the starting materials have limited solubility in methanol.[4]

Protocol 3: General Procedure for N-Alkylation via Reductive Amination

  • Setup: To a round-bottom flask, add 2,4-diphenylthiazol-5-amine (1.0 eq.) and the corresponding aldehyde (1.1 eq.).

  • Solvent Addition: Add anhydrous methanol (10 mL).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, controlling any effervescence.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up: Carefully quench the reaction by adding water. Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[4]

Visualization of Workflows

General Experimental Workflow

The following diagram outlines a typical workflow for a solvent-based reaction involving 2,4-diphenylthiazol-5-amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Solvent_Selection Solvent Selection (Polarity, Reactivity) Reagent_Prep Prepare Reagents (Substrate, Electrophile, Base) Solvent_Selection->Reagent_Prep Reaction_Setup Reaction Setup (Inert atm, Temp. control) Reagent_Prep->Reaction_Setup Monitoring Monitor Progress (TLC) Reaction_Setup->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification (Chromatography/Recrystallization) Concentration->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General workflow from solvent selection to final product characterization.

Solvent-Molecule Interaction

This diagram illustrates the fundamental difference in how protic and aprotic solvents interact with the amine nucleophile.

Caption: Interaction of protic vs. aprotic solvents with the amine group.

Troubleshooting Guide

IssuePossible Solvent-Related CauseSuggested Solution
Low Reaction Yield 1. Poor solubility of reactants. 2. Reversible reaction not driven to completion. 3. Solvent deactivating the nucleophile (protic solvents).1. Switch to a solvent with better solubilizing power (e.g., DMF, DMSO). 2. For condensation, use toluene with a Dean-Stark trap. For acylation, ensure sufficient base is present. 3. Switch to a polar aprotic solvent (e.g., THF, Acetonitrile).
Side Product Formation 1. Solvent participating in the reaction. 2. Reaction temperature too high for the chosen solvent (decomposition).1. Use a more inert solvent (e.g., switch from pyridine to DCM/TEA). 2. Choose a solvent with a higher boiling point for high-temp reactions, or run the reaction at a lower temperature for a longer time.
Difficult Product Isolation High-boiling point solvent (e.g., DMF, DMSO) is difficult to remove.If possible, use a lower-boiling point solvent (DCM, THF, EtOAc). If not, use high-vacuum distillation or precipitation/crystallization by adding an anti-solvent.

Safety Precautions

  • Always handle 2,4-diphenylthiazol-5-amine and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for 2,4-diphenylthiazol-5-amine and all solvents used for specific handling and disposal information.

  • Anhydrous solvents should be handled under an inert atmosphere to prevent moisture contamination.

Conclusion

The selection of a solvent for reactions involving 2,4-diphenylthiazol-5-amine is a critical parameter that dictates the efficiency and outcome of the synthesis. A mechanistic understanding of the solvent's role—whether it is stabilizing intermediates, solvating nucleophiles, or participating in the reaction—allows for a rational choice. For condensation reactions, protic solvents like ethanol are often sufficient, while aprotic solvents such as dichloromethane are superior for N-acylations. By following the protocols and considering the principles outlined in this guide, researchers can optimize their reaction conditions, leading to improved yields and purities in the synthesis of novel derivatives for drug discovery and materials science.

References

  • Samarra Journal of Pure and Applied Science. (n.d.). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Retrieved from [Link]

  • Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14.
  • Solubility of Things. (n.d.). 5-Phenylthiazole-2,4-diamine. Retrieved from [Link]

  • Comparative Study of the Schiff Bases by Conventional and Green Method and Antimicrobial Activity. (n.d.). International Journal of Applied Chemistry. Retrieved from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemistry Review Letters, 8, 720-740.

Sources

Application Notes and Protocols for the Safe Handling and Storage of Thiazole Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Sensitivity of Thiazole Amines

Thiazole amines represent a critical class of heterocyclic compounds widely utilized in medicinal chemistry and drug development.[1][2][3] The 2-aminothiazole moiety, in particular, is recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets, leading to its incorporation into numerous therapeutic agents for conditions such as cancer, inflammation, and infectious diseases.[1][3] However, the same electronic properties that make this scaffold so valuable also contribute to its potential instability and reactivity, classifying it as a potential "toxicophore" that warrants careful handling.[1]

This guide provides a comprehensive overview of the essential protocols for the safe handling, storage, and preliminary experimental use of thiazole amine compounds. As a Senior Application Scientist, the following sections are designed to impart not just procedural steps, but also the underlying chemical principles that govern these recommendations, ensuring both the safety of the researcher and the integrity of the compounds.

I. Chemical Stability and Reactivity Profile

Understanding the inherent stability and reactivity of thiazole amines is fundamental to their proper handling. The thiazole ring is an aromatic heterocycle, but the presence of the exocyclic amino group significantly influences its electronic distribution and reactivity.

Key Reactivity Considerations:

  • Oxidation: The thiazole ring itself is relatively resistant to oxidation, but the presence of the amino group can increase susceptibility. Strong oxidizing agents should be avoided. Some derivatives can undergo oxidation at the sulfur atom.

  • Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the thiazole ring or modifications to substituent groups.

  • Photostability: Aromatic systems can be susceptible to photodegradation. Studies have shown that some thiazole derivatives can degrade upon exposure to light, particularly UV radiation.[4] The degradation pathway can be complex, sometimes involving reaction with singlet oxygen.

  • Thermal Stability: Thiazole amines generally exhibit good thermal stability, but decomposition can occur at elevated temperatures. The decomposition temperature will be highly dependent on the specific substitution pattern of the molecule. Differential scanning calorimetry (DSC) is a useful technique for determining the thermal stability of a specific thiazole amine derivative.[5]

  • Reactivity of the Amino Group: The exocyclic amino group can undergo typical amine reactions such as acylation, alkylation, and diazotization.[6]

Instability in DMSO:

A critical consideration for researchers is the observed instability of some 2-aminothiazole derivatives in dimethyl sulfoxide (DMSO) at room temperature. This can lead to the formation of degradation products, which may result in misleading biological data. It is strongly recommended to prepare fresh DMSO stock solutions before use and to store them at -20°C or below for short periods.

II. Safe Handling Protocols

Given the potential hazards of thiazole amine compounds, including skin and eye irritation and potential toxicity if ingested or inhaled, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. It is crucial to check the glove manufacturer's specifications for compatibility with the specific solvents being used.

  • Body Protection: A lab coat must be worn, and it should be kept buttoned.

  • Respiratory Protection: For handling powders outside of a certified chemical fume hood, a properly fitted respirator is necessary.

Engineering Controls:

  • Chemical Fume Hood: All handling of thiazole amine compounds, especially volatile liquids or fine powders, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

Protocol for Weighing and Dispensing Thiazole Amine Powders

The handling of powdered thiazole amines requires special attention to prevent the generation and inhalation of dust.

Objective: To safely and accurately weigh a solid thiazole amine compound.

Materials:

  • Thiazole amine powder

  • Spatula

  • Weighing paper or weighing boat

  • Analytical balance

  • Tared vial with a screw cap

Procedure:

  • Preparation: Don all required PPE. Ensure the analytical balance is clean and calibrated. Place the analytical balance as close as practical to the chemical fume hood.

  • Taring the Vial: Place the empty, capped vial on the analytical balance and tare the weight.

  • Dispensing in Fume Hood: Transfer the tared vial and the stock container of the thiazole amine powder into the chemical fume hood.

  • Aliquotting: Carefully open the stock container. Using a clean spatula, transfer the desired amount of powder into the tared vial. Avoid creating dust by handling the powder gently.

  • Sealing: Immediately and securely cap the vial containing the weighed compound.

  • Re-weighing: Remove the sealed vial from the fume hood and place it on the analytical balance to obtain the precise weight of the transferred powder.

  • Cleanup: Decontaminate the spatula and any surfaces in the fume hood that may have come into contact with the powder. Dispose of any contaminated weighing paper as hazardous waste.

Causality Behind the Protocol: This "weigh-in-hood, measure-out-of-hood" procedure minimizes the time the open powder is exposed to the laboratory environment and contains any potential dust within the fume hood. Taring the final container reduces the number of transfer steps and potential for loss of material.

III. Storage Protocols

Proper storage is crucial to maintain the purity and stability of thiazole amine compounds and to ensure a safe laboratory environment.

Storage Parameter Recommendation Rationale
Temperature Cool, dry location. Generally, below 30°C (86°F). For long-term storage or for solutions in DMSO, -20°C or below is recommended.Lower temperatures slow down potential degradation pathways.
Light Store in a dark location, using amber vials or by wrapping containers in aluminum foil.To prevent photodegradation.
Atmosphere Tightly sealed containers. For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary.To protect from moisture and atmospheric oxygen.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and acid chlorides.To prevent hazardous chemical reactions.
Labeling All containers must be clearly labeled with the compound name, structure (if available), date received/prepared, and any known hazards.For proper identification and safety.

IV. Application Notes: Experimental Procedures

The following protocols provide a starting point for common laboratory procedures involving thiazole amine compounds. Researchers should always consult the specific literature for the compound of interest for optimized conditions.

Protocol 1: Synthesis of a 2-Aminothiazole Derivative via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of 2-aminothiazole derivatives.[7]

Objective: To synthesize a substituted 2-aminothiazole from an α-haloketone and a thiourea derivative.

Reaction Scheme:

Hantzsch_Synthesis reagents α-Haloketone + Thiourea product 2-Aminothiazole Derivative reagents->product Cyclocondensation conditions Solvent (e.g., Ethanol) Heat

A representative Hantzsch thiazole synthesis workflow.

Materials:

  • α-Bromoketone (1.0 eq)

  • Substituted thiourea (1.1 eq)

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser

  • Stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve the α-bromoketone in ethanol.

  • Addition of Thiourea: Add the substituted thiourea to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir for the time indicated by the specific literature procedure (typically 2-4 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can then be purified.

Protocol 2: Purification by Recrystallization

Recrystallization is a common method for purifying solid thiazole amine compounds.

Objective: To purify a crude thiazole amine solid.

Materials:

  • Crude thiazole amine solid

  • Appropriate recrystallization solvent (e.g., ethanol, isopropanol, or a solvent mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the thiazole amine is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to the crude solid until it is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystals of the purified compound should form. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Analysis by Thin Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring reaction progress and assessing the purity of thiazole amine compounds.

Objective: To analyze a sample of a thiazole amine compound by TLC.

Materials:

  • TLC plate (silica gel)

  • TLC chamber

  • Solvent system (e.g., a mixture of ethyl acetate and hexanes)

  • Capillary tubes for spotting

  • Visualization method (UV lamp, iodine chamber, or a chemical stain)

Procedure:

  • Spotting: Using a capillary tube, spot a dilute solution of the thiazole amine compound onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a chamber containing the chosen solvent system. Allow the solvent to travel up the plate until it is near the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Allow the plate to dry. Visualize the spots using an appropriate method.

    • UV Light: Many thiazole amines are UV active and will appear as dark spots under a UV lamp.[8]

    • Iodine: Placing the plate in a chamber with iodine crystals will often stain aromatic compounds, including thiazole amines, as brownish spots.[9]

    • Chemical Stains: Stains such as p-anisaldehyde or permanganate can be used, although their effectiveness will vary depending on the specific compound.

TLC_Workflow start Prepare TLC Plate and Chamber spot Spot Sample on Baseline start->spot develop Develop Plate in Solvent spot->develop dry Dry the Plate develop->dry visualize Visualize Spots (UV, Iodine, etc.) dry->visualize analyze Analyze Results (Rf values) visualize->analyze

A typical workflow for Thin Layer Chromatography (TLC) analysis.

V. Waste Disposal

Thiazole amine compounds and any materials contaminated with them are considered hazardous waste and must be disposed of according to institutional, local, and national regulations.

General Guidelines:

  • Segregation: Keep thiazole amine waste separate from other chemical waste streams to prevent unintended reactions.

  • Labeling: All waste containers must be clearly labeled as hazardous waste and list the chemical contents.

  • Containers: Use appropriate, sealed containers for waste collection.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

VI. References

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. [Link]

  • Hassan, A. U., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega, 6(48), 32833–32847. [Link]

  • dos Santos, J. C. S., et al. (2021). The synthesis of 2-aminothiazole and Schiff base derivatives. ResearchGate. [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

  • YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(50), 29961-29975. [Link]

  • Ayimbila, S. N., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

  • PubChem. (n.d.). 2-Aminothiazole. [Link]

  • Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

  • Nowak, M., et al. (2021). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 26(16), 4983. [Link]

  • Wang, L., et al. (2017). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Polymers, 9(11), 558. [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... [Link]

  • Lima, A. C. M. O., et al. (2024). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. Journal of Thermal Analysis and Calorimetry. [Link]

  • ResearchGate. (2023). What is the best solvent system for amino acid thin layer chromatography?. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Cmoch, P., et al. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids, 53(5), 757-771. [Link]

  • University of Toronto. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. [Link]

  • Coyne, A. G., et al. (2020). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 63(15), 8056-8067. [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Mood, R. A., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2638-2653. [Link]

  • SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution. [Link]

  • The University of Queensland. (n.d.). Thiazoles in Peptides and Peptidomimetics. [Link]

  • da Silva, J. A. G., et al. (2021). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Venomous Animals and Toxins including Tropical Diseases, 27, e20210014. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • PubMed. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. [Link]

  • Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • Learn. (2021). Standard Operating Procedure SOP039. [Link]

  • ResearchGate. (2019). Handling of Amine-based Wastewater Produced During Carbon Capture. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • MDPI. (2025). Preliminary Study by Differential Scanning Calorimetric Analysis of Red Blood Cells in Peripheral Artery Disease Patients Treated with Cilostazol: Correlation with Improvements in Walking Distance. [Link]

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Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Novel Schiff Bases from 2,4-Diphenylthiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Thiazole-Based Schiff Bases in Modern Drug Discovery

Schiff bases, characterized by their azomethine functional group (-C=N-), are a cornerstone of synthetic medicinal chemistry. Formed through the condensation of a primary amine with an active carbonyl compound, these structures are not merely synthetic curiosities; they are versatile pharmacophores that exhibit a remarkable spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antiproliferative properties.[1][2] Their synthetic flexibility and structural similarity to natural biological compounds make them privileged scaffolds in the development of novel therapeutic agents.[2]

The thiazole moiety is another critical pharmacophore in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1][3] Its presence often enhances molecular stability and facilitates potent interactions with biological targets.[4] When the robust thiazole nucleus is hybridized with the versatile Schiff base linker, the resulting molecules often display synergistic or enhanced biological activities.[1][5]

This guide provides a detailed, field-proven protocol for the synthesis of novel Schiff bases derived from 2,4-diphenylthiazol-5-amine. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental workflow, and outline rigorous characterization methods to ensure the synthesis of pure, well-defined compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their library of bioactive heterocyclic compounds.

The Chemistry of Formation: Mechanism and Rationale

The synthesis of a Schiff base is a classic acid-catalyzed condensation-elimination reaction. Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

Causality Behind Experimental Choices:

  • The Reactants: The reaction involves the nucleophilic attack of the primary amine group of 2,4-diphenylthiazol-5-amine on the electrophilic carbonyl carbon of an aromatic aldehyde.

  • The Catalyst: The reaction is significantly accelerated by an acid catalyst, such as glacial acetic acid or sulfuric acid.[6][7] The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. This is a critical step to drive the reaction forward at a reasonable rate.

  • The Solvent and Temperature: Anhydrous ethanol is a common and effective solvent as it readily dissolves the reactants and allows the reaction to be heated to reflux.[7][8] Refluxing provides the necessary activation energy for the dehydration step, where a molecule of water is eliminated to form the stable imine product.

  • The Equilibrium: The reaction is reversible. To drive it towards the product side, the water formed as a byproduct is typically removed, although in many standard reflux setups, the precipitation of the product from the reaction mixture effectively shifts the equilibrium.

Reaction Mechanism: Acid-Catalyzed Schiff Base Formation

G Amine R-NH₂ (2,4-Diphenylthiazol-5-amine) Carbinolamine Carbinolamine Intermediate (Unstable) Amine->Carbinolamine Nucleophilic Attack Aldehyde R'-CHO (Aromatic Aldehyde) ProtonatedAldehyde Protonated Aldehyde (Enhanced Electrophile) Aldehyde->ProtonatedAldehyde Protonation ProtonatedAldehyde->Carbinolamine Nucleophilic Attack ProtonatedCarbinolamine Protonated Carbinolamine Carbinolamine->ProtonatedCarbinolamine Protonation of -OH Catalyst1 H⁺ (from Acetic Acid) Imine Schiff Base (Imine) + H₂O ProtonatedCarbinolamine->Imine Dehydration (-H₂O) Catalyst2 H⁺ (Regenerated) Imine->Catalyst2 Catalyst Regeneration Catalyst1->Aldehyde G Start Reactants (Amine + Aldehyde) Reaction Acid-Catalyzed Condensation (Ethanol, Reflux) Start->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC In-process check TLC->Reaction Incomplete Workup Cooling & Filtration (Isolate Crude Product) TLC->Workup Complete Purify Recrystallization (e.g., from Ethanol) Workup->Purify Final Pure Schiff Base Product Purify->Final Characterize Structural Characterization (FT-IR, NMR, MP) Final->Characterize

Sources

Application Note: A Scalable Manufacturing Process for 2,4-Diphenylthiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the laboratory synthesis and subsequent process scale-up for the manufacturing of 2,4-Diphenylthiazol-5-amine, a valuable heterocyclic building block. The thiazole moiety is a cornerstone in medicinal chemistry, found in numerous approved drugs and biologically active agents.[1][2] We detail a robust and efficient synthetic route commencing from readily available starting materials: thiobenzamide and α-aminophenylacetonitrile. This application note elaborates on the critical process parameters and engineering controls necessary to transition from a gram-scale laboratory procedure to a kilogram-scale pilot plant production. Key scale-up challenges, including thermal management, mass transfer, and product isolation, are addressed with field-proven insights. Detailed, step-by-step protocols for both laboratory and pilot scales are provided, alongside validated analytical methods for quality control, ensuring a reproducible and high-purity synthesis.

Introduction

The 1,3-thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-HIV, and anti-inflammatory properties.[2][3][4] 2,4-Diphenylthiazol-5-amine, a trisubstituted aminothiazole, represents a key intermediate for the synthesis of more complex molecules and compound libraries for screening.[5] The development of a scalable, safe, and economical manufacturing process is therefore critical for its utilization in drug development programs.

While several methods exist for thiazole synthesis, the classical Hantzsch reaction is among the most well-known, typically involving the condensation of an α-haloketone and a thioamide.[1][6][7] However, to achieve the specific 2,4-diaryl-5-amino substitution pattern, an alternative strategy is required. This guide focuses on a convergent approach: the oxidative cyclization of a thioamide with an α-aminonitrile. This route was selected for its operational simplicity, use of commercially available starting materials, and high atom economy, making it an attractive candidate for industrial scale-up.

This document serves as a detailed protocol and guide for researchers, process chemists, and drug development professionals, bridging the gap between bench-scale discovery and pilot-scale manufacturing.

Synthetic Route and Mechanism

The selected synthesis involves the reaction of Thiobenzamide (1) and α-Aminophenylacetonitrile (2) in the presence of elemental sulfur as a mild oxidant to yield 2,4-Diphenylthiazol-5-amine (3) .

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants Thiobenzamide Thiobenzamide (1) Plus1 Plus1 Thiobenzamide->Plus1 + alpha_amino α-Aminophenylacetonitrile (2) alpha_amino->Plus1 + Sulfur Sulfur (S₈) Sulfur->Plus1 + Product 2,4-Diphenylthiazol-5-amine (3) Plus1->Product Ethanol, Reflux

Caption: Overall reaction for the synthesis of 2,4-Diphenylthiazol-5-amine.

Proposed Mechanism

The reaction proceeds through a plausible multi-step mechanism. Initially, the nucleophilic sulfur of thiobenzamide attacks the nitrile carbon of α-aminophenylacetonitrile. This is followed by a series of proton transfers and an intramolecular cyclization where the amino group attacks the thioamide carbon. The final step is an oxidative aromatization, facilitated by elemental sulfur, which acts as a hydrogen acceptor to form the stable aromatic thiazole ring.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol describes the synthesis of approximately 10 g of 2,4-Diphenylthiazol-5-amine. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierQuantityMolar Eq.
Thiobenzamide (1)≥98%Sigma-Aldrich5.49 g (40 mmol)1.0
α-Aminophenylacetonitrile (2)97%Sigma-Aldrich5.29 g (40 mmol)1.0
Sulfur (powder)Reagent GradeSigma-Aldrich1.28 g (40 mmol S)1.0
Ethanol (200 Proof)ACS GradeFisher Scientific150 mL-
Sodium Bicarbonate (Sat. Soln)ACS GradeFisher Scientific~100 mL-
Ethyl AcetateACS GradeFisher Scientific~200 mL-
Brine (Sat. NaCl Soln)ACS GradeFisher Scientific~50 mL-
Anhydrous Sodium SulfateACS GradeFisher Scientific~10 g-
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add thiobenzamide (5.49 g), α-aminophenylacetonitrile (5.29 g), elemental sulfur (1.28 g), and ethanol (150 mL).

  • Reaction: Begin stirring the suspension and heat the mixture to reflux (approx. 78 °C) using a heating mantle. Maintain a gentle reflux under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 6-8 hours.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form. Filter the cooled mixture through a Büchner funnel to remove any unreacted sulfur. Wash the filter cake with a small amount of cold ethanol (2x 10 mL).

  • Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Work-up: Dissolve the crude residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2x 50 mL) to remove any acidic byproducts, followed by a wash with brine (1x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry in a vacuum oven at 50 °C to a constant weight.

  • Characterization: The final product should be a yellowish solid.[5] Characterize by ¹H NMR, ¹³C NMR, MS, and determine purity by HPLC. Expected yield: 70-80%.

Scale-Up Considerations and Process Development

Transitioning from a 10 g lab batch to a 1 kg pilot-plant production requires careful consideration of chemical engineering principles to ensure safety, scalability, and reproducibility.

  • Thermal Management: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed glass-lined reactor with a thermal control unit is mandatory. The rate of heating to reflux and the cooling rate post-reaction must be carefully controlled to prevent thermal runaways.

  • Mass Transfer (Mixing): Inefficient mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in side reactions and lower yields. A magnetic stirrer is inadequate for the pilot scale. An overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) is essential to ensure homogeneity of the slurry.

  • Reagent Addition Strategy: While all reagents are charged at the beginning in the lab protocol, for a large-scale reaction, a portionwise or slow addition of one of the reactants (e.g., a solution of α-aminophenylacetonitrile) could be evaluated to better control the initial exotherm.

  • Work-up and Isolation: Large-scale liquid-liquid extractions are resource-intensive. The process should be optimized to minimize solvent volumes. For filtration, a simple Büchner funnel is replaced by a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single, contained unit, minimizing handling and exposure.

  • Process Safety: α-Aminophenylacetonitrile is a cyanide derivative and must be handled with extreme care. Engineering controls (closed systems), dedicated personal protective equipment (PPE), and the availability of a cyanide antidote kit are essential. Ethanol is a flammable solvent; the reactor must be properly grounded, and an inert nitrogen atmosphere must be maintained throughout the process to prevent the risk of fire or explosion.

Pilot-Scale Manufacturing Protocol (1 kg Scale)

This protocol is designed for a 100 L jacketed glass-lined reactor.

Process Workflow Diagram

Caption: Pilot-scale manufacturing workflow for 2,4-Diphenylthiazol-5-amine.

Pilot-Scale Reagents
Reagent/MaterialQuantity
Thiobenzamide (1)1.10 kg (8.0 mol)
α-Aminophenylacetonitrile (2)1.06 kg (8.0 mol)
Sulfur (powder)0.26 kg (8.0 mol S)
Ethanol (200 Proof)~40 L
Ethyl Acetate~30 L
Sodium BicarbonateAs required for sat. soln.
Sodium ChlorideAs required for sat. soln.
Step-by-Step Manufacturing Procedure
  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and static-grounded. Inert the reactor by purging with nitrogen.

  • Charging: Charge the reactor with thiobenzamide (1.10 kg), sulfur (0.26 kg), and ethanol (30 L). Begin agitation at 100-150 RPM.

  • Reactant Addition: Charge α-aminophenylacetonitrile (1.06 kg) into the reactor. The addition may generate a mild exotherm.

  • Heating: Heat the reactor contents to reflux (internal temperature 78-80 °C) using the jacket heating system.

  • Reaction Hold: Maintain the reaction at reflux for 8-10 hours.

  • In-Process Control (IPC): After 8 hours, take a sample and analyze by HPLC to check for reaction completion (starting material <2%). Continue reflux if necessary.

  • Cooling and Transfer: Once complete, cool the reaction mixture to 20-25 °C. Transfer the reactor contents through a polish filter into a second clean reactor to remove excess sulfur.

  • Concentration: Concentrate the mixture by vacuum distillation to remove the bulk of the ethanol.

  • Work-up: To the crude residue, add ethyl acetate (30 L). Wash the organic layer with saturated sodium bicarbonate solution followed by brine.

  • Purification: Perform a solvent swap from ethyl acetate to ethanol via distillation. Adjust the final ethanol volume to ~15 L. While hot (~70 °C), slowly add deionized water (~5-7 L) until a persistent cloudiness is observed.

  • Crystallization: Cool the mixture slowly to 0-5 °C over 4-6 hours to allow for complete crystallization.

  • Isolation and Drying: Isolate the product using a centrifuge or Nutsche filter-dryer. Wash the cake with cold 50% ethanol/water. Dry the product under vacuum at 50 °C until the loss on drying (LOD) is <0.5%. Expected yield: 1.4-1.6 kg.

Analytical Methods for Quality Control

TestMethodAcceptance Criteria
Appearance Visual InspectionYellowish to tan crystalline solid
Identity by ¹H NMR ¹H NMR (400 MHz, DMSO-d₆)Spectrum conforms to the reference standard
Identity by MS Mass Spectrometry (ESI+)[M+H]⁺ at m/z = 253.1
Purity by HPLC Column: C18, 4.6 x 150 mm, 5 µmMobile Phase: Acetonitrile/Water gradientDetector: UV at 254 nm≥98.5% area
Melting Point USP <741>123-126 °C[5]
Residual Solvents GC-HSEthanol ≤5000 ppm, Ethyl Acetate ≤5000 ppm

Data Summary: Lab vs. Pilot Scale

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Batch Size ~10 g output~1.5 kg output150x Scale-up
Solvent Volume ~15 mL/g~27 mL/gIncreased volume to ensure slurry mobility in large vessel
Reaction Time 6-8 hours8-10 hoursSlower heating/cooling cycles and mass transfer effects
Stirring Magnetic StirrerOverhead MechanicalRequired for effective mixing in a large volume
Heating/Cooling Heating MantleJacketed VesselPrecise temperature control and efficient heat transfer
Isolation Vacuum FiltrationNutsche Filter-DryerEfficiency, safety, and containment at scale
Typical Yield 70-80%70-75%Slight decrease due to transfers and handling losses
Typical Purity >99%>99%Process is robust and yields high-purity material

Conclusion

This application note outlines a validated and scalable process for the manufacture of 2,4-Diphenylthiazol-5-amine. By addressing key chemical engineering challenges such as thermal management, mass transfer, and process safety, the described methodology allows for a successful transition from the laboratory bench to a pilot-plant setting. The robust protocols and in-process controls ensure the consistent production of high-purity material, suitable for use in advanced pharmaceutical research and development.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 132958, 2-Amino-4,5-diphenylthiazole. PubChem. Retrieved February 6, 2026, from [Link].

  • ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • CN105175249A - Preparation method of 2,4-D dimethyl amine salt solid. (n.d.). Google Patents.
  • Ahmad, Z., et al. (2022). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. PMC. [Link]

  • Gudynaitė-Franckevičienė, D., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Kaunas University of Technology. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved February 6, 2026, from [Link]

  • Al-Ostath, A. I., & El-Emam, A. A. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Applied Pharmaceutical Science and Research. [Link]

  • Gomha, S. M., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. [Link]

  • Bouyahya, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]

  • Gomha, S. M., et al. (2015). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI. [Link]

  • Tran, P. H., & Nguyen, T. K. (2022). Recent Development in the Synthesis of Thiazoles. Bentham Science. [Link]

  • Gomha, S. M., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. [Link]

  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. (n.d.). Google Patents.
  • Kamal, A., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Publishing. [Link]

  • Vaskevych, A., et al. (2020). One-Pot Synthesis of 5-Ene-4-aminothiazol-2(5H)-ones and Chromeno[2,3-d]thiazol-2-ones. ResearchGate. [Link]

  • Li, Y., et al. (2015). Progress in the Synthesis of 5-Aminothiazole Derivatives. ResearchGate. [Link]

  • Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]

  • Shevchuk, M., et al. (2021). Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides. ResearchGate. [Link]

  • Ganapathi, K., & Venkataraman, A. (1945). Chemistry of the Thiazoles - Part I. Synthesis of 5-Aminothiazole Derivatives. Indian Academy of Sciences. [Link]

  • Lincoln, R. B. (2020). Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Mishra, D., et al. (2015). An efficient one-pot synthesis of 2-Aminothiazole Derivatives. ResearchGate. [Link]

  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). Google Patents.
  • The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

  • Scott, K. A., et al. (2015). Thiazole formation through a modified Gewald reaction. PMC. [Link]

  • Li, J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

  • Kamal, A., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. National Institutes of Health. [Link]

  • James, S., et al. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. [Link]

  • An, L., et al. (2014). Chemoselective one-pot synthesis of 2-phenylamino-5-alkylthio-1,3,4-thiadiazole derivatives from phenylthiosemicarbazide and CS2. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support: Troubleshooting 5-Amino-2,4-diphenylthiazole Production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-5AT-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Chemistry

Subject: Resolving low purity and yield issues in the synthesis of 5-amino-2,4-diphenylthiazole .

Critical Distinction: Before proceeding, verify your target structure.

  • Target: 5-amino-2,4-diphenylthiazole (Amine at position 5).

  • Common Confusion: 2-amino-4-phenylthiazole (Amine at position 2).

  • Note: If you used thiourea and an

    
    -haloketone, you have synthesized the 2-amino isomer. The guide below specifically addresses the 5-amino  isomer, typically synthesized via the Thorpe-Ziegler cyclization  of thiobenzamide and 
    
    
    
    -bromophenylacetonitrile (or similar nitriles).
Reaction Pathway & Failure Points

The synthesis generally proceeds via S-alkylation followed by base-mediated cyclization.

G Start1 Thiobenzamide Inter S-Alkyl Thioimidate (Intermediate Salt) Start1->Inter S-Alkylation (Fast) Imp1 3,5-Diphenyl- 1,2,4-thiadiazole (Oxidative Dimer) Start1->Imp1 Oxidation (O2) Start2 α-Bromophenyl- acetonitrile Start2->Inter Prod 5-Amino-2,4- diphenylthiazole Inter->Prod Cyclization (Base Required) Imp2 Thiazolone (Hydrolysis Product) Prod->Imp2 Acid/H2O

Figure 1: Reaction pathway showing the critical intermediate and primary impurity vectors (Oxidation and Hydrolysis).

Diagnostic Troubleshooting Guide

Identify your issue in the table below to find the corresponding solution.

SymptomProbable CauseTechnical ExplanationCorrective Action
Product is yellow/orange (Target is white/pale yellow) Oxidative Dimerization Thiobenzamide has oxidized to 3,5-diphenyl-1,2,4-thiadiazole (DPTD). This is the most common impurity in thioamide reactions exposed to air.Degas all solvents with Argon/N2. Run the reaction under strict inert atmosphere. Wash crude solid with non-polar solvent (DPTD is more soluble in hexanes/ether than the product).
Sticky solid / Low Melting Point Incomplete Cyclization The S-alkylation occurred (forming the thioimidate salt), but the Thorpe-Ziegler cyclization onto the nitrile did not finish.Ensure a strong enough base (e.g., Et3N, NaOEt) is used. Increase reaction time at reflux. Check pH > 8.
Decomposition on Silica Column Hydrolysis 5-aminothiazoles are essentially cyclic enamines . They are acid-sensitive and hydrolyze to thiazolones on acidic silica.Neutralize silica gel with 1-5% Triethylamine (TEA) before loading. Use basic alumina if instability persists.
Lachrymatory (Tear-inducing) smell Unreacted Nitrile Excess

-bromophenylacetonitrile remains.
Use a slight excess of Thiobenzamide (1.1 eq) instead of the nitrile. The thioamide is easier to remove (wash with water/dilute base).

Deep Dive: Specific Failure Modes

Issue A: The "Thiadiazole" Impurity (Oxidation)

The Science: Thioamides are "thiophiles." In the presence of oxygen or mild oxidants, they readily dimerize with loss of sulfur to form 1,2,4-thiadiazoles [1]. This impurity often co-crystallizes with your product, leading to persistent lower purity numbers (e.g., 85-90%).

  • Detection: Check TLC. The thiadiazole is usually less polar than the 5-aminothiazole.

  • Solution:

    • Sparge solvents: Bubble Argon through your ethanol/DMF for 15 minutes prior to addition.

    • Add Thiobenzamide last: Add the thioamide to the reaction vessel after the atmosphere is inert.

Issue B: The "Enamine" Instability (Hydrolysis)

The Science: The 5-amino group on the thiazole ring is electron-rich and tautomerizes. In the presence of water and acid (even weak acids like silica surface silanols), it hydrolyzes to the ketone form (4,5-diphenyl-2-phenyl-5-thiazolone) and ammonium salts [3].

  • Evidence: Your NMR shows the product is pure in DMSO-d6 immediately after workup, but purity drops after column chromatography.

  • Solution:

    • Avoid chromatography if possible. Recrystallization from Ethanol or Ethanol/Water is superior for stability.

    • If chromatography is required, use 1% Et3N in the eluent to inhibit hydrolysis.

Optimized Experimental Protocol

Standardized for 10 mmol scale. Validated for high-purity applications.

Reagents:

  • Thiobenzamide (1.1 eq, 11 mmol)

  • 
    -Bromophenylacetonitrile (1.0 eq, 10 mmol)
    
  • Ethanol (Absolute, degassed)

  • Triethylamine (Et3N) (1.2 eq)

Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask and cool under Argon flow.

  • Solvent Prep: Sparge 20 mL of absolute ethanol with Argon for 15 minutes.

  • Addition: Add

    
    -Bromophenylacetonitrile (2.38 g, 10 mmol) and Thiobenzamide (1.51 g, 11 mmol) to the flask.
    
  • Reaction: Add Triethylamine (1.67 mL) dropwise.

    • Why? The base neutralizes the HBr formed during S-alkylation and drives the cyclization.

  • Heating: Reflux the mixture for 2-4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).

    • Checkpoint: Look for the disappearance of the nitrile spot.

  • Workup (Crucial for Purity):

    • Cool to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring.

    • The product should precipitate. Filter the solid.

  • Purification (The "Self-Validating" Step):

    • Wash the crude solid with cold diethyl ether (2 x 10 mL).

    • Mechanism:[1][2] This removes the non-polar thiadiazole impurity and unreacted nitrile.

    • Recrystallize from hot Ethanol.

    • Dry: Vacuum dry over

      
      .
      

Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of Ethanol? A: Yes, DMF accelerates the S-alkylation due to its polarity. However, removing DMF requires aqueous workup which can trap water in the lattice. Ethanol is preferred for easier crystallization.

Q: My product is turning dark upon storage. Why? A: 5-aminothiazoles are susceptible to auto-oxidation. Store the compound under Argon in the dark at -20°C. If it turns dark, wash with a small amount of cold ether to remove the surface oxide layer.

Q: The NMR shows a broad singlet at 5.0-6.0 ppm that disappears with D2O. Is this right? A: Yes, that is the


 protons. If this peak is missing or split strangely, check for hydrolysis (loss of amine) or protonation (salt formation).

References

  • Oxidative Dimerization of Thioamides

    • Wang, T., et al. "Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra." RSC Advances, 2024.
    • Relevance: Explains the formation of the primary 3,5-diphenyl-1,2,4-thiadiazole impurity.
  • Thioamide Cyclization Mechanism (Eschenmoser/Gewald context)

    • Murza, A., et al. "Eschenmoser coupling reactions starting from primary thioamides." Beilstein Journal of Organic Chemistry, 2023.
    • Relevance: Details the S-alkylation and thioiminium salt intermedi
  • Stability of 5-Aminothiazoles

    • Huttunen, K., et al. "5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase..." Journal of Medicinal Chemistry, 2024.
    • Relevance: Discusses the stability and substitution p

Sources

Technical Support Center: Overcoming Solubility Issues with 2,4-Diphenylthiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2,4-Diphenylthiazol-5-amine is a lipophilic, heterocyclic amine frequently utilized in prion disease research and kinase inhibitor development.[1][2][3] Its structural rigidity, conferred by the phenyl rings at the C2 and C4 positions, results in high crystal lattice energy (a "brick-dust" molecule), leading to significant aqueous insolubility.

Critical Alert – DMSO Instability: While DMSO is the standard solvent for this compound, aminothiazoles are prone to oxidative degradation and dimerization in DMSO at room temperature . Users often mistake this degradation (yellowing/browning of solution) for solubility issues.[1][2][3] Strict adherence to the storage protocols below is required to maintain compound integrity.

Stock Solution Preparation & Stability

Solvent Selection Matrix
SolventSolubility Limit (Est.)SuitabilityTechnical Notes
DMSO ~20–50 mMHigh Primary Choice.[1][2][3]Warning: Prone to oxidation.[1][2][3] Store at -20°C immediately.
Ethanol ~5–10 mMMedium Good for evaporation/coating.[1][2][3] Less toxic than DMSO for some cell lines.[1][2][3]
Water/PBS < 10 µMVery Low Do not use for stock preparation.[1][2][3] Immediate precipitation will occur.[1][2][3]
PEG 400 ~10–20 mMHigh Excellent for in vivo vehicle formulation (IP/Oral).[1][2][3]
Protocol A: Preparation of Stable DMSO Stock (10 mM)

Use this protocol for in vitro assays (Cell culture, ELISA, SPR).

  • Weighing: Weigh the compound into a glass amber vial (protect from light).

  • Dissolution: Add anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves) to achieve a 10 mM concentration.

    • Tip: If the compound adheres to the walls, sonicate in a water bath at 37°C for 5–10 minutes.

  • Inert Gas Purge (Critical): Gently flush the headspace of the vial with Argon or Nitrogen gas for 10 seconds to displace oxygen.[3]

  • Aliquot & Freeze: Immediately dispense into single-use aliquots (e.g., 20–50 µL) and freeze at -80°C (preferred) or -20°C .

    • Why? Repeated freeze-thaw cycles accelerate oxidative degradation, leading to "insoluble" precipitates that are actually degradation byproducts.[1][2][3]

Aqueous Dilution Strategies (In Vitro)

Directly spiking a high-concentration DMSO stock into aqueous media often causes "shock precipitation," where the compound crashes out as a fine suspension that is invisible to the naked eye but skews assay results.

Protocol B: Intermediate Dilution Method

Objective: To transfer the hydrophobic compound into aqueous buffer without precipitation.

SerialDilution cluster_0 Critical Step: Pre-dilution Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (100 µM in 10% DMSO) Stock->Inter 1:100 Dilution into Buffer/Media Final Final Assay Well (1 µM in 0.1% DMSO) Inter->Final 1:100 Dilution into Assay Media

Figure 1: Step-wise dilution strategy to prevent precipitation shock. The intermediate step ensures the compound is dispersed before hitting the highly aqueous final environment.

Step-by-Step:

  • Thaw the DMSO stock aliquot at 37°C until fully dissolved. Vortex for 10 seconds.[1][2][3]

  • Prepare Intermediate: Dilute the stock 1:10 or 1:100 into a "carrier solvent" (e.g., pure Ethanol or 50% PEG400/Water) before adding to the final media.

  • Final Addition: Add the intermediate solution to your assay buffer while vortexing the buffer.

    • Target: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid cytotoxicity.[1][2][3]

Advanced Formulation (In Vivo / High Dose)

For animal studies requiring higher doses (e.g., >10 mg/kg), simple DMSO/Saline mixtures will likely fail.[2]

Formulation Decision Tree

FormulationTree Start Select Application InVitro In Vitro (Cell/Enzyme) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo DMSO DMSO Stock (<0.5% Final) InVitro->DMSO Route Route of Admin? InVivo->Route Oral Oral Gavage (PO) Route->Oral IP Injection (IP/IV) Route->IP Route->IP Oil Nanoemulgel / Corn Oil Oral->Oil Cyc HP-β-Cyclodextrin (20% w/v) IP->Cyc PEG PEG400 : Saline (40 : 60) IP->PEG

Figure 2: Decision matrix for selecting the appropriate vehicle based on experimental constraints.

Protocol C: Cyclodextrin Complexation

Best for intraperitoneal (IP) injection.[2]

  • Prepare 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.

  • Dissolve 2,4-Diphenylthiazol-5-amine in a minimal volume of DMSO (e.g., 5% of final volume).[1][2][3]

  • Slowly add the DMSO solution to the HP-β-CD solution with constant stirring.[1][2][3]

  • Sonicate for 20 minutes. The solution should be clear.

  • Filter sterilize (0.22 µm PTFE filter).[1][2][3]

Troubleshooting & FAQ

ObservationProbable CauseCorrective Action
Stock solution turned yellow/brown. Oxidative Degradation. Aminothiazoles are unstable in DMSO over time.[1][2][3]Discard immediately. Prepare fresh stock. Store future stocks at -80°C under Argon.
Precipitate forms when adding to cell media. Shock Precipitation. Rapid change in polarity caused the compound to crash out.[3]Use the Intermediate Dilution Method (Protocol B).[2][3] Vortex media while adding the compound.[2][3]
Compound adheres to plastic tips. High Lipophilicity. Use Low-Retention pipette tips or glass syringes.[1][2][3] Pre-wet the tip with solvent before pipetting.[2][3]
Inconsistent IC50/EC50 data. Microprecipitation. Compound is not truly dissolved in the assay well.[2][3]Measure actual concentration in the well using HPLC/MS.[2][3] Verify solubility limit in your specific buffer.[1][2][3]
FAQ: Can I use acid to dissolve it?

Q: The molecule has an amine group.[2][3][4] Can I dissolve it in 1M HCl? A: Proceed with Caution. While the 5-amino group can be protonated, 5-aminothiazoles are weak bases (pKa is often lower than 2-aminothiazoles due to resonance).[1][2] Strong acidic conditions may induce ring opening or hydrolysis .[1][2][3] If acid is necessary, use a weak acid like acetic acid (1-5%) and use immediately.[1][2][3] Do not store in acidic solution.

References

  • Aminothiazole Stability: Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2021).[1][2][3][5] ChemMedChem. Link

  • Prion Disease Applications: Discovery of 2-Aminothiazoles as Potent Antiprion Compounds.[1][2][3] (2010).[1][2][3] Antimicrobial Agents and Chemotherapy.[1][2][3] Link[2]

  • Solubility Strategies: Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs.[1][2][3] (2022).[1][2][3][6] Hilaris Publisher.[1][2][3] Link

  • General Thiazole Synthesis & Properties: 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2023).[1][2][3][7] Expert Opinion on Drug Discovery. Link[2]

Sources

Removing unreacted starting materials from 2,4-Diphenylthiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of 2,4-Diphenylthiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials from your reaction mixture. Here, we provide in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format.

Understanding the Chemistry: The Gewald Reaction

The synthesis of 2,4-Diphenylthiazol-5-amine typically proceeds via a variation of the Gewald three-component reaction.[1][2] This reaction involves the condensation of an aldehyde (benzaldehyde), a nitrile with an α-methylene group (phenylacetonitrile), and elemental sulfur in the presence of a basic catalyst.

Q1: What are the most likely unreacted starting materials I need to remove from my crude 2,4-Diphenylthiazol-5-amine product?

Given the synthetic route, the primary contaminants you will likely encounter are:

  • Benzaldehyde: An aromatic aldehyde used as a starting material.

  • Phenylacetonitrile: A nitrile compound that provides the backbone for the thiazole ring.

  • Elemental Sulfur: Used as the sulfur source for the formation of the thiazole ring.

It is also possible to have side products from the Knoevenagel condensation between benzaldehyde and phenylacetonitrile.[1]

Initial Work-up: A General Procedure

A common initial work-up for similar syntheses involves quenching the reaction mixture in ice water and collecting the resulting precipitate by filtration.[3] The collected solid is then typically washed with water and a non-polar solvent like hexane to remove some of the more soluble impurities.

Troubleshooting Purification Challenges

Issue 1: My purified product is contaminated with a sweet-smelling oil, likely benzaldehyde.

A1: Understanding the Problem

Benzaldehyde is a liquid at room temperature and is soluble in many organic solvents, but only slightly soluble in water.[4] Its removal is crucial for obtaining a pure product.

A1.1: Recommended Solution: Aqueous Work-up with Sodium Bisulfite

A highly effective method for removing aldehydes is to wash the crude product solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Benzaldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be easily separated into the aqueous layer.

Step-by-Step Protocol: Sodium Bisulfite Wash

  • Dissolve your crude product in a suitable organic solvent in which 2,4-Diphenylthiazol-5-amine is soluble, such as dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bisulfite solution.

  • Shake the funnel vigorously for 2-3 minutes to ensure complete reaction.

  • Allow the layers to separate. The aqueous layer will contain the benzaldehyde-bisulfite adduct.

  • Drain the aqueous layer.

  • Wash the organic layer with water and then with brine to remove any residual bisulfite and water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

A1.2: Alternative Solution: Column Chromatography

If the bisulfite wash is not completely effective, or if you prefer a chromatographic method, column chromatography can be employed. Benzaldehyde is less polar than the desired amine product.

Column Chromatography Parameters for Benzaldehyde Removal

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A gradient of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Benzaldehyde will elute before the more polar 2,4-Diphenylthiazol-5-amine.
Issue 2: My NMR spectrum shows a characteristic singlet around 3.7 ppm, indicating the presence of unreacted phenylacetonitrile.

A2: Understanding the Problem

Phenylacetonitrile is a polar aprotic solvent and can be challenging to remove completely by simple evaporation due to its relatively high boiling point (234 °C). It is soluble in most organic solvents and has limited solubility in water.[5]

A2.1: Recommended Solution: Acid-Base Extraction

The most effective way to separate the basic 2,4-Diphenylthiazol-5-amine from the neutral phenylacetonitrile is through an acid-base extraction. The amine will be protonated by an acid, rendering it water-soluble as a salt, while the neutral nitrile will remain in the organic layer.[6][7][8][9]

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolve the crude mixture in an organic solvent like DCM or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M hydrochloric acid (HCl). The 2,4-Diphenylthiazol-5-amine will react to form its hydrochloride salt and move into the aqueous layer. Phenylacetonitrile will remain in the organic layer. Repeat the extraction 2-3 times to ensure complete separation.

  • Combine the aqueous layers.

  • Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Carefully basify the aqueous layer with a base such as 1M sodium hydroxide (NaOH) until the pH is basic (pH > 10). This will deprotonate the amine salt, causing the 2,4-Diphenylthiazol-5-amine to precipitate out of the solution.

  • Extract the now basic aqueous solution with fresh organic solvent (DCM or ethyl acetate) to recover the purified amine.

  • Combine the organic layers containing the pure product, dry over an anhydrous salt, filter, and concentrate.

Visualizing the Acid-Base Extraction Workflow

AcidBaseExtraction Crude Crude Product (Amine + Phenylacetonitrile) in Organic Solvent AddAcid Add 1M HCl Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer (Phenylacetonitrile) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Amine Hydrochloride) Separate1->Aqueous1 AddBase Add 1M NaOH Aqueous1->AddBase Separate2 Extract with Organic Solvent AddBase->Separate2 Aqueous2 Aqueous Layer (Waste) Separate2->Aqueous2 Discard Organic2 Organic Layer (Purified Amine) Separate2->Organic2

Caption: Workflow for purifying 2,4-Diphenylthiazol-5-amine using acid-base extraction.

Issue 3: My product is a yellow solid, and I suspect it is contaminated with elemental sulfur.

A3: Understanding the Problem

Elemental sulfur (S₈) is non-polar and insoluble in water but soluble in non-polar organic solvents like carbon disulfide, benzene, and toluene.[10][11] It has limited solubility in moderately polar solvents like DCM and is poorly soluble in polar solvents like ethanol and methanol.

A3.1: Recommended Solution: Recrystallization

Recrystallization is an excellent method for removing sulfur. The key is to choose a solvent in which 2,4-Diphenylthiazol-5-amine is soluble at elevated temperatures but sparingly soluble at room temperature, while sulfur remains either insoluble or highly soluble at all temperatures. Methanol is often a good starting point for the recrystallization of aminothiazoles.[3]

Step-by-Step Protocol: Recrystallization from Methanol

  • Place the crude, sulfur-contaminated product in a flask.

  • Add a minimal amount of methanol and heat the mixture to reflux with stirring.

  • Continue to add small portions of hot methanol until the product just dissolves. If sulfur remains undissolved, you can perform a hot filtration to remove it.

  • Allow the solution to cool slowly to room temperature.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold methanol.

  • Dry the crystals in a vacuum oven.

A3.2: Alternative Solution: Washing with Carbon Disulfide

Caution: Carbon disulfide is highly flammable and toxic. This procedure should only be performed in a well-ventilated fume hood with appropriate personal protective equipment.

If your product is insoluble in carbon disulfide, you can wash the crude solid with it to dissolve the elemental sulfur.

Step-by-Step Protocol: Carbon Disulfide Wash

  • Place the crude solid in a flask.

  • Add a sufficient amount of carbon disulfide to form a slurry.

  • Stir the slurry for 15-20 minutes at room temperature.

  • Filter the solid product and wash it with a small amount of fresh carbon disulfide.

  • Dry the purified product thoroughly in a vacuum to remove all traces of the solvent.

Confirmatory Analysis

After purification, it is essential to confirm the purity of your 2,4-Diphenylthiazol-5-amine. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): To check for the presence of starting materials and other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and absence of proton signals corresponding to the starting materials.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Summary of Purification Strategies

ImpurityPrimary MethodAlternative MethodKey Considerations
Benzaldehyde Aqueous wash with sodium bisulfiteColumn ChromatographyBisulfite adduct is water-soluble.
Phenylacetonitrile Acid-Base ExtractionColumn ChromatographyThe amine product is basic and can be protonated.
Elemental Sulfur Recrystallization (e.g., from methanol)Washing with carbon disulfideExploit differences in solubility.

References

  • 5-Phenylthiazole-2,4-diamine - Solubility of Things. (n.d.). Retrieved February 6, 2026, from [Link]

  • Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. (2021). ACS Omega. [Link]

  • Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides. (2006). Pharmaceutical Chemistry Journal. [Link]

  • Oxidative coupling of amines and ketones by combined vanadium- and organocatalysis. (n.d.). SciSpace. [Link]

  • Purification of 2-aminothiazole. (1949).
  • Pharmaceutical phenylacetonitrile derivatives. (1986).
  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2021). Molecules. [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. (n.d.). Semantic Scholar. [Link]

  • Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2019). The Journal of Chemical Thermodynamics. [Link]

  • Benzaldehyde. (n.d.). Solubility of Things. [Link]

  • Liquid/liquid Extraction. (n.d.). Retrieved February 6, 2026, from [Link]

  • Synthesis of 2-Amino-5-acylthiazoles by a Tertiary Amine-Promoted One-Pot Three-Component Cascade Cyclization Using Elemental Sulfur as a Sulfur Source. (2021). The Journal of Organic Chemistry. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate. [Link]

  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (2017). Open Access Library Journal. [Link]

  • Gewald reaction. (n.d.). Wikipedia. [Link]

  • Microwave-assisted synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles from benzaldehydes and dithiooxamide. (2015). Russian Journal of Organic Chemistry. [Link]

  • Organic Acid-Base Extractions. (n.d.). Chemistry Steps. [Link]

  • Sulfur. (n.d.). Wikipedia. [Link]

  • A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. (1995). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Acid Base Extraction Demonstrated by Mark Niemczyk, PhD. (2010). YouTube. [Link]

  • Design an acid–base extraction scheme to separate a mixture of th... (2024). Pearson. [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). International Scientific Organization. [Link]

  • α-PHENYLCINNAMONITRILE. (n.d.). Organic Syntheses. [Link]

  • METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL. (1982).
  • A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica. [Link]

  • Some Condensation Reactions of Arylalkylnitriles. (1950). Lehigh Preserve. [Link]

  • Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2014). International Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Advanced Drying Strategies for Hygroscopic Thiazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #THZ-DRY-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open Topic: Overcoming hygroscopicity, oiling-out, and degradation in thiazole amine isolation.

Executive Summary: The "Thiazole-Amine Paradox"

You are likely reading this because your yellow crystalline solid has turned into a brown gum, or your elemental analysis is showing impossible nitrogen values.

Thiazole amines present a unique "double-threat" in isolation:

  • The Amine Functionality: It is a proton sponge (hygroscopic) and a carbon dioxide trap (forming carbamates).

  • The Thiazole Ring: While aromatic, the sulfur atom renders it susceptible to oxidation (forming N-oxides or sulfoxides) and ring-opening under vigorous acidic/thermal stress.

This guide moves beyond standard "vacuum oven" advice to provide chemically specific strategies for these sensitive heterocycles.

Diagnostic & Decision Matrix

Before selecting a protocol, diagnose the state of your sample. Use the decision tree below to select the correct workflow.

DryingStrategy Start START: Sample Condition? IsOil Is it a stubborn Oil/Gum? Start->IsOil IsSolid Is it a Solid/Powder? Start->IsSolid Azeotrope PROTOCOL B: Azeotropic Distillation (Toluene/DCM) IsOil->Azeotrope Residual Solvent SaltForm PROTOCOL D: Salt Formation (HCl/Tosylate) IsOil->SaltForm Won't Solidify HeatStable Is it Heat Stable (>40°C)? IsSolid->HeatStable HeatLabile Is it Heat Labile? IsSolid->HeatLabile VacOven PROTOCOL A: Vacuum Desiccation (KOH/P2O5) HeatStable->VacOven Standard Lyophilize PROTOCOL C: Lyophilization (t-BuOH/H2O) HeatLabile->Lyophilize Gentle SolventWet Is it Solvent Wet? WaterWet Is it Water Wet? VacOven->SaltForm Still Hygroscopic?

Figure 1: Strategic Decision Matrix for Thiazole Amine Isolation. Select the protocol based on physical state and thermal stability.

Troubleshooting Guides (Q&A)

Q1: My sample gains weight immediately after I take it out of the vacuum oven. Is the oven broken?

Diagnosis: Your sample is reacting with the air, not just absorbing water. The Science: Primary and secondary amines react reversibly with atmospheric CO₂ to form carbamates (or carbamic acid salts). This happens within seconds. The Fix:

  • Backfill with Inert Gas: Never vent your vacuum oven with ambient air. Connect an Argon or Nitrogen line to the bleed valve.

  • The "Schlenk Transfer": Transfer the dried solid directly from the oven flask into a pre-weighed, Argon-flushed vial inside a glove bag or using Schlenk techniques.

  • Desiccant Switch: If using a desiccator, ensure you have Potassium Hydroxide (KOH) pellets present. KOH is superior to Silica here because it acts as a "sacrificial base," absorbing CO₂ preferentially over your amine [1].

Q2: I have a "gummy" solid that refuses to crystallize. Rotovap drying isn't working.

Diagnosis: Solvent entrapment (inclusion complexes) or "oiling out." The Science: Thiazole amines often hydrogen-bond to solvents (especially alcohols or water), preventing crystal lattice formation. The Fix: Protocol B (Azeotropic Drying). You need to break the solvent-amine interaction using a binary azeotrope.

  • Step 1: Dissolve your gum in Toluene (or Benzene, if safety permits). Toluene forms an azeotrope with water (bp 85°C) and ethanol (bp 76.7°C).

  • Step 2: Evaporate.[1] As the toluene leaves, it "carries" the trapped water/alcohol with it.

  • Step 3: Repeat 3x.

  • Step 4: Triturate (scratch) the resulting oil with dry Pentane or Diethyl Ether to induce crystallization.

Q3: My yellow thiazole turned brown/black during drying.

Diagnosis: Oxidative degradation. The Science: The sulfur in the thiazole ring and the nitrogen in the amine are electron-rich. Heating them in the presence of trace oxygen can lead to N-oxide formation or ring degradation. The Fix:

  • Lower Temperature: Do not exceed 40°C.

  • Lyophilization (Protocol C): If the compound is thermally unstable, freeze-drying is the only safe route.

  • Light Protection: Thiazoles can be photosensitive. Wrap your drying flask in aluminum foil.

Detailed Technical Protocols

Protocol A: The "Dual-Desiccant" Vacuum Chamber

Best for: Thermally stable solids that are slightly wet.

Principle: Using chemically compatible drying agents to remove both water and acidic vapors.

ComponentRecommended AgentFunctionWarning
Primary Desiccant P₂O₅ (Phosphorus Pentoxide) Aggressive water removal.acidic. Do NOT let it touch the amine.
Secondary Desiccant KOH (Potassium Hydroxide) CO₂ and acid scavenger.Essential for amines to prevent carbamates.
Indicator Blue Silica Gel Visual check.Do not rely on this for "bone dry" status.[1]

Workflow:

  • Place KOH pellets in the bottom of the vacuum desiccator.

  • Place a small beaker of P₂O₅ in the center (isolated).

  • Place your sample vial (cap OFF) on the ceramic plate.

  • Evacuate to <1 mbar.

  • Critical: When opening, bleed in Dry Nitrogen/Argon , not air.

Protocol B: Azeotropic "Chase" (The Anti-Oil Method)

Best for: Gums, oils, and samples trapping water/alcohols.

Azeotrope Step1 1. Dissolve Gum in Toluene Step2 2. Rotovap (Bath 45°C) Step1->Step2 Step3 3. Azeotrope Forms (Removes H2O) Step2->Step3 Step4 4. Repeat 3x Step3->Step4 Step4->Step1 If still oily Step5 5. High Vac (Overnight) Step4->Step5

Figure 2: Azeotropic drying workflow. Toluene is the preferred solvent due to its ability to entrain water and alcohols.

Technical Note: If Toluene fails, try Dichloromethane (DCM) . While it doesn't form a classic water azeotrope, its low boiling point and high density can sometimes physically disrupt water pockets during rapid evaporation.

Protocol C: Lyophilization (Freeze-Drying)

Best for: Thermally unstable compounds.

  • Dissolve the amine in t-Butanol (or a t-Butanol/Water mixture). t-Butanol freezes at 25°C, making it an ideal organic solvent for lyophilization.

  • Freeze the flask in liquid nitrogen to create a thin shell.

  • Connect to the lyophilizer. The sublimation of t-Butanol will leave a fluffy, amorphous powder that is easy to handle.

Protocol D: Salt Formation (The Ultimate Stabilization)

Best for: Samples that are impossible to dry as free bases.

If the free base is too hygroscopic, convert it to a salt. This stabilizes the lone pair on the nitrogen, shutting down hygroscopicity and CO₂ reactivity.

  • HCl Salt: Dissolve amine in dry ether; add 2M HCl in ether. Filter the precipitate.

  • Tosylate/Mesylate: Often less hygroscopic than HCl salts and better for crystallography.

Data & Compatibility Reference

Desiccant Compatibility for Amines

Source: Armarego & Chai [1]

Drying AgentCompatibility with AminesNotes
CaCl₂ NO Reacts with amines (forms complexes).
Silica Gel ⚠️ Caution Acidic surface; can bind amines irreversibly.
P₂O₅ YES (Indirect) Excellent for H₂O, but keep physically separate (acidic).
KOH / NaOH YES (Direct) Best for direct contact; removes H₂O and CO₂.
CaH₂ YES Good for drying the solvent before isolation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (The standard text for drying agents and purification).[3][4][5][6]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Validation of KOH and Molecular Sieves efficiency).

  • Burfield, D. R., et al. (1983). Desiccant Efficiency in Solvent and Reagent Drying.[7] 5. Amines.[4][5][7][8][9][10][11] The Journal of Organic Chemistry, 48(15), 2446–2450. (Specific study on drying amines).

Sources

Validation & Comparative

A Comparative Guide to 1H NMR Chemical Shifts for 2,4-Diphenylthiazol-5-amine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for determining molecular architecture. This guide provides an in-depth analysis of the 1H NMR chemical shifts for 2,4-diphenylthiazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. By comparing its spectral data with that of relevant analogs, we aim to furnish researchers with a robust framework for interpreting the spectra of similar thiazole derivatives.

The Decisive Role of 1H NMR in Structural Verification

1H NMR spectroscopy offers a non-destructive method to probe the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic structure surrounding a proton, providing invaluable information about functional groups, aromaticity, and stereochemistry. For a molecule like 2,4-diphenylthiazol-5-amine, with its distinct aromatic and amine protons, 1H NMR serves as a definitive tool for structural confirmation and purity assessment.

Deconstructing the 1H NMR Spectrum of 2,4-Diphenylthiazol-5-amine

The interpretation of the 1H NMR spectrum of 2,4-diphenylthiazol-5-amine hinges on understanding the electronic effects exerted by the thiazole core, the two phenyl substituents, and the exocyclic amine group.

Molecular Structure and Proton Environments:

Caption: Molecular structure of 2,4-Diphenylthiazol-5-amine highlighting key atoms.

The key proton signals to analyze are those of the two phenyl rings and the amine group. The thiazole ring itself in this substituted compound does not have any protons directly attached to it.

  • Aromatic Protons (Phenyl Groups): The protons on the two phenyl rings will typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and multiplicity of these signals are influenced by the electronic nature of the thiazole ring and the position of attachment. The phenyl group at C2 is influenced by the adjacent sulfur and nitrogen atoms, while the phenyl group at C4 is adjacent to a carbon and a nitrogen atom within the ring. These differing electronic environments can lead to distinct signals for the two phenyl rings.

  • Amine Protons (-NH₂): The chemical shift of the amine protons is highly variable and depends on factors such as solvent, concentration, and temperature.[1] These protons are acidic and can undergo exchange, which often results in a broad singlet.[1][2] In a non-protic solvent like DMSO-d₆, hydrogen bonding with the solvent can shift the signal downfield and result in sharper peaks compared to a solvent like CDCl₃.[2] In protic deuterated solvents such as D₂O or CD₃OD, the amine protons will exchange with deuterium, causing the signal to diminish or disappear entirely.[1][2]

Comparative Analysis with Structural Analogs

To provide a clearer context for the chemical shifts of 2,4-diphenylthiazol-5-amine, a comparison with related aminothiazole derivatives is essential.

CompoundAromatic Protons (δ, ppm)Amine Protons (-NH₂) (δ, ppm)Thiazole Proton (δ, ppm)Solvent
2,4-Diphenylthiazol-5-amine ~7.2 - 7.9 (m)Variable, often broadN/ADMSO-d₆
2-Amino-4-phenylthiazole7.26 - 7.55 (m)6.69 (s)7.75 (s)Not Specified[3]
2-Amino-4-methylthiazoleN/A7.17 (br, D₂O exchangeable)7.55 (s)DMSO-d₆[4]
2-AminothiazoleN/ANot specified6.56 (d), 6.93-6.88 (t, br)DMSO-d₆[4]

Key Insights from Comparative Data:

  • Effect of Phenyl Substitution: The presence of two phenyl groups in 2,4-diphenylthiazol-5-amine significantly influences the chemical shifts of the aromatic protons, leading to a complex multiplet in the downfield region. This is a direct result of the ring currents and π-electron effects of the aromatic systems.[5][6]

  • Amine Proton Shift: The chemical shift of the amine protons in aminothiazoles is consistently reported as a broad signal, confirming its labile nature.[1][4] The specific position can vary, as seen in the comparison between 2-amino-4-phenylthiazole and 2-amino-4-methylthiazole.

  • Thiazole Proton: In analogs where a proton is present on the thiazole ring (e.g., at C5), its chemical shift provides a key diagnostic signal. For instance, in 2-amino-4-phenylthiazole, the H5 proton appears as a singlet at δ 7.75 ppm.[3] The absence of a signal in this region for 2,4-diphenylthiazol-5-amine is a crucial piece of evidence for the substitution pattern.

Causality Behind Experimental Choices: Solvent Selection

The choice of solvent for 1H NMR analysis of aminothiazoles is critical.

Solvent_Effect cluster_0 Solvent Choice cluster_1 Aprotic Solvents cluster_2 Protic Solvents Analyte 2,4-Diphenylthiazol-5-amine Solvent Select NMR Solvent Analyte->Solvent DMSO DMSO-d₆ Solvent->DMSO Sharper NH₂ peaks Minimal exchange CDCl3 CDCl₃ Solvent->CDCl3 Broader NH₂ peaks D2O D₂O Solvent->D2O NH₂ signal disappears (D exchange) CD3OD CD₃OD Solvent->CD3OD NH₂ signal disappears (D exchange)

Caption: Influence of solvent choice on the 1H NMR spectrum of amine protons.

  • DMSO-d₆: This is often the solvent of choice for compounds containing labile protons like amines.[2] Its ability to form hydrogen bonds with the N-H protons slows down the rate of chemical exchange, resulting in sharper and more easily identifiable signals.[2]

  • CDCl₃: While a common and versatile NMR solvent, it can lead to broader amine signals due to intermediate exchange rates.

  • D₂O or CD₃OD: These protic solvents are used specifically to confirm the presence of exchangeable protons. The disappearance of a signal upon addition of a few drops of D₂O is a classic method for identifying -OH, -NH, or -SH protons.[1][2]

Experimental Protocol: A Self-Validating System

The following protocol for acquiring a 1H NMR spectrum of 2,4-diphenylthiazol-5-amine is designed to be a self-validating system, ensuring data integrity and reproducibility.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 2,4-diphenylthiazol-5-amine sample.

    • Dissolve the sample in ~0.6 mL of high-purity DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak of DMSO-d₆ to δ 2.50 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • Validation (Optional but Recommended):

    • To confirm the assignment of the amine protons, acquire a second spectrum after adding a drop of D₂O to the NMR tube. The disappearance or significant reduction in the intensity of the amine signal will validate its assignment.

NMR_Workflow Start Start SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) Start->SamplePrep InstrumentSetup Instrument Setup (Tuning & Shimming) SamplePrep->InstrumentSetup DataAcquisition 1D ¹H NMR Acquisition InstrumentSetup->DataAcquisition DataProcessing Data Processing (FT, Phasing, Calibration) DataAcquisition->DataProcessing Analysis Spectral Analysis (Chemical Shift, Integration) DataProcessing->Analysis Validation D₂O Exchange (Optional Validation) Analysis->Validation End End Validation->End

Caption: Standard workflow for 1H NMR analysis.

By adhering to this structured approach, researchers can confidently acquire and interpret the 1H NMR spectrum of 2,4-diphenylthiazol-5-amine and its derivatives, ensuring the scientific integrity of their findings.

References

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • 1H chemical shifts in NMR, part 18 1.
  • 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics.
  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI.
  • 1H NMR Chemical Shifts. Chemistry Connected.
  • Selected IR and 1H NMR data for the aminothiazole compounds.
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry.
  • Elemental analysis, IR and 1H NMR data of prepared thiazole derivatives.
  • NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine.

Sources

A Researcher's Guide to the Vibrational Landscape of 2,4-Diphenylthiazol-5-amine: An FTIR Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. 2,4-Diphenylthiazol-5-amine, a molecule of interest in medicinal chemistry, presents a unique spectroscopic challenge due to its combination of a primary aromatic amine, a thiazole heterocyclic core, and distinct phenyl substitutions. This guide provides an in-depth, theoretical-based identification of its Fourier-Transform Infrared (FTIR) spectral peaks. In the absence of a published experimental spectrum for this specific molecule, we will employ a comparative and deductive approach, grounded in established spectroscopic principles and data from structurally related compounds, to predict and assign its vibrational modes.

The Rationale for a Theoretical and Comparative Approach

Obtaining a pure, crystalline sample of a novel compound for experimental FTIR analysis can be a significant hurdle in the early stages of research. However, the power of computational chemistry and the wealth of existing spectroscopic data allow for a robust theoretical prediction of a molecule's FTIR spectrum. By dissecting 2,4-Diphenylthiazol-5-amine into its constituent functional groups—a primary amine, a 2,4-disubstituted thiazole ring, a monosubstituted phenyl ring at position 2, and a monosubstituted phenyl ring at position 4—we can draw upon a vast library of known vibrational frequencies.

Predicted FTIR Spectral Peak Identification for 2,4-Diphenylthiazol-5-amine

The following table summarizes the predicted key FTIR absorption bands for 2,4-Diphenylthiazol-5-amine, their corresponding vibrational modes, and the rationale for their assignment based on comparative data.

Predicted Wavenumber (cm⁻¹)Vibrational ModeRationale and Comparative Insights
3450 - 3350 (doublet)N-H asymmetric and symmetric stretchingPrimary aromatic amines typically exhibit two distinct bands in this region. The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to symmetric stretching.[1][2]
3100 - 3000Aromatic C-H stretchingThese absorptions arise from the C-H stretching vibrations of the two phenyl rings and the C-H bond on the thiazole ring. Multiple weak to medium bands are expected in this region.[3][4]
~1620N-H bending (scissoring)This characteristic absorption for primary amines is due to the in-plane bending of the N-H bonds.[1][2]
1600 - 1450C=C and C=N stretching (aromatic rings and thiazole)This region will contain a series of sharp to medium intensity bands corresponding to the stretching vibrations of the carbon-carbon double bonds within the phenyl rings and the carbon-nitrogen and carbon-carbon double bonds of the thiazole ring.[3][5]
~1330Aromatic C-N stretchingThe stretching vibration of the bond between the amine nitrogen and the thiazole ring is expected in this region, characteristic of aromatic amines.[1][2]
770 - 730C-H out-of-plane bending (monosubstituted phenyl)A strong absorption in this range is indicative of a monosubstituted benzene ring, arising from the out-of-plane bending of the five adjacent C-H bonds.[3]
~700C-S stretchingThe thiazole ring's carbon-sulfur bond stretching vibration is anticipated to appear in this region.[5]
690 ± 10Ring bending (monosubstituted phenyl)A characteristic medium to strong band for monosubstituted benzene rings.[3]

Experimental Workflow for FTIR Analysis

For researchers who have synthesized 2,4-Diphenylthiazol-5-amine, the following protocol outlines the steps for acquiring an experimental FTIR spectrum for comparison with the theoretical predictions.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Spectrometer cluster_processing Data Processing & Analysis Sample Pure solid sample of 2,4-Diphenylthiazol-5-amine Grind Grind sample with KBr (1:100 ratio) Sample->Grind KBr Dry KBr Powder KBr->Grind Pellet Press into a transparent pellet Grind->Pellet PlacePellet Place KBr pellet in sample holder Pellet->PlacePellet SampleScan Collect sample spectrum (4000-400 cm⁻¹) PlacePellet->SampleScan Background Collect background spectrum (empty chamber) Background->SampleScan Process Process spectrum (baseline correction, smoothing) SampleScan->Process Identify Identify peak positions (cm⁻¹) Process->Identify Compare Compare with theoretical predictions and literature Identify->Compare

Caption: Experimental workflow for obtaining the FTIR spectrum of a solid sample.

Key Vibrational Modes and Structural Correlations

The structural features of 2,4-Diphenylthiazol-5-amine give rise to a complex but interpretable FTIR spectrum. The following diagram illustrates the relationship between the molecule's structure and its key vibrational regions.

Molecular_Vibrations cluster_peaks Characteristic FTIR Peaks (cm⁻¹) Molecule 2,4-Diphenylthiazol-5-amine Phenyl Rings Amine Group (-NH2) Thiazole Ring Aromatic_CH Aromatic C-H Stretch (3100-3000) Molecule:f1->Aromatic_CH Phenyl C-H NH_Stretch N-H Stretch (3450-3350) Molecule:f2->NH_Stretch NH_Bend N-H Bend (~1620) Molecule:f2->NH_Bend Ring_Vibrations C=C & C=N Stretch (1600-1450) Molecule:f3->Ring_Vibrations Thiazole & Phenyl CH_OOP C-H Out-of-Plane Bend (770-730) Molecule:f1->CH_OOP Monosubstituted Phenyl

Caption: Correlation of molecular structure with key FTIR vibrational regions.

Comparative Analysis with Structurally Similar Compounds

A comparative analysis with known spectra is a powerful tool for validating peak assignments.

  • 2-Aminothiazole: The foundational vibrational modes of the aminothiazole core are expected to be present in 2,4-Diphenylthiazol-5-amine. However, the substitution of two phenyl groups will induce shifts in the peak positions and changes in their intensities due to electronic and steric effects.

  • Toluene (Monosubstituted Benzene): The spectrum of toluene provides a classic example of the C-H out-of-plane bending and ring bending modes for a monosubstituted phenyl group. These characteristic patterns are anticipated for both phenyl substituents in the target molecule.[3]

  • Aniline (Primary Aromatic Amine): The N-H stretching and bending vibrations of aniline serve as an excellent reference for the primary amine group in 2,4-Diphenylthiazol-5-amine. The electronic environment of the thiazole ring will influence the precise wavenumbers of these absorptions.[1][2]

By understanding the spectral contributions of these building blocks, researchers can approach the interpretation of the FTIR spectrum of 2,4-Diphenylthiazol-5-amine with a higher degree of confidence. This guide provides a solid theoretical framework to aid in the structural elucidation and characterization of this and other related novel compounds.

References

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Semantic Scholar. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). MDPI. [Link]

  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]

  • International Journal of Chemical Sciences. ijcs.tsourjournals.com. [Link]

  • Calculation of vibrational spectroscopic and NMR parameters of 2-Dicyanovinyl-5-(4-N,N-dimethylaminophenyl) thiophene by ab initio HF and density functional methods. (2015). ResearchGate. [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy Online. [Link]

  • Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. (2021). Royal Society of Chemistry. [Link]

  • IR: amines. University of Calgary. [Link]

  • Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica. [Link]

  • (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... ResearchGate. [Link]

  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. (2019). National Institutes of Health. [Link]

  • Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. (2022). National Institutes of Health. [Link]

  • Distinguishing structural isomers: Mono- and disubstituted benzene rings. ResearchGate. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). Royal Society of Chemistry. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). National Institutes of Health. [Link]

  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1 H -pyrazol-3-amine. (2023). ResearchGate. [Link]

  • Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. (2024). MDPI. [Link]

  • Aromatic Fingerprint Vibrations. Oregon State University. [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

  • 2, 4- Di substituted-5-Imino-1, 3, 4- Thiadiazole Derivatives: Synthesis and Biological Evaluation of Anti-inflammatory activities. ijpbs.net. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Vibrational Modes of Benzene. University of California, Davis. [Link]

  • IR Absorption Table. University of Wisconsin-Platteville. [Link]

  • Electrophilic Substitution Part II - Orientation & Reactivity of mono and disubstituted benzene. (2020). YouTube. [Link]

Sources

Comparing bioactivity of 2,4-Diphenylthiazol-5-amine vs 2-aminothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-aminothiazole (2-AT) , a ubiquitous but promiscuous pharmacophore, and 2,4-diphenylthiazol-5-amine (5-DPT) , a specialized scaffold with distinct bioactivity primarily targeting protein misfolding (prions).

While 2-AT serves as the fundamental building block for a vast array of kinase inhibitors and antimicrobials (e.g., Dasatinib, Sulfathiazole), its utility is often limited by metabolic toxicity and lack of specificity. In contrast, 5-DPT represents a "privileged structure" modification designed to enhance lipophilicity and target engagement in neurodegenerative pathways, specifically inhibiting the conversion of PrPC to PrPSc.

Feature2-Aminothiazole (2-AT)2,4-Diphenylthiazol-5-amine (5-DPT)
Primary Role Fragment / Building BlockTherapeutic Lead / Chemical Probe
Key Target Class Kinases, Bacterial DNA GyrasePrion Protein (PrP)
Bioavailability High (often too polar)Moderate (Lipophilic, BBB penetrant)
Metabolic Risk High (Ring epoxidation/activation)Reduced (Blocked C4/C5 positions)
Synthesis Hantzsch CondensationPhosgene-mediated Cyclization

Chemical Architecture & SAR Analysis

Structural Divergence

The bioactivity differences stem directly from the substitution pattern on the thiazole ring.

  • 2-Aminothiazole (2-AT): The C2-amino group is the primary vector for hydrogen bonding. However, the unsubstituted C4 and C5 positions are electron-rich and susceptible to metabolic oxidation (epoxidation), leading to ring opening and reactive intermediates (thioureas/glyoxals) responsible for hepatotoxicity and thyroid toxicity.

  • 2,4-Diphenylthiazol-5-amine (5-DPT): The amine is transposed to the C5 position. The bulky phenyl groups at C2 and C4 serve two functions:

    • Steric Shielding: They block the metabolic "soft spots" on the ring, reducing the formation of reactive epoxides.

    • Lipophilicity: They drastically increase LogP, facilitating blood-brain barrier (BBB) penetration, which is critical for its application in neurodegenerative prion diseases.

ChemicalStructure cluster_0 2-Aminothiazole (2-AT) cluster_1 2,4-Diphenylthiazol-5-amine (5-DPT) AT Core Scaffold (C3H4N2S) Metabolism Metabolic Liability (C4-C5 Epoxidation) AT->Metabolism CYP450 Activation DPT Substituted Scaffold (C15H12N2S) AT->DPT Structural Evolution Stability Metabolic Stability (C2/C4 Blocked) DPT->Stability Target Prion Inhibition (PrPSc blockade) DPT->Target

Figure 1: Structural evolution from the promiscuous 2-AT fragment to the targeted 5-DPT scaffold, highlighting the metabolic stabilization achieved by phenyl substitution.

Bioactivity Profiles

2-Aminothiazole: The Kinase & Antimicrobial Workhorse

The 2-AT moiety is a "privileged scaffold" in kinase inhibition. It functions as a hinge-binder, mimicking the adenine ring of ATP.

  • Mechanism: Forms hydrogen bonds with the kinase hinge region (e.g., Thr315 in Abl kinase).

  • Key Drugs: Dasatinib (Src/Abl inhibitor), Dabrafenib (BRAF inhibitor).

  • Limitation: High promiscuity. The small size allows it to fit into many ATP pockets, leading to off-target effects.

2,4-Diphenylthiazol-5-amine: The Prion Inhibitor

5-DPT derivatives have emerged as potent antiprion agents. Unlike 2-AT, which targets enzymes, 5-DPT targets protein-protein interactions.

  • Mechanism: Binds to the cellular prion protein (PrPC) or the growing amyloid aggregate, stabilizing the native conformation and preventing the conversion to the toxic isoform (PrPSc).

  • Data Insight: In ScN2a (scrapie-infected neuroblastoma) cell assays, 5-DPT derivatives demonstrated EC50 values in the 1.5 – 20 µM range .

  • Optimization: Early 5-amino derivatives suffered from rapid metabolism. Reversing the amide bond at C5 (to form 2,4-diarylthiazole-5-carboxylic acid amides) improved potency and metabolic stability, reducing EC50 values to sub-micromolar levels (< 1 µM).

PrionMechanism PrPC PrPC (Native Protein) Conversion Misfolding & Aggregation PrPC->Conversion PrPSc PrPSc (Toxic Aggregate) PrPSc->Conversion Seeding Conversion->PrPSc DPT 2,4-Diphenylthiazol-5-amine DPT->Conversion INHIBITS (Stabilizes Native State)

Figure 2: Mechanism of Action for 5-DPT in prion disease. The molecule interferes with the pathological conversion of PrPC to PrPSc, preventing aggregate seeding.

Experimental Protocols

Synthesis of 2-Aminothiazole Derivatives (Hantzsch Method)

Use this protocol for generating 2-AT based libraries.

Reagents:


-Haloketone, Thiourea, Ethanol/DMF.[1]
  • Dissolution: Dissolve 1.0 eq of the

    
    -haloketone in absolute ethanol (0.5 M concentration).
    
  • Addition: Add 1.1 eq of thiourea.

  • Reflux: Heat to reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc).

  • Workup: Cool to room temperature. The hydrobromide salt of the thiazole often precipitates. Filter and wash with cold ethanol.

  • Free Base: Suspend the solid in water and basify with

    
     to pH 9 to liberate the free amine. Recrystallize from ethanol.
    
Prion Inhibition Assay (ScN2a Cell Line)

Use this protocol to validate 5-DPT bioactivity.

System: ScN2a cells (Neuroblastoma cells persistently infected with RML scrapie prions).

  • Seeding: Plate ScN2a cells in 96-well plates (20,000 cells/well) in MEM + 10% FBS.

  • Treatment: After 24h, treat cells with 5-DPT derivatives (serial dilutions: 0.1 µM to 50 µM) for 4 days. Include DMSO control.

  • Lysis: Lyse cells in lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 0.5% Deoxycholate, 0.5% NP-40).

  • Digestion: Treat lysates with Proteinase K (PK) (20 µg/mL) for 30 min at 37°C. (Note: PrPC is degraded; PrPSc is resistant).

  • Quantification: Stop digestion with PMSF. Analyze via Dot Blot or ELISA using anti-PrP antibody (e.g., 6D11).

  • Calculation: Determine EC50 based on the reduction of PK-resistant PrP signal compared to control.

Toxicity & Safety Profile

Parameter2-Aminothiazole (2-AT)2,4-Diphenylthiazol-5-amine (5-DPT)
Hepatotoxicity High. Metabolic activation leads to reactive intermediates that deplete glutathione.Moderate/Low. Phenyl substitution blocks primary metabolic soft spots.
Thyroid Toxicity Yes. Inhibits thyroid peroxidase (TPO), leading to goiter.Unknown/Lower Risk. Bulky substituents likely prevent TPO active site binding.
Mutagenicity Positive (Ames Test often positive for simple derivatives).Negative (Generally non-mutagenic in available screens).

Critical Note on 2-AT Usage: When using 2-AT as a starting material, ensure rigorous purification to remove unreacted


-haloketones (highly lachrymatory and toxic). In drug design, 2-AT moieties are often "masked" or substituted at C5 to reduce toxicity.

References

  • Prion Inhibition: Library synthesis and screening: 2,4-diphenylthiazoles and 2,4-diphenyloxazoles as potential novel prion disease therapeutics. Bioorg Med Chem. (2007). Link

  • SAR Optimization: Improved 2,4-diarylthiazole-based antiprion agents: switching the sense of the amide group at C5 leads to an increase in potency. Bioorg Med Chem Lett. (2010). Link

  • 2-AT Toxicity Review: 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chem Biol Interact. (2020). Link

  • Kinase Inhibition: Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. J Med Chem. (2010).[2] Link

  • General Bioactivity: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. (2021).[3][4] Link

Sources

UV-Vis absorption maxima of 2,4-Diphenylthiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: UV-Vis Absorption Profile of 2,4-Diphenylthiazol-5-amine

Part 1: Executive Summary & Technical Context

2,4-Diphenylthiazol-5-amine (CAS: 38093-77-5) is a privileged heterocyclic scaffold in medicinal chemistry, distinct from its more common isomer, 2-amino-4-phenylthiazole. While the 2-amino derivatives are widely utilized as antimicrobial agents, the 5-amino-2,4-diphenyl motif has emerged as a critical pharmacophore in the development of Inhibitor of Apoptosis Protein (IAP) antagonists and therapeutics for prion diseases .

This guide characterizes the UV-Vis absorption properties of 2,4-Diphenylthiazol-5-amine, benchmarking it against its structural analogues. Understanding its spectral profile is essential for quantifying purity, determining solubility, and assessing electronic transitions during the synthesis of peptidomimetic drugs.[1]

Part 2: Spectral Performance & Comparative Analysis

The absorption maximum (


) of thiazole derivatives is heavily influenced by the electronic nature of substituents at the C2, C4, and C5 positions.[1] The 5-amino group acts as a strong auxochrome, donating electron density into the electron-deficient thiazole ring, resulting in a bathochromic (red) shift compared to the parent scaffold.[1]
Comparative Absorption Data

The following table synthesizes experimental data for the parent compound and its key electronic analogues to frame the expected performance of the 5-amino derivative.

CompoundStructure Descriptionngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(nm)
SolventExtinction Coeff.[1] (

)
Electronic Effect
2,4-Diphenylthiazol-5-amine Target Compound ~310–330 (Est.)*EtOH/DCMHighStrong Donor (+M) at C5 extends conjugation.
2,4-DiphenylthiazoleParent Scaffold301–303DCM/DMSO~18,000Baseline conjugation of phenyl rings.
5-Cyano-2,4-diphenylthiazoleElectron Withdrawing318EtOH12,100Acceptor (-M) at C5 causes red shift.
2-Amino-4-phenylthiazoleIsomer (2-position)279EtOH~8,500Cross-conjugation limits red shift.
2,5-Diphenylthiazolo[5,4-d]thiazoleFused System330DCMHighExtended planar

-system.[1]

*Note: The 5-amino derivative is predicted to absorb at longer wavelengths than the parent (301 nm) due to the Intramolecular Charge Transfer (ICT) from the amine lone pair to the thiazole ring.

Structural Logic & Signaling Pathway

The following diagram illustrates the synthesis pathway (Gewald Reaction) and the electronic relationship between the isomers.

G cluster_0 Electronic Effect start Precursors: Benzonitrile + 2-Bromoacetophenone parent 2,4-Diphenylthiazole (Parent Scaffold) λmax: 301 nm start->parent Cyclization target 2,4-Diphenylthiazol-5-amine (Target) λmax: ~315-330 nm parent->target +NH2 (Auxochrome) Bathochromic Shift isomer 2-Amino-4-phenylthiazole (Isomer) λmax: 279 nm parent->isomer Isomeric Substitution (Hypsochromic vs Target) mech Lone pair on N (C5) donates to Thiazole ring (ICT Transition) target->mech

Caption: Structural relationship showing the bathochromic shift driven by the C5-amino auxochrome compared to the parent and C2-isomer.

Part 3: Experimental Protocols

To ensure reproducibility in drug development workflows, the following protocols for synthesis and characterization are provided.

A. Synthesis (Gewald Reaction Variant)

Based on J. Prakt. Chem. 1974, 361, 299-303.[2][3]

  • Reagents:

    
    -Aminoacetophenone hydrochloride, benzoyl isothiocyanate (or equivalent nitrile precursor), and base (Et
    
    
    
    N).[1]
  • Procedure:

    • Dissolve

      
      -amino ketone in dry DMF.
      
    • Add the isothiocyanate equivalent dropwise at 0°C.

    • Reflux for 2–4 hours to effect cyclization.

    • Purification: Recrystallize from ethanol/water to remove the 2-amino regioisomer impurities.

  • Validation: Confirm structure via

    
    H-NMR (Look for singlet ~6.0–7.0 ppm for 
    
    
    
    if not exchanged, and absence of C5 proton).
B. UV-Vis Characterization Protocol

Standardized for Solvatochromic Assessment.

  • Solvent Selection: Prepare 10

    
    M stock solutions in HPLC-grade Ethanol  (protic) and Dichloromethane (DCM)  (aprotic).
    
    • Reasoning: Thiazole amines exhibit positive solvatochromism; polar solvents typically stabilize the excited ICT state, shifting

      
       to longer wavelengths.[1]
      
  • Blanking: Use a quartz cuvette (1 cm path length). Run a baseline correction with pure solvent.

  • Measurement:

    • Scan Range: 200 nm – 500 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

  • Data Processing:

    • Identify

      
       (primary band).[1]
      
    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
    • Self-Validation: If

      
       nm, suspect contamination with the 2-amino isomer or starting material.[1]
      

Part 4: Applications in Drug Discovery

  • IAP Inhibition: The 2,4-diphenylthiazol-5-amine core mimics the N-terminal alanine of the SMAC protein, binding to the BIR3 domain of XIAP. The UV profile is used to determine the concentration of the pharmacophore during binding affinity assays (fluorescence polarization).

  • Prion Disease Therapeutics: Derivatives of this scaffold have shown potency in reducing PrP

    
     levels in infected cells.[4] The planar aromatic system (confirmed by UV absorption intensity) facilitates intercalation or stacking interactions with amyloid fibrils.
    

References

  • Gewald, K., et al. (1974).[1][2][3][5] "Synthesis of 2,4-diphenylthiazol-5-amine." Journal für Praktische Chemie, 361, 299-303.[1][2][3] [1]

  • Jagdale, B. S. (2022).[1] "Synthesis and DFT Insights on Molecular Structure... of 2,4-Diphenylthiazole." ResearchGate.[6][7] Link

  • PubChem. "2,4-Diphenylthiazole (CID 616975) and 2-Amino-4-phenylthiazole (CID 40302)." National Library of Medicine. Link

  • Sato, K., et al. (1982).[1] "Synthesis and properties of 5-cyano-2,4-diphenylthiazole." Bulletin of the Chemical Society of Japan. Link[1]

  • Google Patents. "Heterocyclic derivatives as IAP binding compounds (WO2009152824A1)." Patentscope. Link[1]

Sources

Precision Elemental Analysis of 5-amino-2,4-diphenylthiazole: A Comparative Standardization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Challenge

In the development of adenosine receptor antagonists and anti-inflammatory agents, 5-amino-2,4-diphenylthiazole (C₁₅H₁₂N₂S) represents a critical scaffold. However, validating its purity via Elemental Analysis (EA) presents a specific "matrix challenge" that generic protocols often fail to address.

Unlike simple organic acids, this compound features a sulfur-containing aromatic heterocycle fused with high-carbon phenyl rings. This creates a dual analytical hurdle:

  • Combustion Resistance: The aromatic stability requires high-temperature oxidation to prevent char formation.[1]

  • N/S Stoichiometry: The simultaneous presence of Nitrogen (11.1%) and Sulfur (12.7%) requires a calibration standard that mimics this specific ratio to avoid non-linear detector response.[1]

This guide objectively compares the three most viable calibration standards—Sulfanilamide , BBOT , and L-Cystine —to determine which yields the highest accuracy for validating 5-amino-2,4-diphenylthiazole.

Technical Profile: The Target Analyte

Before selecting a standard, we must define the target.[1][2] 5-amino-2,4-diphenylthiazole is not just a "sample"; it is a refractory material in the context of microanalysis.

PropertyValueAnalytical Implication
Formula C₁₅H₁₂N₂SHigh Carbon (71.4%) requires extended O₂ dosing.
Nitrogen Content 11.10%Moderate N; requires efficient reduction of NOₓ to N₂.
Sulfur Content 12.71%Critical: High S requires quantitative conversion to SO₂ without SO₃ loss.
Structure Thiazole + 2 PhenylsHigh aromaticity increases risk of incomplete combustion (soot).

Comparative Analysis of Standards

We evaluated three Certified Reference Materials (CRMs) for their suitability in calibrating the CHNS analyzer for this specific thiazole derivative.

Option A: Sulfanilamide (The Industry Workhorse)
  • Formula: C₆H₈N₂O₂S

  • Suitability: High for N/S, Low for C. [1]

  • Mechanism: Sulfanilamide is easily combustible and contains both N (16.3%) and S (18.6%).[1] It "stresses" the detectors slightly more than the target, ensuring the calibration curve covers the analyte's concentration.

  • Drawback: Its Carbon content (41.8%) is much lower than the target (71.4%). This can lead to extrapolation errors in the Carbon determination if the TCD (Thermal Conductivity Detector) is not perfectly linear.[1]

Option B: BBOT (The Matrix-Matched Choice)
  • Full Name: 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene

  • Formula: C₂₆H₂₆N₂O₂S

  • Suitability: Excellent for C, Moderate for N/S. [1]

  • Mechanism: BBOT is a large aromatic molecule similar to the target. Its Carbon content (72.5%) is nearly identical to 5-amino-2,4-diphenylthiazole (71.4%).

  • Advantage: It mimics the combustion behavior (flash combustion kinetics) of the target analyte better than Sulfanilamide.[1]

Option C: L-Cystine (The Sulfur Stress Test)[1]
  • Formula: C₆H₁₂N₂O₄S₂

  • Suitability: Specialized for Sulfur. [1]

  • Mechanism: With 26.7% Sulfur, this is used when S-recovery is the primary purity attribute.

  • Verdict: Generally poor for this application due to low Carbon (29.9%) and non-aromatic nature, leading to different combustion kinetics.[1]

Summary Data: Theoretical Match
ElementTarget: 5-amino-2,4-diphenylthiazoleStd A: SulfanilamideStd B: BBOTStd C: L-Cystine
% Carbon 71.40 41.84 (Poor Match)72.53 (Perfect Match) 29.99 (Poor Match)
% Nitrogen 11.10 16.27 (Good Bracket)6.51 (Low)11.66 (Perfect Match)
% Sulfur 12.71 18.62 (Good Bracket)7.44 (Low)26.69 (High)

Experimental Protocol: Optimized Combustion Workflow

To achieve <0.3% error for 5-amino-2,4-diphenylthiazole, a standard "generic" burn is insufficient. The following protocol utilizes a Dynamic Flash Combustion method optimized for high-carbon thiazoles.

Phase 1: Instrument Configuration
  • Carrier Gas: Helium (purity 99.999%), flow 120 mL/min.[1]

  • Combustion Reactor: Quartz tube packed with WO₃ (Tungsten Trioxide) on Quartz wool.[1]

    • Why WO₃? It acts as a catalyst and scrubber, preventing the formation of refractory sulfates and ensuring S converts 100% to SO₂.[1]

  • Reduction Reactor: Copper wires (650°C).[1]

  • Temperatures:

    • Combustion Zone: 1020°C (Elevated for phenyl rings).[1]

    • Oven: Matches column specifications (typically 60-80°C).

Phase 2: Sample Preparation[1]
  • Weighing: Weigh 2.0 – 2.5 mg of 5-amino-2,4-diphenylthiazole into a Tin (Sn) capsule .

    • Note: Do not use Silver capsules unless analyzing for Oxygen; Tin provides a strong exothermic flash (~1800°C) essential for cracking the thiazole ring.[1]

  • Additives: Add ~5 mg of V₂O₅ (Vanadium Pentoxide) powder to the capsule.

    • Causality: V₂O₅ provides extra oxygen at the heart of the sample and acts as a flux to prevent encapsulation of carbon in the sulfur melt.[1]

Phase 3: The "Oxygen Boost" Method

Standard methods often inject a fixed volume of O₂.[1] For this compound, use Intelligent Oxygen Dosing :

  • Inject O₂ for 5 seconds before sample drop (purge).

  • Drop sample.[1]

  • Inject O₂ for 12 seconds during flash.

  • This ensures the aromatic rings are fully oxidized to CO₂ before the N/S heteroatoms can form refractory byproducts.[1]

Workflow Visualization (DOT)

CombustionWorkflow cluster_logic Critical Control Points Start Sample Weighing (2mg + V2O5) Combustion Flash Combustion (1020°C + Sn Flash) Start->Combustion Auto-Sampler Drop Reduction Reduction Tube (Cu @ 650°C) Combustion->Reduction Gas Flow (NOx -> N2, SO3 -> SO2) Point1 O2 Boost: Prevents Soot Combustion->Point1 Point2 WO3 Catalyst: Ensures S Recovery Combustion->Point2 Separation GC Separation (Porapak QS) Reduction->Separation Clean Gas Mix Detection TCD Detection (N2, CO2, H2O, SO2) Separation->Detection Sequential Elution

Figure 1: Optimized CHNS Combustion Flow for Thiazole Derivatives.

Results & Recommendation

Performance Data (Simulated Average of n=5 runs)
Standard Used%C Recovery%N Recovery%S RecoveryError Analysis
Sulfanilamide 98.2%99.9%99.8%Excellent for N/S, but underestimates C due to calibration range extrapolation.
BBOT 99.9% 99.5%99.2%Best overall. Matches the Carbon matrix perfectly, minimizing TCD non-linearity errors.
L-Cystine 96.5%100.1%99.9%Poor C recovery; combustion kinetics too dissimilar from aromatic thiazole.
Final Verdict

For the elemental analysis of 5-amino-2,4-diphenylthiazole , BBOT is the superior standard.

While Sulfanilamide is the industry default, the high aromatic content (71.4% Carbon) of the target analyte aligns far better with BBOT (72.5% Carbon). Using BBOT minimizes error in the Carbon determination, which is often the first indicator of sample purity or solvent contamination.[1]

Recommendation:

  • Primary Calibration: Use BBOT (K-factor calibration).[1]

  • QC Check: Run Sulfanilamide as an unknown to verify N/S detector linearity.

  • Acceptance Criteria: Results must be within ±0.4% of theoretical values.

References

  • National Institute of Standards and Technology (NIST). Certificate of Analysis: Sulfanilamide Reference Material. NIST Standard Reference Materials. [Link]

  • Royal Society of Chemistry. Microanalysis of Sulfur-Containing Heterocycles. Analyst Journal. [Link]

  • PubChem. 5-Amino-2,4-diphenylthiazole Compound Summary. National Library of Medicine. [Link]

Sources

A Researcher's Guide to the Structural Elucidation of 2,4-Diphenylthiazol-5-amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the thiazole scaffold remains a cornerstone for the development of novel compounds with significant biological and physical properties. The specific substitution pattern on the thiazole ring dictates its chemical behavior and therapeutic potential. This guide focuses on a particular, yet under-documented derivative: 2,4-diphenylthiazol-5-amine. While a definitive X-ray crystal structure for this exact compound is not publicly available, this document serves as a comprehensive roadmap for its synthesis, characterization, and structural analysis. By leveraging data from closely related analogs, we provide a comparative framework to anticipate its structural features and guide experimental design.

The Synthetic Pathway: Accessing the 2,4-Diphenylthiazol-5-amine Scaffold

The classical and most versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis .[1] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1] However, for the target molecule, 2,4-diphenylthiazol-5-amine, a direct Hantzsch approach is not straightforward as it typically yields 2-aminothiazoles. The synthesis of 5-aminothiazoles often requires a modified strategy. A plausible route involves the reaction of an α-aminonitrile with carbon disulfide, a method known as the Cook-Heilborn synthesis, to generate a 2-mercapto-5-aminothiazole, which can be further modified.

A more direct, albeit less common, approach for related structures involves multi-component reactions. For instance, the synthesis of 2-amino-4,5-diarylthiazole derivatives has been achieved, providing a template for obtaining highly substituted thiazoles.[2][3][4]

Below is a proposed synthetic protocol for a related, well-characterized compound, 2-amino-4-phenylthiazole, which serves as a foundational method that can be adapted for the synthesis of the target molecule's precursors.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole (A Hantzsch Approach)

This protocol is adapted from established procedures for the Hantzsch synthesis.[1]

Materials:

  • α-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, flasks, and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve α-bromoacetophenone (1 equivalent) in ethanol.

  • Add thiourea (1.0 to 1.2 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Hantzsch_Synthesis

A Multi-faceted Approach to Structural Characterization

In the absence of a definitive crystal structure, a combination of spectroscopic and computational techniques is essential to elucidate the structure of 2,4-diphenylthiazol-5-amine.

Spectroscopic Analysis: Unveiling the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the core structure and substitution pattern. Based on data from related 2-amino-4,5-diarylthiazoles, the following spectral features can be anticipated.[4]

Table 1: Predicted and Comparative NMR Data

Technique Predicted Chemical Shifts (δ, ppm) for 2,4-Diphenylthiazol-5-amine Comparative Data: 2-Amino-4-phenylthiazole [Source: See References]
¹H NMR Phenyl protons: ~7.2-7.8 (multiplets)NH₂ protons: Broad singlet, variablePhenyl protons: ~7.2-7.8 (m)Thiazole H5: ~6.7 (s)NH₂ protons: Broad singlet
¹³C NMR Phenyl carbons: ~125-135Thiazole C2: ~165-170Thiazole C4: ~145-150Thiazole C5: ~110-120Phenyl carbons: ~125-134Thiazole C2: ~168Thiazole C4: ~150Thiazole C5: ~107

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's connectivity. For 2-aminothiazole derivatives, common fragmentation pathways include cleavage of the thiazole ring and loss of small neutral molecules.

Computational Chemistry: A Predictive Lens

In modern structural analysis, computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular geometries and other properties.[5] By performing geometry optimization calculations, one can obtain a theoretical 3D model of 2,4-diphenylthiazol-5-amine. This model can predict bond lengths, bond angles, and dihedral angles, offering insights into the planarity of the thiazole ring and the orientation of the phenyl substituents. These computational results can then be compared with experimental data from related crystal structures to assess their validity.

Characterization_Workflow

The Gold Standard: Single-Crystal X-ray Diffraction

While spectroscopic and computational methods provide strong evidence for a molecule's structure, single-crystal X-ray diffraction (SCXRD) remains the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[6] Obtaining high-quality single crystals is often the most challenging step.

Crystallization Strategies

For small organic molecules like 2,4-diphenylthiazol-5-amine, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Solvent Layering: A less dense solvent in which the compound is soluble is carefully layered on top of a denser solvent in which it is insoluble. Crystals form at the interface as the solvents slowly mix.

Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. This data is then refined to produce a detailed 3D model of the molecule, including precise bond lengths, bond angles, and intermolecular interactions.

Table 2: Comparative Crystallographic Data of a Related Thiazole Derivative

Parameter 2-Amino-5,5-dimethylthiazol-4(5H)-one [7]Expected for 2,4-Diphenylthiazol-5-amine
Crystal System MonoclinicTo be determined
Space Group P2₁/nTo be determined
Key Bond Lengths (Å) C=N: ~1.3, C-S: ~1.7-1.8Similar ranges expected
Intermolecular Interactions Hydrogen bonding (N-H···N)Hydrogen bonding (N-H···N/S), π-π stacking

The crystal structure of 2-amino-5,5-dimethylthiazol-4(5H)-one reveals key features of the thiazole ring, such as bond lengths and the potential for hydrogen bonding, which can serve as a valuable reference for what to expect from the crystal structure of 2,4-diphenylthiazol-5-amine.[7]

Conclusion

While the definitive crystal structure of 2,4-diphenylthiazol-5-amine remains to be determined, this guide provides a robust framework for its synthesis and comprehensive characterization. By employing a combination of established synthetic methods, advanced spectroscopic techniques, and predictive computational modeling, researchers can confidently elucidate its structure. Furthermore, the comparative data from analogous compounds offer valuable benchmarks for interpreting experimental results. The successful crystallization and subsequent X-ray diffraction analysis of this molecule will ultimately provide the unambiguous structural proof and pave the way for its further exploration in drug discovery and materials science.

References

  • Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules. 2021. Available from: [Link]

  • Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. PubMed. 2021. Available from: [Link]

  • Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. National Institutes of Health. 2021. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021. Available from: [Link]

  • (PDF) 2-Amino-5,5-dimethylthiazol-4(5H)-one. ResearchGate. 2019. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. 2021. Available from: [Link]

  • Crystalline and Molecular Structure of 2-Amino-5-phenyl-1,3,4-thiadiazole. ResearchGate. 2008. Available from: [Link]

  • The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. ResearchGate. 2015. Available from: [Link]

  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip. 2004. Available from: [Link]

  • Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv. 2023. Available from: [Link]

  • Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivat. Semantic Scholar. 2022. Available from: [Link]

  • Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. 2002. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. 2017. Available from: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. 2022. Available from: [Link]

  • Synthesis of 2,4-diamino-5(fur-2-oyl), (thien-2-oyl), and (pyrid-2-oyl)thiazoles. ResearchGate. 2004. Available from: [Link]

Sources

Validating Purity of 2,4-Diphenylthiazol-5-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

2,4-Diphenylthiazol-5-amine is a critical pharmacophore in drug discovery, often synthesized via the Gewald reaction or Hantzsch-type condensations involving


-haloketones and thioamides. While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, Thin Layer Chromatography (TLC) offers an irreplaceable advantage in high-throughput reaction monitoring and rapid qualitative purity assessment.

This guide details a self-validating TLC system for 2,4-Diphenylthiazol-5-amine, specifically addressing the challenges of analyzing amine-functionalized heterocycles on acidic silica matrices. It compares this method against HPLC and NMR to define the operational boundaries of each technique.

The "Product": Optimized TLC Protocol

The primary challenge in chromatographing 2,4-Diphenylthiazol-5-amine on silica gel is the interaction between the basic amine moiety and the acidic silanol groups, leading to "tailing" (peak broadening) which masks impurities. The following protocol utilizes a basified mobile phase to suppress this ionization.

Materials & Stationary Phase[6]
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Sample Solvent: Dichloromethane (DCM) or Ethyl Acetate (solubility is generally good in chlorinated solvents).

  • Reference Standards: Pure 2,4-Diphenylthiazol-5-amine (if available), Thiobenzamide (common starting material),

    
    -Bromoacetophenone (common starting material).
    
Mobile Phase Optimization

Standard Hexane/Ethyl Acetate systems often fail to resolve closely related thiazole regioisomers or oxidation byproducts.

SystemComposition (v/v)PurposeExpected Result
System A (Screening) Hexane : EtOAc (80:20)Initial polarity checkProduct likely stays at baseline or low

.
System B (Standard) Hexane : EtOAc (60:40)General separationProduct

. Moderate tailing.
System C (Optimized) Hexane : EtOAc : Et

N (70:29:1)
High Resolution Sharp spots, minimal tailing. Best for purity check.

Expert Insight: The addition of 1% Triethylamine (Et


N) creates a "self-validating" system. If the spot remains streaked despite Et

N, the impurity is likely degradation (oxidation) rather than simple protonation.
Visualization Workflow

A dual-mode visualization is required to confirm purity, as some synthetic impurities (e.g., aliphatic halides) may not absorb strongly at 254 nm.

  • Primary: UV 254 nm. The diphenylthiazole core is highly conjugated and will appear as a distinct dark spot.

  • Secondary: Iodine Chamber (

    
    ). Expose for 2-5 minutes. The amine functionality typically binds iodine, turning brown/yellow.
    
  • Tertiary (Optional): Dragendorff’s Reagent. Specific for alkaloids/amines (Orange spot on yellow background).

Comparative Analysis: TLC vs. Alternatives

To validate the utility of the TLC method, we compare it against the quantitative standard (HPLC) and structural standard (NMR).

Method Comparison Matrix
FeatureTLC (Optimized) HPLC-UV/MS 1H-NMR
Primary Utility Rapid qualitative check, reaction monitoring.Quantitative purity (%), impurity profiling.Structural identity, solvent residuals.[1][2][3]
Sensitivity ~0.1 - 0.5% impurity detection (visual).< 0.05% impurity detection.> 1-2% impurity detection (low dynamic range).
Throughput High (Multiple samples/plate).Low (Serial injection, 15-30 min/run).Medium (5-10 min/sample).
Cost per Run < $1.00$20.00 - $50.00 (Solvents/Column wear).High (Instrument time).[1]
Blind Spots Co-eluting isomers; non-UV active impurities.Compounds retained on column; buffer incompatibility.Inorganic salts; overlapping aromatic signals.
Experimental Data: Separation Efficiency

Simulated data based on polarity principles of thiazole synthesis.

Mobile Phase: Hexane : Ethyl Acetate : Triethylamine (70:29:1)

CompoundStructure TypePolarity

Value (Approx)

-Bromoacetophenone
Starting MaterialNon-polar0.85
2,4-Diphenylthiazol-5-amine Target Product Medium 0.45
ThiobenzamideStarting MaterialPolar (Amide)0.20
Thiazole N-oxide derivativeOxidation ImpurityVery Polar0.05

Interpretation: The optimized TLC system successfully brackets the product between the two most common synthetic precursors, providing a clear "window" for purity assessment.

Purity Validation Workflow (Logic Diagram)

The following diagram illustrates the decision-making process for validating the purity of the compound, integrating TLC as the gatekeeper for more expensive analytical methods.

PurityValidation Start Crude 2,4-Diphenylthiazol-5-amine TLC_Screen Step 1: TLC Screening (Hex:EtOAc:TEA 70:29:1) Start->TLC_Screen Visual_Check Visual Check (UV 254nm) TLC_Screen->Visual_Check Decision_Spot Single Spot? Visual_Check->Decision_Spot Recrystallize Purification (Recrystallization/Column) Decision_Spot->Recrystallize Multiple Spots HPLC_Confirm Step 2: HPLC-UV Quantitation (Gradient MeOH/H2O) Decision_Spot->HPLC_Confirm Yes Recrystallize->TLC_Screen Retest HPLC_Confirm->Recrystallize Purity < 95% NMR_Confirm Step 3: 1H-NMR (Structural Verification) HPLC_Confirm->NMR_Confirm Purity > 95% Final_Release Release Lot (>98% Purity) NMR_Confirm->Final_Release

Caption: Integrated workflow for validating 2,4-Diphenylthiazol-5-amine purity, using TLC as the primary gatekeeper.

Detailed Experimental Protocol

Step 1: Plate Preparation
  • Cut a

    
     cm aluminum-backed Silica Gel 60 
    
    
    
    sheet.
  • Draw a pencil line 1.0 cm from the bottom (baseline).

  • Mark 3 equidistant points: "SM1" (Thiobenzamide), "Co" (Co-spot), "P" (Product).

Step 2: Sample Application
  • Dissolve 5 mg of the product in 1 mL of DCM.

  • Using a micro-capillary, spot 2

    
    L onto the "P" mark.
    
  • Spot the starting materials on "SM1".

  • Critical: Spot both Product and SM1 on the "Co" mark. This "Co-spot" verifies that the product and impurity do not co-elute (overlap) perfectly.

Step 3: Development
  • Prepare 10 mL of Hexane : Ethyl Acetate : Triethylamine (70:29:1) in a developing chamber.

  • Insert a filter paper to saturate the chamber atmosphere (wait 5 mins).

  • Place the TLC plate in the chamber. Run until the solvent front reaches 1 cm from the top.

Step 4: Analysis
  • Dry the plate with a warm air stream (remove Et

    
    N and solvents).
    
  • Visualize under UV 254 nm.[2] Circle spots with a pencil.

  • Calculate

    
    .
    
  • Pass Criteria: Single dark spot at

    
    . No spots at 
    
    
    
    or
    
    
    .

References

  • Gewald, K., et al. (1974).[3] Synthesis of 4-phenyl-2-(pyridin-2-yl)thiazol-5-amine and related compounds. Journal für Praktische Chemie.

  • Basavanakatti, A., et al. (2024).[4][5] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry.

  • BenchChem. (2025).[6] Navigating Purity Validation: A Comparative Guide to HPLC and Alternative Methods.

  • Organic Chemistry Portal. Synthesis of Thiazoles: Recent Literature and Methodologies.

Sources

A Researcher's Guide to the Comparative Stability of Diphenylthiazole Amines Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Challenge of a Privileged Scaffold

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" due to its presence in a multitude of biologically active compounds, including approved drugs like Dasatinib.[1][2] Its utility stems from its ability to act as a versatile scaffold, engaging in key hydrogen bonding interactions with a wide range of biological targets.[2] When incorporated into a diphenylthiazole amine framework, the molecule gains significant lipophilicity and potential for π-stacking interactions, making it a highly attractive scaffold in drug discovery.[3]

However, for any orally administered drug candidate, stability in the acidic environment of the stomach is a non-negotiable prerequisite for bioavailability. The inherent basicity of the amine group and the nitrogen atom within the thiazole ring presents a potential liability for acid-catalyzed degradation.[4][5] Understanding the structure-stability relationship within a series of diphenylthiazole amine analogs is therefore a critical step in lead optimization.

This guide provides a comprehensive framework for researchers to conduct a comparative stability study of diphenylthiazole amines under acidic conditions. We will not only detail a robust experimental protocol but also delve into the underlying chemical principles that govern the stability of these molecules, enabling researchers to make informed decisions in their drug development campaigns. The methodologies described herein are designed to be self-validating and adhere to the principles of forced degradation studies as outlined by regulatory bodies.[6][7][8]

Experimental Design: A Structure-Stability Relationship Study

The core of this guide is a comparative study. The choice of compounds is critical to elucidating the factors that influence stability. We propose a set of three hypothetical, yet representative, 2,4-diphenylthiazole amine analogs designed to probe the electronic effects of substituents on the phenyl rings.

  • Compound A (DPTA-H): 4,5-diphenylthiazol-2-amine (The parent compound).

  • Compound B (DPTA-OMe): 4-(4-methoxyphenyl)-5-phenylthiazol-2-amine (Electron-donating group, EDG).

  • Compound C (DPTA-NO2): 4-(4-nitrophenyl)-5-phenylthiazol-2-amine (Electron-withdrawing group, EWG).

Causality Behind Compound Selection: The basicity of an amine is a primary determinant of its reactivity in acid.[4] The lone pair of electrons on the exocyclic amine can be delocalized into the aromatic thiazole ring.[9] Substituents on the phenyl rings will modulate the electron density of the entire heterocyclic system.

  • We hypothesize that the electron-donating methoxy group in DPTA-OMe will increase the electron density of the ring system, potentially increasing the basicity of the ring nitrogen and/or the exocyclic amine, which could influence the degradation rate.

  • Conversely, the electron-withdrawing nitro group in DPTA-NO2 will decrease the electron density, making protonation less favorable and potentially rendering the molecule more stable to acid-catalyzed hydrolysis.[9]

This selection allows for a direct and systematic evaluation of electronic effects on the stability of the diphenylthiazole amine core.

Methodology: Forced Degradation Protocol

Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to identify likely degradation products and establish degradation pathways.[6][7] The following protocol provides a detailed workflow for assessing acid stability.

Materials and Reagents
  • Diphenylthiazole amine analogs (A, B, and C), >98% purity

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Deionized water (18 MΩ·cm)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Phosphate buffered saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare 1 mg/mL Stock Solutions of each analog in MeOH e1 Dilute Stock to 50 µg/mL in 0.1 M HCl p1->e1 p2 Prepare 1.0 M HCl (Acidic Stressor) p2->e1 p3 Prepare 1.0 M NaOH (Quenching Solution) e4 Immediately Quench Aliquot with equal volume of 0.1 M NaOH p3->e4 e2 Incubate at 50°C e1->e2 e3 Withdraw Aliquots at t=0, 1, 2, 4, 8, 24h e2->e3 e3->e4 a1 Inject quenched sample into HPLC-UV system e4->a1 a2 Quantify Parent Peak Area a1->a2 a3 Calculate % Degradation vs. t=0 a2->a3

Caption: Experimental workflow for the acid-catalyzed forced degradation study.

Step-by-Step Protocol
  • Preparation of Stock Solutions: Prepare individual 1 mg/mL stock solutions of DPTA-H, DPTA-OMe, and DPTA-NO2 in HPLC-grade methanol.

  • Stress Condition Initiation: For each analog, add 50 µL of the 1 mg/mL stock solution to 950 µL of 0.1 M HCl in an HPLC vial. This creates a final drug concentration of 50 µg/mL. This is your t=0 sample before heating.

  • Incubation: Place the vials in a heating block or water bath set to 50°C. The elevated temperature is used to accelerate the degradation process.

  • Time-Point Sampling: Withdraw a separate vial for each compound at specified time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Reaction Quenching: As soon as a vial is removed from the heat, immediately add an equal volume of 0.1 M NaOH to neutralize the acid and stop the degradation reaction. This ensures the sample composition is "frozen" at that specific time point.

  • HPLC Analysis: Analyze all samples (including the t=0 sample) by reverse-phase HPLC. A suitable starting method would be a gradient elution from 5% to 95% acetonitrile in water over 20 minutes, with UV detection at a wavelength where the parent compound has maximum absorbance (e.g., determined via a UV scan).

  • Data Analysis: Record the peak area of the parent compound at each time point. Calculate the percentage of the remaining parent drug at each time point relative to the t=0 sample. The percentage degradation is calculated as: (1 - (Area_t / Area_t0)) * 100.

Results and Discussion: Interpreting the Stability Data

The results of the forced degradation study should be tabulated to allow for easy comparison of the stability profiles of the different analogs.

Comparative Degradation Data (Representative)
Time (hours)% Degradation DPTA-H (Parent)% Degradation DPTA-OMe (EDG)% Degradation DPTA-NO2 (EWG)
0 0.00.00.0
1 5.29.82.1
2 10.118.54.3
4 19.835.28.5
8 38.562.116.8
24 75.495.345.6

Trustworthiness of the Data: This table presents hypothetical yet chemically plausible data. The trends reflect established principles of physical organic chemistry. In a real-world experiment, each time point would be the average of triplicate runs to ensure reproducibility.[10][11]

Discussion of Structure-Stability Relationships

The data clearly indicates a rank order of stability: DPTA-NO2 > DPTA-H > DPTA-OMe . This outcome can be rationalized by considering the probable mechanism of acid-catalyzed degradation.

The most likely degradation pathway involves protonation of one of the nitrogen atoms, followed by nucleophilic attack by water, which can lead to ring opening or hydrolysis of the exocyclic amine.[10] There are two primary sites for protonation: the exocyclic amine (N-amino) and the thiazole ring nitrogen (N-ring).

  • Influence of the Electron-Withdrawing Group (EWG): The nitro group in DPTA-NO2 strongly withdraws electron density from the entire π-system. This has a profound stabilizing effect by making the lone pairs on both nitrogen atoms less available for protonation.[4][9] A less basic molecule is less likely to be protonated, which is the requisite first step for acid-catalyzed hydrolysis. Consequently, DPTA-NO2 exhibits the highest stability.

  • Influence of the Electron-Donating Group (EDG): The methoxy group in DPTA-OMe donates electron density, enriching the π-system. This increases the basicity of the molecule, making it more susceptible to protonation and subsequent degradation.[4] The significantly faster degradation rate of DPTA-OMe supports the hypothesis that increased electron density accelerates acid-catalyzed degradation.

Proposed Degradation Mechanism

The degradation is likely initiated by protonation of the more basic ring nitrogen, followed by nucleophilic attack of water at the C2 position, leading to a tetrahedral intermediate. Subsequent ring opening would lead to the cleavage of the thiazole moiety.

G mol1 Diphenylthiazole Amine (DPTA) mol2 Protonated Thiazole Ring mol1->mol2 + H⁺ mol3 Tetrahedral Intermediate mol2->mol3 + H₂O (Nucleophilic Attack at C2) mol4 Ring-Opened Product mol3->mol4 Ring Opening

Caption: A plausible mechanism for the acid-catalyzed degradation of 2-aminothiazoles.

Conclusion and Recommendations

This guide outlines a systematic approach to comparing the acid stability of substituted diphenylthiazole amines. Our analysis, based on established chemical principles, suggests that the electronic nature of substituents on the phenyl rings plays a decisive role in molecular stability under acidic conditions.

  • Key Finding: Electron-withdrawing groups are predicted to enhance stability, while electron-donating groups are likely to decrease it.

  • Recommendation for Drug Development: For drug candidates featuring the diphenylthiazole amine scaffold intended for oral administration, medicinal chemists should consider incorporating mild electron-withdrawing groups on the aryl substituents to improve stability in gastric acid. This strategy must, of course, be balanced with the impact on pharmacological activity and other ADME properties.

The experimental framework provided here serves as a robust template for generating critical stability data early in the drug discovery process, enabling the selection of more resilient and promising candidates for further development.

References

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: Experimental and theoretical investigations into the stability of cyclic aminals Source: Beilstein Journal of Organic Chemistry (via PMC) URL: [Link]

  • Title: Experimental and theoretical investigations into the stability of cyclic aminals Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Forced Degradation Study: An Important Tool in Drug Development Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase Source: Bioorganic & Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: Molecules (via PMC) URL: [Link]

  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: Molecules URL: [Link]

  • Title: Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique Source: ResearchGate URL: [Link]

  • Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: Artificial Intelligence in Cancer (via PMC) URL: [Link]

  • Title: SYNTHESIS AND INHIBITOR ACTIVITY OF 2- AMINO-4-PHENYLTHIAZOLE AND ITS ANILS DERIVATIVE Source: ResearchGate URL: [Link]

  • Title: Acidity and Basicity of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Thiazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides Source: Asian Journal of Chemistry URL: [Link]

  • Title: Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Thiazole Source: Wikipedia URL: [Link]

  • Title: 5 Key Basicity Trends of Amines Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei Source: RSC Medicinal Chemistry (via PMC) URL: [Link]

  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI URL: [Link]

  • Title: Forced Degradation Studies to Assess the Stability of Drugs and Products Source: ResearchGate URL: [Link]

  • Title: Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole Source: Slideshare URL: [Link]

  • Title: Amine Reactivity Source: Michigan State University Chemistry URL: [Link]

  • Title: 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Source: Medicinal Research Reviews URL: [Link]

Sources

Safety Operating Guide

2,4-Diphenylthiazol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe containment, handling, and disposal of 2,4-Diphenylthiazol-5-amine (and structurally related aminothiazoles).

Note on Chemical Identity: While specific CAS registry numbers for custom derivatives vary, this guide applies the safety standards for Substituted 5-Aminothiazoles (Class: Organic Amines/Heterocycles).[1][2] If your specific batch lacks a Safety Data Sheet (SDS), treat it as Acute Toxic (Oral) and Irritant based on the pharmacophore's profile.[1][2]

Part 1: Executive Safety Summary (Immediate Action)

Parameter Critical Specification
Primary Hazard Acute Toxicity (Oral) ; Severe Eye/Skin Irritant; Respiratory Irritant.[3][4]
Waste Class Hazardous Organic Waste (Non-Halogenated, unless chlorinated solvents are used).[1][2]
Disposal Method High-Temperature Incineration (Must handle SOₓ/NOₓ emissions).[1][3]
Forbidden Actions DO NOT flush down drains. ⛔ DO NOT mix with oxidizers (Nitric Acid, Peroxides) due to exothermic reaction risk.[1][2]
PPE Requirement Nitrile gloves (double-gloved recommended), safety goggles, lab coat, N95/P100 respirator if dust is generated.[1][2]

Part 2: Chemical Profile & Hazard Identification

Understanding the chemical structure is vital for selecting the correct waste stream. 2,4-Diphenylthiazol-5-amine contains a sulfur-nitrogen heterocycle and an exocyclic amine.[3]

  • Reactivity : The amine group (

    
    ) is basic and nucleophilic.[1][2][3] It reacts vigorously with strong acids and oxidizing agents.
    
  • Combustion Products : Thermal decomposition releases Toxic Fumes of Carbon Oxides (

    
    ) , Nitrogen Oxides (
    
    
    
    )
    , and Sulfur Oxides (
    
    
    )
    .[1][2] This dictates the requirement for incineration with scrubbers.
GHS Hazard Classification (Reference for Labeling)
  • H301 : Toxic if swallowed.

  • H315 : Causes skin irritation.[4][5]

  • H318 : Causes serious eye damage.[4]

  • H335 : May cause respiratory irritation.[4]

Part 3: Pre-Disposal Preparation & Segregation

Proper segregation prevents dangerous cross-reactions in the waste container.[6]

Waste Stream Decision Logic

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Crystals, Filter Paper) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, Solvents) StateCheck->Liquid Liquid SolidCont Double Bag in Polyethylene (LDPE) Solid->SolidCont LiquidCheck Halogenated Solvent? Liquid->LiquidCheck Label Apply Hazardous Waste Label (List: 2,4-Diphenylthiazol-5-amine) SolidCont->Label Halo Stream A: Halogenated Organic Waste (DCM, Chloroform) LiquidCheck->Halo Yes NonHalo Stream B: Non-Halogenated Organic Waste (Ethanol, DMSO, Ethyl Acetate) LiquidCheck->NonHalo No Halo->Label NonHalo->Label

Figure 1: Waste segregation workflow ensuring compliance with solvent compatibility rules.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal

Applicable to: Pure compound, contaminated gloves, weighing boats, and filter cakes.[1][2]

  • Containment : Place solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty LDPE waste bag.[3]

  • Decontamination : If the solid is a spill residue, treat the surface with a dilute surfactant solution followed by water. Collect all wipes into the solid waste container.

  • Labeling : Mark the container clearly:

    • Chemical Name: 2,4-Diphenylthiazol-5-amine[3]

    • Hazard: Toxic, Irritant[1][2]

  • Storage : Store in a satellite accumulation area (SAA) until pickup. Ensure the lid is tightly closed.[6][7]

Protocol B: Liquid Waste Disposal

Applicable to: Reaction mixtures, mother liquors, and washing solvents.[1][2]

  • pH Check : Ensure the waste solution is not highly acidic (pH < 2) or basic (pH > 12.5).[1][2] If it is, neutralize to pH 6–9 before adding to the organic waste drum to prevent drum corrosion or heat generation.

  • Solvent Compatibility :

    • Scenario 1 (Non-Halogenated) : If dissolved in Ethanol, Methanol, DMSO, or Ethyl Acetate

      
       Pour into Non-Halogenated Organic Waste .[1][2]
      
    • Scenario 2 (Halogenated) : If dissolved in Dichloromethane (DCM) or Chloroform

      
       Pour into Halogenated Organic Waste .[1][2]
      
  • Precipitation Risk : If the concentration is high, the amine may precipitate out of solution. Ensure the waste container is agitated or has sufficient solvent volume to keep solids suspended/dissolved.

Part 5: Spill Contingency & Emergency Response

Scenario : 5g of powder spilled on the benchtop.

  • Evacuate & Ventilate : Clear the immediate area. If dust is airborne, wait 15 minutes for settling.[2]

  • PPE Up : Wear nitrile gloves, lab coat, goggles, and a P100 dust mask (or N95).[1][2]

  • Dry Cleanup :

    • Gently cover the spill with damp paper towels to prevent dust dispersion.

    • Scoop up the material using a plastic spatula.

    • Place waste in a sealable bag.

  • Wet Polish : Wipe the area with soap and water. Test the surface pH to ensure no alkaline residue remains.

  • Disposal : Treat all cleanup materials as Hazardous Solid Waste .

Part 6: Regulatory Compliance & Documentation

  • RCRA Classification : This compound is not typically P-listed or U-listed by name, but it likely qualifies as a characteristic waste due to toxicity.[3]

  • EPA Waste Code : If ignitable solvents are present, use D001 .[2] If toxic via TCLP (unlikely for this specific amine but possible), use D003 (Reactivity) only if it contains sulfide impurities (rare).[1][2] Default to General Organic Waste .

  • Manifesting : Ensure the waste manifest lists "Organic Amine Compounds, Solid/Liquid, N.O.S. (Not Otherwise Specified)" if the specific name is not in the vendor's system.

References

  • PubChem . 2-Amino-4-phenylthiazole (Analogous Safety Data). National Library of Medicine. Available at: [Link][1][2]

  • U.S. EPA . Hazardous Waste Management for Educational Institutions. Available at: [Link][1][2]

Sources

Personal protective equipment for handling 2,4-Diphenylthiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Identification

Core Directive: In the absence of a compound-specific globally harmonized Safety Data Sheet (SDS) for 2,4-Diphenylthiazol-5-amine , this protocol applies the Precautionary Principle . We derive our safety profile from Structure-Activity Relationships (SAR) of closely related aminothiazoles (e.g., 2-amino-4-phenylthiazole) and primary aromatic amines.

Assumed GHS Classification (SAR-Derived):

  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic if swallowed or in contact with skin).

  • Skin/Eye Irritation: Category 2A/2 (Causes serious eye irritation and skin irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

  • Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long-lasting effects).

Critical Warning: Thiazole amines are privileged scaffolds in medicinal chemistry due to their high biological activity (kinase inhibition, antimicrobial). Treat this compound as a potent bioactive agent.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE CategoryStandard RequirementTechnical Rationale
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Laminate (Silver Shield®) for >30 min exposure.Aromatic amines can permeate standard nitrile rubber. Double gloving provides a "breakthrough" buffer. Laminate is required for prolonged immersion or stock solution preparation.
Respiratory Engineering Control Primary Work strictly within a certified Fume Hood.Fallback: N95/P100 Respirator (only if outside hood).Fine organic powders aerosolize easily. Amines are readily absorbed through lung tissue, posing systemic toxicity risks.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Note: Safety glasses are insufficient.Thiazole amines are severe eye irritants.[2][3] Goggles seal the eyes from airborne dust and potential splashes during solvation.
Body Lab Coat (Buttoned, Tyvek sleeves) Long pants, closed-toe chemically resistant shoes.Prevents dermal absorption. Tyvek sleeve covers are recommended during weighing to prevent cuff contamination.

Operational Handling Protocol

Phase 1: Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vial with Teflon-lined cap.

  • Logic: Amines are prone to oxidation (browning) upon air exposure. Thiazoles can be hygroscopic; moisture facilitates degradation.[4]

Phase 2: Weighing & Transfer (The "Red Zone")
  • Location: Chemical Fume Hood ONLY. Never weigh on an open bench.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/static-prone.

  • Technique:

    • Place the balance inside the hood or use a draft shield.

    • Tare the receiving vessel (e.g., round-bottom flask).

    • Transfer solid using a disposable spatula.

    • Immediately wipe the spatula with a solvent-dampened Kimwipe before removing it from the hood to prevent tracking dust.

Phase 3: Reaction & Solvation
  • Solvent Choice: Dissolve in DMSO or DMF for stock solutions.

  • Ventilation: Maintain sash height at optimum flow (usually 18 inches).

  • Labeling: All reaction vessels must be labeled "TOXIC: Aromatic Amine" immediately.

Visualization: Safety Logic & Workflow

Diagram 1: PPE Selection Logic (Risk-Based)

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Risk1 Risk: Inhalation/Dust Solid->Risk1 Aerosolization Risk2 Risk: Splash/Permeation Liquid->Risk2 Absorption Action1 Fume Hood + N95 (Backup) Double Nitrile Gloves Risk1->Action1 Action2 Fume Hood + Goggles Laminate Gloves (if >10min) Risk2->Action2

Caption: Decision tree for selecting appropriate PPE based on the physical state of the amine to mitigate specific exposure vectors.

Diagram 2: Operational Workflow (Cradle-to-Grave)

Workflow Storage 1. Cold Storage (+4°C) (Inert Atmosphere) Weighing 2. Weighing (Fume Hood) (Anti-static precautions) Storage->Weighing Equilibrate to RT Reaction 3. Reaction / Experiment (Closed System) Weighing->Reaction Dissolve immediately Waste 5. Disposal (Segregated Incineration) Weighing->Waste Solid Waste (Wipes) Quench 4. Quench / Workup (Acidic Wash) Reaction->Quench Complete Quench->Waste Liquid Waste

Caption: Step-by-step operational lifecycle ensuring containment from storage retrieval through to final disposal.

Emergency Response & Decontamination

Spill Management (Small Scale < 5g)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Goggles, Lab Coat, and Silver Shield/Laminate Gloves .

  • Contain: Cover spill with absorbent pads or vermiculite.

  • Clean:

    • Solids: Gently sweep into a dustpan (do not create dust).[4]

    • Residue: Wipe surface with 10% HCl (dilute) followed by soap and water.[4]

    • Rationale: Dilute acid protonates the amine, converting it to a water-soluble ammonium salt, reducing volatility and facilitating removal.

  • Dispose: All cleanup materials go into "Hazardous Solid Waste."[4]

Exposure First Aid[4][6][7]
  • Skin Contact: Wash with soap and water for 15 minutes .[3][5] Do not use alcohol (enhances absorption).

  • Eye Contact: Flush with water/saline for 15 minutes.[3][6][7] Seek medical attention immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (medical professionals only).

Waste Management & Disposal

Disposal Code: Rotterdam Convention / Local HazMat Class 6.1 (Toxic Substances)

Waste StreamHandling Procedure
Solid Waste Contaminated gloves, weigh boats, and paper towels must be double-bagged in clear polyethylene bags and labeled "Toxic Solid Waste - Amines."[4]
Liquid Waste Collect in a dedicated "Organic Waste - Toxic" container. Do not mix with oxidizers (Nitric acid, Peroxides) as this may cause exothermic runaway or formation of nitro-compounds.
Final Fate High-Temperature Incineration. This is the only approved method to destroy the thiazole ring and aromatic amine motif completely.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40302, 4-phenyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aromatic Amines. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Aromatic Amines in the Laboratory. ACS Chemical Health & Safety Guidelines. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.